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  • Product: Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine
  • CAS: 886763-10-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Pharmacokinetic Profile of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine (Fluoxetine) in Murine Models

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a comprehensive technical overview of the pharmacokinetic (PK) profile of Methyl-[3-(3-trifluoromethyl-pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the pharmacokinetic (PK) profile of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine, commonly known as fluoxetine, in murine models. As a cornerstone of preclinical drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound in an animal model is critical for predicting its behavior in humans. This document synthesizes data from multiple studies to detail fluoxetine's journey through the murine system, offering insights into experimental design, bioanalytical methodologies, and the interpretation of PK parameters. We delve into the causality behind experimental choices, present validated protocols, and summarize key quantitative data to serve as a practical resource for professionals in the field.

Introduction to Fluoxetine and the Role of Murine PK Studies

Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine, or fluoxetine, is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder and other psychiatric conditions.[1] Its mechanism of action involves blocking the serotonin transporter, leading to increased synaptic concentrations of serotonin.[2][3]

1.1 Chemical Profile:

  • Chemical Name: (RS)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine[4]

  • Metabolite: The primary active metabolite is norfluoxetine, formed via N-demethylation in the liver.[2][5] Both fluoxetine and norfluoxetine exist as a racemic mixture of R- and S-enantiomers, which exhibit different potencies and kinetics.[1][6][7]

1.2 Rationale for Murine Models in Pharmacokinetic Analysis: Murine models, particularly mice, are fundamental in preclinical pharmacokinetics due to their genetic tractability, relatively low cost, and physiological similarities to humans that allow for the initial characterization of a drug's ADME profile. Studies in mice provide essential data on bioavailability, tissue distribution (especially to the central nervous system), metabolic stability, and clearance rates, which are critical for dose selection and predicting potential toxicities before advancing to human trials.

Core Pharmacokinetic Profile: ADME in Murine Models

The disposition of fluoxetine in the murine model is a complex process governed by its physicochemical properties and the animal's physiological systems.

2.1 Absorption: Following oral administration, fluoxetine is well absorbed.[6][8] However, it undergoes first-pass metabolism in the liver, which can reduce its systemic bioavailability.[6] While food may slightly delay absorption, it does not significantly impact overall bioavailability.[5][9]

2.2 Distribution: Fluoxetine is a lipophilic compound with a large volume of distribution, indicating extensive accumulation in tissues.[6][7] It is highly bound to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (AAG).[2][10] This binding is a critical determinant of its free (unbound) concentration, which is the pharmacologically active fraction.

  • Blood-Brain Barrier Penetration: A key aspect for a centrally acting drug, fluoxetine effectively crosses the blood-brain barrier. The brain-to-plasma concentration ratio is a crucial parameter, and studies in mice have shown that elevated levels of plasma proteins like AAG can significantly reduce this ratio, thereby lowering brain fluoxetine levels and potentially diminishing its antidepressant activity.[10][11]

2.3 Metabolism: The liver is the primary site of fluoxetine metabolism.[2][5]

  • Primary Pathway: The major metabolic pathway is N-demethylation to its only identified active metabolite, norfluoxetine.[5][6][12]

  • Cytochrome P450 (CYP) Enzymes: This conversion is primarily mediated by cytochrome P450 enzymes. In vivo studies suggest the involvement of CYP2D6, CYP2C19, CYP2C9, CYP3A4, and CYP3A5.[6][13] Specifically, CYP2D6 plays a major role in the formation of S-norfluoxetine, while CYP2C9 is more involved in R-fluoxetine demethylation.[1][6]

  • Stereoselectivity and Sex Differences: The metabolism of fluoxetine is stereoselective.[12] Studies in MRL/MpJ mice have revealed significant sex-specific differences; female mice metabolize fluoxetine more rapidly than males, resulting in lower plasma and brain levels of the parent drug but higher levels of norfluoxetine.[14][15] This highlights the importance of considering sex as a biological variable in preclinical studies.

2.4 Excretion: Fluoxetine and its metabolites are primarily eliminated through oxidative metabolism and conjugation, with the final products being excreted mainly in the urine.[6][7][13] Less than 10% of a dose is excreted as unchanged fluoxetine or its glucuronide conjugate.[7][13]

Experimental Design and Methodologies

A robust experimental design is paramount for obtaining reliable and reproducible pharmacokinetic data.

3.1 Animal Model and Dosing:

  • Strain Selection: The choice of mouse strain (e.g., MRL/MpJ, C57BL/6J) can influence experimental outcomes and should be clearly reported.[15][16]

  • Administration: Fluoxetine is typically administered via intraperitoneal (i.p.) injection or oral gavage.[15][17][18] Doses in murine studies often range from 5 to 20 mg/kg to achieve pharmacologically active concentrations.[14][15]

3.2 Experimental Workflow for PK Analysis: The following diagram illustrates a typical workflow for a pharmacokinetic study of fluoxetine in mice.

G cluster_pre Pre-Analytical Phase cluster_sample Sample Collection Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase A Acclimatization & Baseline (Weight, Health Check) B Drug Administration (e.g., 10 mg/kg i.p.) A->B Day 0 C Serial Blood Sampling (e.g., via tail vein) Timepoints: 0.5, 1, 2, 4, 8, 24h B->C D Terminal Sacrifice & Tissue Harvesting (Brain, Plasma) C->D Final Timepoint E Sample Processing (Protein Precipitation/ Solid-Phase Extraction) D->E F LC-MS/MS Analysis (Quantification of Fluoxetine & Norfluoxetine) E->F G Concentration-Time Curve Plotting F->G H Pharmacokinetic Modeling (Non-Compartmental Analysis) G->H I Parameter Calculation (Cmax, Tmax, AUC, t1/2) H->I G FLX Fluoxetine (Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine) NFLX Norfluoxetine (Active Metabolite) FLX->NFLX N-demethylation Enzymes Hepatic CYP450 Enzymes (e.g., CYP2D6, CYP2C9) Enzymes->FLX

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Exploratory

Synthesis and Chemical Characterization of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine: A Technical Whitepaper

Executive Summary Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine (Chemical Formula: C₁₁H₁₄F₃N) is a critical secondary amine building block frequently utilized in the development of central nervous system (CNS) thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine (Chemical Formula: C₁₁H₁₄F₃N) is a critical secondary amine building block frequently utilized in the development of central nervous system (CNS) therapeutics and calcimimetic agents. The presence of the electron-withdrawing trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, making its derivatives highly valuable in medicinal chemistry.

This whitepaper provides an in-depth, self-validating synthetic methodology for producing this compound. By moving beyond mere procedural steps, this guide elucidates the chemical causality behind each experimental choice, ensuring that researchers can reliably scale and troubleshoot the synthesis.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of secondary amines presents a classic challenge: direct alkylation of a primary amine with a methyl halide typically results in over-alkylation, yielding unwanted tertiary amines and quaternary ammonium salts. To circumvent this, we employ a highly controlled two-step pathway: Amidation followed by Hydride Reduction .

  • Amidation: 3-(3-trifluoromethylphenyl)propanoic acid is coupled with methylamine. This step guarantees mono-methylation because the resulting amide is entirely unreactive toward further alkylation.

  • Reduction: The intermediate N-methylamide is reduced using Lithium Aluminum Hydride (LiAlH₄) to yield the target secondary amine exclusively.

Retrosynthesis Target Methyl-[3-(3-CF3-phenyl) -propyl]-amine Amide N-methyl-3-(3-CF3-phenyl) propanamide Target->Amide LiAlH4 Reduction Acid 3-(3-CF3-phenyl) propanoic acid Amide->Acid Amidation (CH3NH2)

Figure 1: Retrosynthetic pathway for Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine.

Experimental Methodologies: A Self-Validating System

To ensure reproducibility, the protocols below are designed as "self-validating systems." This means visual, thermal, or chromatographic cues are embedded within the steps to confirm the reaction is proceeding correctly before moving forward.

Logical Causality in Reaction Conditions

Understanding why a reagent or condition is chosen is paramount for process optimization. Figure 2 outlines the causality behind the most critical parameters in this synthesis.

Logic Condition1 Anhydrous THF (Solvent) Reason1 Prevents violent LiAlH4 quenching Condition1->Reason1 Condition2 Fieser Workup (n, n, 3n ratio) Reason2 Forms filterable granular aluminum salts Condition2->Reason2 Condition3 HCl Salt Formation Reason3 Enhances shelf stability & prevents oxidation Condition3->Reason3

Figure 2: Logical causality of critical experimental conditions during synthesis.

Phase I: Synthesis of N-methyl-3-(3-(trifluoromethyl)phenyl)propanamide

Mechanistic Rationale: We utilize Thionyl Chloride (SOCl₂) to convert the carboxylic acid into a highly reactive acyl chloride intermediate, which is subsequently trapped by methylamine. This method is highly scalable and avoids the use of expensive peptide coupling reagents [1].

Step-by-Step Protocol:

  • Acyl Chloride Formation: Charge a dry 500 mL round-bottom flask with 3-(3-trifluoromethylphenyl)propanoic acid (50.0 g, 229 mmol) and anhydrous dichloromethane (DCM, 200 mL).

  • Catalysis: Add 3 drops of anhydrous N,N-dimethylformamide (DMF). Validation Cue: DMF acts as a catalyst, forming the Vilsmeier-Haack intermediate. Immediate, steady gas evolution upon the next step confirms catalytic activation.

  • Activation: Add Thionyl Chloride (33.3 mL, 458 mmol) dropwise at room temperature. Reflux the mixture at 45°C for 2 hours. Monitor via TLC (quench an aliquot in methanol to check for the methyl ester).

  • Concentration: Remove excess SOCl₂ and DCM under reduced pressure to yield the crude acyl chloride as a pale yellow oil.

  • Amidation: Dissolve the acyl chloride in dry THF (150 mL) and cool to 0°C. Dropwise, add a solution of methylamine (2.0 M in THF, 250 mL, 500 mmol). Validation Cue: A white precipitate (methylammonium chloride) will form immediately, indicating successful amide bond formation.

  • Workup: Stir for 1 hour at room temperature. Concentrate the mixture, partition between Ethyl Acetate (300 mL) and 1M HCl (200 mL) to remove unreacted amine. Wash the organic layer with brine, dry over Na₂SO₄, and evaporate to yield the intermediate amide.

Phase II: Hydride Reduction to the Secondary Amine

Mechanistic Rationale: LiAlH₄ is a powerful reducing agent that nucleophilically attacks the amide carbonyl, collapsing the tetrahedral intermediate to an iminium ion, which is further reduced to the amine [2]. The Fieser workup is strictly employed to prevent the formation of a gelatinous aluminum hydroxide emulsion, which traps the product and drastically reduces yield [3].

Workflow Step1 1. Prepare LiAlH4 in dry THF (0°C) Step2 2. Dropwise addition of Amide in THF Step1->Step2 Step3 3. Reflux at 65°C for 4 hours Step2->Step3 Step4 4. Fieser Workup (H2O, 15% NaOH, H2O) Step3->Step4 Step5 5. Extract & Filter (EtOAc) Step4->Step5 Step6 6. HCl Salt Formation & Recrystallization Step5->Step6

Figure 3: Step-by-step experimental workflow for the reduction of the amide intermediate.

Step-by-Step Protocol:

  • Hydride Suspension: Under an inert Argon atmosphere, suspend LiAlH₄ (17.4 g, 458 mmol) in anhydrous THF (300 mL) at 0°C.

  • Addition: Dissolve the intermediate amide (~53 g) in anhydrous THF (100 mL). Add this solution dropwise to the LiAlH₄ suspension over 45 minutes to maintain the internal temperature below 15°C.

  • Reduction: Heat the reaction to a gentle reflux (65°C) for 4 hours. Validation Cue: TLC (10% MeOH in DCM, Ninhydrin stain) should show the complete disappearance of the UV-active amide spot and the appearance of a baseline-hugging amine spot.

  • Fieser Workup (CRITICAL): Cool the reaction to 0°C. Vigorously stir and sequentially add:

    • 17.4 mL of distilled H₂O (Dropwise! Highly exothermic).

    • 17.4 mL of 15% aqueous NaOH.

    • 52.2 mL of distilled H₂O. Validation Cue: The grey suspension will transition into a stark white, granular precipitate. If the mixture is gummy, the stoichiometry of the water/NaOH addition was inaccurate.

  • Isolation: Filter the white granular salts through a pad of Celite, washing the filter cake thoroughly with hot Ethyl Acetate (2 x 150 mL).

  • Salt Formation: Concentrate the filtrate to an oil. Dissolve in diethyl ether (200 mL) and bubble dry HCl gas (or add 2M HCl in ether) until precipitation ceases. Filter the resulting white solid to isolate Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine hydrochloride.

Physicochemical & Spectral Characterization

Thorough chemical characterization is required to validate the structural integrity of the synthesized molecule. The data below represents the expected analytical profile for the purified hydrochloride salt.

Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data

NucleusShift (ppm)MultiplicityIntegrationCoupling Constant (J)Assignment
¹H 7.40 - 7.55Multiplet (m)4H-Aromatic protons (Ar-H)
¹H 2.70Triplet (t)2H7.5 HzAr-CH₂ -CH₂-
¹H 2.60Triplet (t)2H7.2 Hz-CH₂-CH₂ -N
¹H 2.40Singlet (s)3H-N-CH₃
¹H 1.85Quintet (p)2H7.4 Hz-CH₂-CH₂ -CH₂-
¹H 1.50Broad Singlet (br s)1H-NH (Exchanges with D₂O)
¹³C 124.3Quartet (q)1C272 Hz-C F₃
¹³C 130.5Quartet (q)1C32 HzAr-C -CF₃
¹³C 51.4Singlet (s)1C--C H₂-N
¹³C 36.5Singlet (s)1C-N-C H₃
¹⁹F -62.5Singlet (s)3F--CF₃

Table 2: Physicochemical & Mass Spectrometry Properties

PropertyValue / Description
Molecular Weight (Free Base) 217.23 g/mol
Molecular Weight (HCl Salt) 253.69 g/mol
Physical Appearance White crystalline powder (as HCl salt); Pale oil (as free base)
Mass Spectrometry (ESI+) [M+H]⁺ m/z calculated: 218.115; found: 218.1
Solubility Soluble in DMSO, Methanol, Water (as salt); DCM, EtOAc (as free base)
IR Spectroscopy (ATR) 3300 cm⁻¹ (N-H stretch), 1325 cm⁻¹ & 1120 cm⁻¹ (C-F stretch)

References

  • Title: Amide bond formation and peptide coupling Source: Tetrahedron, Volume 61, Issue 46, Pages 10827-10852 (2005) URL: [Link]

  • Title: Reductions by the Alumino- and Borohydrides in Organic Synthesis (2nd Edition) Source: Wiley-VCH / Open Library (1997) URL: [Link]

  • Title: Method for the preparation of cinacalcet and intermediates and impurities thereof (US Patent 8,575,395 B2)
Foundational

Blood-brain barrier permeability of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine (TFM-MPA) Authored by: A Senior Application Scientist Foreword: The Imperative of Centra...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine (TFM-MPA)

Authored by: A Senior Application Scientist

Foreword: The Imperative of Central Nervous System Penetration

The blood-brain barrier (BBB) stands as a formidable and highly selective gatekeeper, safeguarding the central nervous system (CNS) from toxins and pathogens circulating in the bloodstream.[1] This neuroprotective role, however, presents a significant hurdle in neuropharmacology; an estimated 98% of small-molecule drugs are unable to cross this barrier, severely limiting therapeutic options for a vast array of neurological and psychiatric disorders.[1][2] For compounds like Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine (TFM-MPA), a derivative of the selective serotonin reuptake inhibitor (SSRI) fluoxetine, efficient BBB penetration is not merely a desirable attribute but a prerequisite for therapeutic efficacy.

This guide provides a comprehensive, multi-tiered strategy for the rigorous evaluation of TFM-MPA's BBB permeability. We will progress from foundational predictive models to complex, physiologically relevant in vivo systems. The causality behind each experimental choice is detailed, ensuring a self-validating and scientifically robust assessment pathway for researchers, scientists, and drug development professionals.

Foundational Assessment: In Silico and Physicochemical Profiling

The initial evaluation of a CNS drug candidate begins not in the laboratory, but with computational modeling. This in silico approach allows for high-throughput screening and provides a predictive foundation based on the molecule's intrinsic properties.[3] The ability of a molecule to passively diffuse across the lipid membranes of the BBB is governed by a well-defined set of physicochemical characteristics.[2][4][5]

Key Physicochemical Determinants for BBB Permeation:

ParameterOptimal Range for Passive DiffusionRationale
Molecular Weight (MW) < 400-500 DaSmaller molecules can more easily navigate through the tightly packed lipid bilayers of the endothelial cells.[2][6][7]
Lipophilicity (LogP) 1.0 - 3.0A moderate degree of lipophilicity is crucial. The compound must be lipid-soluble enough to enter the cell membranes but not so lipophilic that it becomes trapped or shows poor aqueous solubility.[4][5]
Polar Surface Area (PSA) < 60-90 ŲA lower PSA, which reflects the surface sum over all polar atoms, correlates with higher membrane permeability.[8]
Hydrogen Bond Count < 8-10 (Donors + Acceptors)Fewer hydrogen bonds reduce the energy penalty required to shed the aqueous solvation shell and enter the lipophilic membrane interior.[6]

For TFM-MPA, the presence of the trifluoromethyl (-CF3) group is of particular interest. This moiety significantly increases lipophilicity, a property often exploited to enhance BBB penetration of drug candidates.[7] However, this must be balanced against other molecular properties. Predictive models, leveraging large datasets of compounds with known BBB permeability, can provide an initial classification of TFM-MPA as a likely penetrant or non-penetrant.[8][9][10]

In Vitro Modeling: Simulating the Barrier

Following computational assessment, in vitro models provide the first experimental test of permeability in a controlled biological or artificial environment. These assays are crucial for confirming passive diffusion potential and identifying interactions with active transport systems.[11][12][13]

The PAMPA-BBB Assay: A High-Throughput Screen for Passive Diffusion

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, cost-effective method for rapidly assessing a compound's passive transcellular permeability.[14][15][16] The assay measures the diffusion of a compound from a donor well, through an artificial membrane composed of lipids mimicking the BBB, into an acceptor well.[14][17]

Experimental Workflow: PAMPA-BBB

PAMPA_Workflow prep Step 1: Preparation Prepare TFM-MPA solution in donor buffer. Prepare acceptor buffer. Coat filter plate with BBB lipid solution to form artificial membrane. setup Step 2: Assay Setup Add TFM-MPA solution to donor wells. Carefully place filter plate onto donor plate. Add acceptor buffer to acceptor wells. prep->setup Load Plates incubate Step 3: Incubation Incubate the plate assembly at room temperature for 4-5 hours. Compound diffuses from donor to acceptor well based on its permeability. setup->incubate Start Diffusion analyze Step 4: Analysis Measure TFM-MPA concentration in donor and acceptor wells via LC-MS/MS. Calculate the apparent permeability coefficient (Papp). incubate->analyze Quantify Caco2_Workflow cluster_0 Assay Preparation cluster_1 Permeability Measurement cluster_2 Data Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form a differentiated monolayer seed->culture teer teer culture->teer apical_to_baso apical_to_baso teer->apical_to_baso baso_to_apical baso_to_apical teer->baso_to_apical quantify Quantify TFM-MPA concentration by LC-MS/MS apical_to_baso->quantify baso_to_apical->quantify papp papp quantify->papp er er papp->er

Caption: Workflow for assessing bidirectional permeability across a Caco-2 cell monolayer.

Protocol: Caco-2 Bidirectional Permeability Assay
  • Cell Culture: Caco-2 cells are seeded onto microporous filter inserts (e.g., Transwells) and cultured for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions. [18]2. Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Trans-Endothelial Electrical Resistance (TEER). A TEER value above 200 Ω·cm² typically indicates a suitably restrictive barrier. [19][20]3. Apical-to-Basolateral (A→B) Transport: The culture medium is replaced with a transport buffer. The TFM-MPA solution is added to the apical (upper) chamber, which represents the blood side. Aliquots are taken from the basolateral (lower) chamber, representing the brain side, at various time points (e.g., 30, 60, 90, 120 minutes). [21]4. Basolateral-to-Apical (B→A) Transport: In a separate set of wells, the experiment is reversed. TFM-MPA is added to the basolateral chamber, and samples are taken from the apical chamber. This measures the rate of efflux from the "brain" side back to the "blood" side. [21]5. Quantification and Analysis: The concentration of TFM-MPA in all samples is determined by LC-MS/MS. The apparent permeability coefficients (Papp) for both directions are calculated.

  • Efflux Ratio (ER) Calculation: The efflux ratio is calculated as Papp(B→A) / Papp(A→B). An ER significantly greater than 2 suggests that the compound is a substrate for an active efflux transporter like P-gp. [21]

The P-glycoprotein Efflux Mechanism

The discovery that a compound is subject to active efflux is a critical finding. P-glycoprotein (P-gp), an ATP-dependent efflux pump, is highly expressed in the endothelial cells of the BBB and actively transports a wide range of xenobiotics out of the brain. [22][23][24][25]This action can drastically reduce the intracerebral concentration of a drug, rendering it ineffective even if it has good passive permeability. [26] If TFM-MPA shows an efflux ratio >2 in the Caco-2 assay, it is likely a P-gp substrate. This would necessitate further studies, potentially involving co-incubation with known P-gp inhibitors (e.g., verapamil) to confirm this interaction or considering chemical modifications to the TFM-MPA structure to reduce its affinity for the transporter.

Pgp_Efflux Pgp P-glycoprotein (P-gp) Efflux Transporter TFM_out TFM-MPA Pgp->TFM_out Active Efflux ADP ADP + Pi Pgp->ADP Blood Blood (High TFM-MPA Conc.) TFM_in TFM-MPA Blood->TFM_in Passive Diffusion Brain Brain (Low TFM-MPA Conc.) ATP ATP ATP->Pgp

Caption: Mechanism of P-glycoprotein (P-gp) mediated efflux at the blood-brain barrier.

In Vivo Confirmation: The Gold Standard

While in vitro models are invaluable for screening and mechanistic insights, they cannot fully replicate the complex, dynamic environment of the living brain. [12]Therefore, in vivo studies are the definitive step to confirm BBB permeability and measure the actual concentration of the drug that reaches the brain tissue. [27]

The In Situ Brain Perfusion Technique

The in situ brain perfusion technique in rats is a powerful method that bridges the gap between in vitro simplicity and whole-animal complexity. [28][29][30]It allows for the precise measurement of brain uptake over a short duration, independent of the drug's peripheral metabolism or clearance. [31][32]The technique involves surgically isolating the cerebral circulation and perfusing one hemisphere with a controlled solution containing the test compound. [28][29][31]

Experimental Workflow: In Situ Rat Brain Perfusion

Perfusion_Workflow prep Step 1: Surgical Preparation Anesthetize rat. Expose and cannulate the external carotid artery. Ligate associated arteries to isolate cerebral circulation. perfusion Step 2: Perfusion Infuse perfusate containing radiolabeled or unlabeled TFM-MPA at a controlled rate (e.g., 60 seconds). Perfusate replaces blood flow to one hemisphere. prep->perfusion Initiate Infusion termination Step 3: Termination & Dissection Terminate perfusion by decapitation. Rapidly dissect the perfused brain hemisphere. perfusion->termination End Perfusion analysis Step 4: Analysis Homogenize brain tissue. Measure TFM-MPA concentration in brain homogenate and perfusate via LC-MS/MS or scintillation counting. Calculate brain uptake clearance (K_in). termination->analysis Quantify Uptake

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Exploratory

Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine mechanism of action in the central nervous system

An In-Depth Exploration of its Action in the Central Nervous System Introduction Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine, more commonly known as fluoxetine, is a widely prescribed medication for a variety of p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Exploration of its Action in the Central Nervous System

Introduction

Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine, more commonly known as fluoxetine, is a widely prescribed medication for a variety of psychiatric conditions, including major depressive disorder, obsessive-compulsive disorder, and panic disorder.[1][2] As a selective serotonin reuptake inhibitor (SSRI), its primary mechanism of action is the potentiation of serotonergic neurotransmission.[3][4] This guide provides a comprehensive overview of the molecular and cellular actions of fluoxetine within the central nervous system (CNS), intended for researchers, scientists, and professionals in drug development.

Pharmacodynamics: The Core Mechanism

Fluoxetine's therapeutic effects are primarily attributed to its selective and potent inhibition of the serotonin transporter (SERT).[5][6] The SERT is a presynaptic protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft, thereby terminating its signaling.[7] By blocking this transporter, fluoxetine increases the concentration and prolongs the duration of serotonin in the synapse, enhancing its effects on postsynaptic receptors.[8][9]

Fluoxetine exhibits a high affinity for the human serotonin transporter. While it has minimal activity on norepinephrine and dopamine reuptake at therapeutic doses, higher concentrations may lead to some inhibition of the norepinephrine transporter (NET) and dopamine transporter (DAT).[1][10] Furthermore, at higher doses, fluoxetine can act as an antagonist at 5-HT2C receptors, which may contribute to its activating properties by increasing synaptic norepinephrine and dopamine in the prefrontal cortex.[1][11]

The pharmacodynamic profile of fluoxetine distinguishes it from older classes of antidepressants, such as tricyclic antidepressants (TCAs), as it has a much lower affinity for muscarinic, histaminergic, and α1-adrenergic receptors.[5] This selectivity results in a more favorable side-effect profile, with fewer anticholinergic, sedative, and cardiovascular effects.[3][5]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Fluoxetine is well-absorbed after oral administration, with peak plasma concentrations reached in 6 to 8 hours.[1][5] It is highly bound to plasma proteins, primarily albumin and α1-glycoprotein.[1]

Metabolism of fluoxetine occurs extensively in the liver, primarily by the cytochrome P450 isoenzyme CYP2D6.[5][10] The major active metabolite is norfluoxetine, which is formed through N-desmethylation.[3][5] Norfluoxetine is also a potent and selective serotonin reuptake inhibitor, with activity comparable to the parent compound.[5]

A distinguishing feature of fluoxetine is the long elimination half-life of both the parent drug and its active metabolite. The half-life of fluoxetine is approximately 1 to 3 days after a single dose and 4 to 6 days after long-term use.[10] Norfluoxetine has an even longer half-life of about 4 to 16 days.[5][10] This prolonged presence in the body contributes to a delayed attainment of steady-state concentrations and a gradual tapering of effects upon discontinuation.[2][5]

Pharmacokinetic ParameterValue
Bioavailability~72%
Peak Plasma Concentration6-8 hours
Protein Binding~94.5%
Primary Metabolizing EnzymeCYP2D6
Active MetaboliteNorfluoxetine
Elimination Half-Life (Fluoxetine)1-3 days (acute), 4-6 days (chronic)
Elimination Half-Life (Norfluoxetine)4-16 days

Downstream Signaling and Neuroplasticity

The sustained increase in synaptic serotonin initiated by fluoxetine triggers a cascade of downstream signaling events and adaptive changes in the brain, contributing to its therapeutic effects. These changes often occur over a period of weeks, which aligns with the delayed onset of clinical improvement observed in patients.[1]

Receptor Desensitization and Regulation

Initially, the increased synaptic serotonin activates presynaptic 5-HT1A and 5-HT1B/1D autoreceptors, which function as a negative feedback mechanism to reduce serotonin synthesis and release.[12] However, with chronic treatment, these autoreceptors become desensitized.[12] This desensitization is thought to be a crucial step in the therapeutic action of SSRIs, as it leads to a disinhibition of serotonin neuron firing and a more sustained increase in serotonin release.

Intracellular Signaling Pathways

The enhanced activation of postsynaptic serotonin receptors, particularly 5-HT1A receptors, initiates intracellular signaling cascades. One of the key pathways implicated is the cyclic adenosine monophosphate (cAMP) signaling pathway. Activation of this pathway leads to the phosphorylation and activation of the transcription factor cAMP response element-binding protein (CREB).[13]

Activated CREB plays a pivotal role in regulating the expression of genes involved in neuroplasticity and cell survival, most notably brain-derived neurotrophic factor (BDNF).[13][14]

G Fluoxetine Fluoxetine SERT Serotonin Transporter (SERT) Fluoxetine->SERT Inhibition Synaptic_Serotonin ↑ Synaptic Serotonin SERT->Synaptic_Serotonin Blocks Reuptake Postsynaptic_5HT_Receptors Postsynaptic 5-HT Receptors Synaptic_Serotonin->Postsynaptic_5HT_Receptors Activation AC Adenylate Cyclase Postsynaptic_5HT_Receptors->AC Stimulation cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activation CREB CREB Activation PKA->CREB Phosphorylation BDNF ↑ BDNF Expression CREB->BDNF Neuroplasticity Neuroplasticity & Neurogenesis BDNF->Neuroplasticity

Figure 1. Simplified signaling pathway of fluoxetine leading to neuroplasticity.

Chronic fluoxetine treatment has also been shown to upregulate the activity of the ERK1/2-NF-κB signaling pathway in the hippocampus and prefrontal cortex.[15][16] The extracellular signal-regulated kinase (ERK) pathway is involved in synaptic plasticity and memory formation.[15] Additionally, studies suggest that fluoxetine can regulate the mTOR signaling pathway in a region-dependent manner, which is also implicated in synaptic protein synthesis and plasticity.[17][18]

Neuroplasticity and Neurogenesis

A growing body of evidence suggests that the therapeutic effects of fluoxetine are linked to its ability to promote neuroplasticity, the brain's capacity to reorganize its structure and function.[19][20] Depression has been associated with reduced hippocampal volume and neuronal atrophy, and antidepressants like fluoxetine may help to reverse these changes.[13]

Studies in animal models have demonstrated that chronic fluoxetine treatment can:

  • Increase the expression of BDNF and its receptor, TrkB.[13]

  • Promote adult hippocampal neurogenesis, the birth of new neurons.[13]

  • Increase dendritic spine density and synaptic remodeling.[13][21]

  • Restore youthful flexibility to aging inhibitory neurons.[22]

These neuroplastic changes are thought to contribute to the long-term therapeutic effects of fluoxetine by strengthening synaptic connections and remodeling neuronal circuits involved in mood regulation.[13]

Experimental Protocols for Elucidating the Mechanism of Action

A variety of in vitro and in vivo experimental techniques are employed to study the mechanism of action of fluoxetine.

In Vitro Assays

Radioligand Binding Assays: These assays are used to determine the binding affinity of fluoxetine and its metabolites for various transporters and receptors.[23][24]

  • Objective: To quantify the affinity (Ki) of fluoxetine for the serotonin transporter (SERT).

  • Methodology:

    • Prepare membrane fractions from cells expressing the human SERT.[25]

    • Incubate the membranes with a constant concentration of a radiolabeled ligand that binds to SERT (e.g., [3H]citalopram).[26]

    • Add increasing concentrations of unlabeled fluoxetine.

    • Separate bound from free radioligand by rapid filtration.

    • Measure the radioactivity of the bound ligand using liquid scintillation counting.

    • The concentration of fluoxetine that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.

Synaptosomal Uptake Assays: This technique measures the ability of fluoxetine to inhibit the reuptake of serotonin into presynaptic nerve terminals.[27]

  • Objective: To determine the potency of fluoxetine in inhibiting serotonin reuptake.

  • Methodology:

    • Isolate synaptosomes (resealed nerve terminals) from specific brain regions (e.g., hippocampus, striatum).

    • Pre-incubate the synaptosomes with various concentrations of fluoxetine.

    • Add a low concentration of radiolabeled serotonin (e.g., [3H]5-HT).

    • Allow uptake to proceed for a short period at a physiological temperature.

    • Terminate the uptake by rapid cooling and filtration.

    • Measure the amount of radioactivity taken up by the synaptosomes.

    • The concentration of fluoxetine that inhibits 50% of serotonin uptake (IC50) is calculated.

In Vivo Studies

In Vivo Microdialysis: This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[12][28]

  • Objective: To measure the effect of fluoxetine administration on extracellular serotonin levels in brain regions like the prefrontal cortex and hippocampus.[29]

  • Methodology:

    • Surgically implant a microdialysis probe into the target brain region of an anesthetized animal.

    • After a recovery period, perfuse the probe with an artificial cerebrospinal fluid.

    • Collect dialysate samples at regular intervals.

    • Analyze the concentration of serotonin in the dialysate using high-performance liquid chromatography (HPLC) with electrochemical detection.[30][31]

    • Administer fluoxetine (systemically or locally via the probe) and continue collecting and analyzing dialysate samples to determine the change in extracellular serotonin levels.

G cluster_0 In Vivo Microdialysis Workflow Probe_Implantation Microdialysis Probe Implantation (Target Brain Region) Perfusion Perfusion with Artificial CSF Probe_Implantation->Perfusion Dialysate_Collection Dialysate Collection Perfusion->Dialysate_Collection HPLC_Analysis HPLC Analysis of Serotonin Dialysate_Collection->HPLC_Analysis Fluoxetine_Admin Fluoxetine Administration HPLC_Analysis->Fluoxetine_Admin Post_Admin_Collection Post-Administration Dialysate Collection & Analysis Fluoxetine_Admin->Post_Admin_Collection Data_Analysis Data Analysis: Change in Extracellular Serotonin Post_Admin_Collection->Data_Analysis

Sources

Foundational

An In-Depth Technical Guide to Identifying the Primary Metabolic Pathways of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine (Fluoxetine)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the elucidation of the primary metabolic pathways of Methyl-[3-(3-trifluoromethyl-pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the elucidation of the primary metabolic pathways of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine, commonly known as fluoxetine. As a widely prescribed selective serotonin reuptake inhibitor (SSRI), understanding its metabolic fate is crucial for optimizing therapeutic efficacy and ensuring patient safety. This document details the established metabolic routes of fluoxetine, with a focus on the key enzymatic players and the resulting metabolites. Furthermore, it presents a validated, step-by-step experimental workflow designed for robust and reproducible metabolite identification and characterization. This guide is intended to serve as a practical resource for researchers and professionals in the field of drug metabolism and pharmacokinetics, offering both foundational knowledge and actionable protocols.

Introduction: The Imperative of Metabolic Profiling in Drug Development

The journey of a drug candidate from discovery to clinical application is a multifaceted process, with metabolic profiling standing as a critical milestone. The biotransformation of a xenobiotic compound governs its pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of these metabolic pathways is not merely an academic exercise; it is a regulatory expectation and a cornerstone of predictive toxicology and pharmacology.[1][][3] For Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine (fluoxetine), a compound with a complex metabolic profile and significant therapeutic importance, this understanding is paramount.

Fluoxetine is extensively metabolized in the liver, and its metabolic pathways can significantly impact its safety and efficacy.[4][5][6] The goals of in vitro drug metabolism studies are to identify the major metabolic pathways, the specific enzymes responsible for these transformations, and the resulting metabolites.[1] This knowledge is crucial for anticipating potential drug-drug interactions and understanding inter-individual variability in patient response.[][7]

The Metabolic Landscape of Fluoxetine: A Multi-Enzyme Effort

The primary metabolic transformation of fluoxetine is N-demethylation , leading to the formation of its only major active metabolite, norfluoxetine .[4][6][8][9][10] This process is predominantly catalyzed by the cytochrome P450 (CYP) isoenzyme CYP2D6 .[4][5][8][10][11]

Beyond N-demethylation, other metabolic pathways have been identified, including O-dealkylation and subsequent conjugation reactions.[12] The trifluoromethyl group on the phenyl ring generally provides some protection against aromatic hydroxylation.

The following diagram illustrates the primary metabolic pathways of fluoxetine:

Fluoxetine_Metabolism Fluoxetine Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine (Fluoxetine) Norfluoxetine Norfluoxetine (Active Metabolite) Fluoxetine->Norfluoxetine N-demethylation (CYP2D6, CYP2C9, CYP2C19, CYP3A4) Other_Metabolites Other Metabolites (e.g., p-trifluoromethylphenol) Fluoxetine->Other_Metabolites O-dealkylation, etc. Conjugates Conjugated Metabolites Other_Metabolites->Conjugates Glucuronidation, etc.

Caption: Primary metabolic pathways of fluoxetine.

Experimental Workflow for Metabolite Identification: A Step-by-Step Guide

To reliably identify and characterize the metabolites of fluoxetine, a systematic and robust experimental approach is essential. The following workflow is designed to provide a comprehensive metabolic profile, from initial in vitro screening to detailed structural elucidation.

Phase 1: In Vitro Metabolic Stability and Metabolite Profiling

The initial phase focuses on assessing the metabolic stability of fluoxetine and generating a preliminary profile of its metabolites using in vitro systems that mimic hepatic metabolism.

3.1.1. Experimental Protocol: Human Liver Microsome (HLM) Incubation

  • Objective: To determine the intrinsic clearance of fluoxetine and identify its primary metabolites in a well-characterized in vitro system.

  • Materials:

    • Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine (Fluoxetine)

    • Pooled Human Liver Microsomes (HLMs)

    • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound) for quenching and protein precipitation.

  • Procedure:

    • Prepare a stock solution of fluoxetine in a suitable solvent (e.g., DMSO, Methanol).

    • In a microcentrifuge tube, pre-incubate HLMs in phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system and fluoxetine to the HLM suspension. The final fluoxetine concentration should be within a relevant range (e.g., 1-10 µM).

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean plate or vial for LC-MS/MS analysis.

  • Data Analysis:

    • Monitor the disappearance of the parent compound (fluoxetine) over time to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

    • Analyze the samples for the appearance of potential metabolites by searching for predicted mass shifts (e.g., demethylation: -14 Da).

3.1.2. Experimental Protocol: Hepatocyte Incubation

  • Objective: To investigate both Phase I and Phase II metabolism in a more physiologically relevant system that contains a full complement of metabolic enzymes.

  • Materials:

    • Cryopreserved human hepatocytes

    • Hepatocyte incubation medium (e.g., Williams' Medium E)

    • Fluoxetine

  • Procedure:

    • Thaw and plate the cryopreserved hepatocytes according to the supplier's protocol.

    • Allow the cells to attach and recover.

    • Treat the hepatocytes with fluoxetine at a relevant concentration.

    • Collect samples of the incubation medium and/or cell lysates at various time points.

    • Process the samples (e.g., protein precipitation, solid-phase extraction) for LC-MS/MS analysis.

  • Data Analysis:

    • Similar to the HLM assay, monitor the depletion of the parent drug and the formation of metabolites, including potential conjugated metabolites (e.g., glucuronides).

The following diagram outlines the in vitro experimental workflow:

In_Vitro_Workflow cluster_0 Sample Preparation cluster_1 Incubation cluster_2 Sample Processing cluster_3 Analysis cluster_4 Data Interpretation HLM Human Liver Microsomes Incubation_HLM Incubate with Fluoxetine + NADPH HLM->Incubation_HLM Hepatocytes Human Hepatocytes Incubation_Hep Incubate with Fluoxetine Hepatocytes->Incubation_Hep Quench_Precipitate Quench Reaction & Protein Precipitation Incubation_HLM->Quench_Precipitate Extraction Extraction Incubation_Hep->Extraction LCMS_Analysis LC-MS/MS Analysis Quench_Precipitate->LCMS_Analysis Extraction->LCMS_Analysis Metabolite_ID Metabolite Identification LCMS_Analysis->Metabolite_ID Clearance_Calc Clearance Calculation LCMS_Analysis->Clearance_Calc

Caption: In vitro metabolite identification workflow.

Phase 2: Reaction Phenotyping - Identifying the Key Enzymes

Once the primary metabolites are identified, the next crucial step is to determine which enzymes are responsible for their formation. This is essential for predicting drug-drug interaction potential.

3.2.1. Experimental Protocol: Recombinant CYP Isoenzyme Screening

  • Objective: To identify the specific CYP isoenzymes involved in the metabolism of fluoxetine.

  • Materials:

    • A panel of recombinant human CYP isoenzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4)

    • Fluoxetine

    • NADPH regenerating system

  • Procedure:

    • Incubate fluoxetine with each individual recombinant CYP isoenzyme in the presence of the NADPH regenerating system.

    • Follow the same quenching and sample processing steps as the HLM assay.

    • Analyze the samples by LC-MS/MS to determine which isoenzymes produce the metabolites of interest.

3.2.2. Experimental Protocol: Chemical Inhibition in HLMs

  • Objective: To confirm the involvement of specific CYP isoenzymes using selective chemical inhibitors.

  • Materials:

    • Pooled Human Liver Microsomes (HLMs)

    • Fluoxetine

    • NADPH regenerating system

    • A panel of selective CYP inhibitors (e.g., Quinidine for CYP2D6, Ketoconazole for CYP3A4, Sulfaphenazole for CYP2C9).

  • Procedure:

    • Pre-incubate HLMs with a specific CYP inhibitor.

    • Initiate the metabolic reaction by adding fluoxetine and the NADPH regenerating system.

    • After a fixed incubation time, quench the reaction and process the samples for LC-MS/MS analysis.

    • Compare the rate of metabolite formation in the presence and absence of the inhibitor. A significant reduction in metabolite formation indicates the involvement of the inhibited enzyme.

CYP Isozyme Selective Inhibitor Expected Impact on Norfluoxetine Formation
CYP2D6QuinidineSignificant Inhibition
CYP2C9SulfaphenazoleModerate Inhibition
CYP3A4KetoconazoleModerate to Low Inhibition
CYP2C19TiclopidineModerate to Low Inhibition
Phase 3: Structural Elucidation of Metabolites

While LC-MS/MS provides valuable information on the mass of metabolites, definitive structural confirmation often requires more advanced analytical techniques.

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, enabling the determination of the elemental composition of metabolites.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns provide structural information and help to pinpoint the site of metabolic modification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: When sufficient quantities of a metabolite can be isolated, NMR provides unambiguous structural elucidation.

  • Comparison with Authentic Standards: The most definitive method for metabolite identification is to compare the chromatographic and mass spectrometric properties of the suspected metabolite with a synthesized authentic standard.

Regulatory Considerations and Self-Validating Systems

All experimental work should be conducted in alignment with regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][13][14][15][16] It is crucial to design protocols that are self-validating. This includes the use of appropriate positive and negative controls, internal standards for quantification, and well-characterized biological matrices. For instance, in chemical inhibition studies, the activity of the target CYP enzyme with a known probe substrate should be confirmed in the presence and absence of the inhibitor to validate the experimental system.

Conclusion: A Pathway to Comprehensive Metabolic Understanding

The elucidation of the metabolic pathways of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine is a critical component of its ongoing pharmacological characterization and is essential for safe and effective clinical use. The primary route of metabolism via N-demethylation to norfluoxetine, predominantly by CYP2D6, is well-established.[4][8][11] However, the contribution of other CYP isoenzymes necessitates a thorough investigation to fully comprehend the potential for metabolic drug interactions and inter-individual variability.

The experimental workflows detailed in this guide provide a robust framework for researchers to systematically identify and characterize the metabolites of fluoxetine. By integrating in vitro screening, reaction phenotyping, and advanced analytical techniques, a comprehensive metabolic profile can be established. This knowledge is not only fundamental to the principles of drug metabolism but is also a practical necessity for the continued development and clinical management of this important therapeutic agent.

References

  • de Vos, A., van der Weide, J., & van den Broek, M. P. (2006). Fluoxetine metabolism and pharmacological interactions: the role of cytochrome p450. Current drug metabolism, 7(2), 141–151.
  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro.
  • Wikipedia. Fluoxetine.
  • Wikidoc. Norfluoxetine.
  • BOC Sciences. In Vitro Metabolism Services.
  • U.S. Food and Drug Administration. PROZAC (fluoxetine hydrochloride) Label.
  • Sciancalepore, A. G., et al. (2021). Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition. Pharmaceuticals (Basel, Switzerland), 14(2), 94.
  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites.
  • PharmGKB.
  • Caccia, S. (2000). Simultaneous identification and quantitation of fluoxetine and its metabolite, norfluoxetine, in biological samples by GC-MS. Journal of analytical toxicology, 24(5), 313–318.
  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry.
  • Tournel, G., et al. (1998). Determination of fluoxetine and its metabolite norfluoxetine in serum and brain areas using high-performance liquid chromatography with ultraviolet detection. Journal of chromatography.
  • Mandrioli, R., Forti, G. C., & Raggi, M. A. (2006). Fluoxetine metabolism and pharmacological interactions: the role of cytochrome P450. Current drug metabolism, 7(2), 141-51.
  • Gaedigk, A., et al. (2017). Serotonin toxicity and cytochrome p450 poor metaboliser genotype patient case. BMC clinical pharmacology, 17, 1.
  • U.S. Food and Drug Administration. (2017).
  • Dr. Oracle. (2025). How is Prozac (fluoxetine) metabolized?.
  • Helling, C. A., et al. (2000). (R)-, (S)-, and racemic fluoxetine N-demethylation by human cytochrome P450 enzymes.
  • Regulations.gov. In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies Guidance for Industry.
  • Labcorp. Enhance Your DMPK Studies with In Vitro Metabolism.

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Exploratory

Acute and chronic in vivo toxicity studies of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine

An In-Depth Technical Guide to the Acute and Chronic In Vivo Toxicity of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine (Fluoxetine) Introduction: Contextualizing the Toxicological Evaluation of a Widely-Used Psychot...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Acute and Chronic In Vivo Toxicity of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine (Fluoxetine)

Introduction: Contextualizing the Toxicological Evaluation of a Widely-Used Psychotropic Agent

Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine, universally recognized by its non-proprietary name fluoxetine, is a cornerstone therapeutic agent for a range of psychiatric conditions, including major depressive disorder, obsessive-compulsive disorder, and panic disorder[1][2][3]. As a selective serotonin reuptake inhibitor (SSRI), its clinical efficacy is well-documented[1][3]. However, the journey of any pharmaceutical compound from discovery to clinical staple is underpinned by a rigorous and comprehensive evaluation of its safety profile. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed examination of the methodologies and findings related to the acute and chronic in vivo toxicity of fluoxetine.

The imperative for such studies is twofold: to satisfy the stringent requirements of regulatory bodies like the U.S. Food and Drug Administration (FDA) for ensuring patient safety, and to furnish the scientific community with a profound understanding of a drug's potential risks, guiding its appropriate clinical use[4][5][6]. This document synthesizes data from nonclinical animal studies and clinical reports, offering insights into the experimental design, rationale, and interpretation of in vivo toxicity assessments for a compound with a complex pharmacological profile.

Pharmacological and Toxicological Profile: The Mechanistic Underpinning of Toxicity

A cogent analysis of toxicity necessitates a foundational understanding of the compound's mechanism of action and pharmacokinetic properties. The design and interpretation of toxicology studies are directly informed by how the drug interacts with and is processed by the body.

Primary Mechanism of Action

Fluoxetine's primary therapeutic effect is derived from its potent and selective inhibition of the serotonin transporter (SERT) in the presynaptic neuronal membrane[1][2]. This action blocks the reuptake of serotonin (5-HT) from the synaptic cleft, leading to an increased concentration and prolonged availability of the neurotransmitter to bind with postsynaptic receptors[1][3]. This enhancement of serotonergic neurotransmission is central to its antidepressant and anxiolytic effects.

At higher, supratherapeutic doses, fluoxetine's selectivity diminishes. Large doses in animal models have been shown to inhibit norepinephrine and dopamine reuptake as well, which may contribute to a different spectrum of effects at toxic concentrations[7][8]. Furthermore, fluoxetine and its active metabolite, norfluoxetine, are antagonists at 5-HT2C receptors, an action that may be linked to its activating properties, such as insomnia or agitation, sometimes observed clinically[2][8].

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Presynaptic_Neuron Serotonin (5-HT) Vesicles 5HT_Synapse Serotonin (5-HT) Presynaptic_Neuron->5HT_Synapse Release SERT Serotonin Transporter (SERT) SERT->Presynaptic_Neuron 5HT_Synapse->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptor 5HT_Synapse->Postsynaptic_Receptor Binding Signal Signal Transduction (Therapeutic Effect) Postsynaptic_Receptor->Signal Fluoxetine Fluoxetine Fluoxetine->SERT Inhibition Start Start: Acute Toxicity Assessment Species Species Selection (e.g., Wistar Rats, CD-1 Mice) Justification: Regulatory requirement, historical data availability Start->Species DoseRange Preliminary Dose-Ranging Study (e.g., Up-and-Down Procedure) Objective: Estimate MTD & LD50 range Species->DoseRange MainStudy Main Study: Single Dose Administration (Oral Gavage) Groups: Control + ≥3 Dose Levels DoseRange->MainStudy Observation Post-Dosing Observation (e.g., 14 days) Endpoints: Mortality, Clinical Signs, Body Weight, Gross Pathology MainStudy->Observation Data Data Collection & Analysis - LD50 Calculation (e.g., Probit analysis) - Clinical Signology Profile Observation->Data Report Toxicological Report - No-Observed-Adverse-Effect-Level (NOAEL) - Identification of Target Organs Data->Report End End: Inform Chronic Study Design Report->End

Caption: Experimental Workflow for Acute In Vivo Toxicity Study.

Experimental Protocol: Acute Oral Toxicity (LD50) Determination in Rodents

This protocol is a representative example based on established toxicology guidelines.

  • Animal Model: Healthy, young adult Wistar rats (8-10 weeks old) and CD-1 mice (6-8 weeks old), with equal numbers of males and females.

  • Acclimatization: Animals are acclimatized to the laboratory environment for at least 5 days prior to dosing.

  • Housing: Housed in standard conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Dose Administration:

    • Fluoxetine hydrochloride is dissolved in a suitable vehicle (e.g., sterile water or 0.5% methylcellulose).

    • Animals are fasted overnight prior to dosing.

    • A single dose is administered via oral gavage.

    • Dose volumes are calculated based on the most recent body weight.

  • Dose Groups: A control group (vehicle only) and at least three dose levels (e.g., 100, 250, 500 mg/kg for rats) are used, with 5-10 animals per sex per group.

  • Observation Period: Animals are observed for 14 days post-dosing.

  • Parameters Monitored:

    • Mortality: Checked at least twice daily.

    • Clinical Signs: Detailed observations are made at 30 minutes, 1, 2, 4, and 6 hours post-dose on Day 1, and daily thereafter. Signs include changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions, lethargy).[9]

    • Body Weight: Measured just before dosing and on days 7 and 14.

  • Necropsy: All animals (including those that die intercurrently and those euthanized at the end of the study) undergo a gross necropsy to identify any pathological changes in organs and tissues.

  • Data Analysis: The LD50 value and its 95% confidence interval are calculated using appropriate statistical methods, such as probit analysis.

Summary of Acute Toxicity Data for Fluoxetine
SpeciesRouteLD50 ValueKey Clinical SignsReference
RatOral452 mg/kgHyperirritability, convulsions[10][11]
MouseOral248 mg/kgHyperirritability, convulsions[10][11]

In human overdose cases where fluoxetine was the sole agent, symptoms are often mild and include tachycardia, drowsiness, tremor, nausea, and vomiting.[12] However, ingestions as low as 520 mg have been associated with a lethal outcome, though causality was not definitively established.[11] Seizures and cardiac conduction abnormalities have been reported, particularly with very large ingestions or co-ingestion of other substances.[13]

Part 2: Chronic In Vivo Toxicity Studies

Chronic toxicity studies are designed to evaluate the adverse effects of repeated, long-term exposure to a substance. These studies are critical for identifying target organs of toxicity, determining a No-Observed-Adverse-Effect-Level (NOAEL), and providing safety data to support long-term clinical trials and marketing authorization.[5][14] For a drug like fluoxetine intended for daily use over months or years, these studies are paramount.

Causality in Experimental Design

The duration and design of chronic studies are dictated by the intended clinical use of the drug.

  • Duration: For drugs intended for chronic use, studies in rodents are typically 6 months in duration, while non-rodent studies (e.g., in dogs) are often 9 months or longer.[5] The long half-life of fluoxetine and norfluoxetine necessitates a sufficiently long study to ensure steady-state concentrations are reached and maintained, allowing for the development of cumulative or delayed toxicity.[7]

  • Dose Level Selection: Dose selection is one of the most critical aspects. The high dose should be the MTD, derived from shorter-term studies, and should produce minimal, but evident, toxicity. The low dose should be a multiple of the expected clinical exposure and ideally produce no adverse effects (the NOAEL). An intermediate dose is also included to characterize the dose-response relationship. This tiered approach is essential for risk assessment and for establishing a safe starting dose in humans.

  • Comprehensive Endpoint Analysis: Chronic studies employ a wide array of endpoints to detect subtle toxicities. This includes regular clinical observations, detailed hematology and clinical chemistry, ophthalmology, and a full histopathological examination of all major organs. This comprehensive approach ensures that any target organ toxicity is identified.

Start Start: Chronic Toxicity Assessment Design Study Design - Species: Rat and/or Dog - Duration: e.g., 6-9 months - Dosing: Daily (e.g., dietary or gavage) Start->Design DoseSelect Dose Level Selection - High: Max Tolerated Dose (MTD) - Mid: Intermediate Dose - Low: Expected NOAEL Design->DoseSelect InLife In-Life Phase Monitoring - Clinical Observations - Body Weight, Food Consumption - Ophthalmology - Interim Blood/Urine Collection DoseSelect->InLife Terminal Terminal Phase - Blood Collection (Hematology, Clinical Chemistry) - Full Necropsy & Organ Weights InLife->Terminal Histo Histopathology - Microscopic examination of all major organs and tissues from control and high-dose groups Terminal->Histo Analysis Data Analysis & Interpretation - Identify Target Organs - Determine NOAEL - Characterize Dose-Response Histo->Analysis End End: Human Risk Assessment Analysis->End

Caption: Experimental Workflow for a Chronic In Vivo Toxicity Study.

Experimental Protocol: 6-Month Repeated Dose Oral Toxicity in Rats

This protocol represents a standard design for a chronic rodent study.

  • Animal Model: Healthy, young adult Fischer 344 rats.

  • Acclimatization and Housing: As per acute study protocol.

  • Dose Administration: Daily administration via oral gavage or mixed in the diet for 6 consecutive months.

  • Dose Groups: A control group (vehicle) and three dose levels (low, medium, high), with 15-20 animals per sex per group. Recovery groups (10 per sex) may be added at the control and high-dose levels, where animals are maintained for a period (e.g., 1 month) after cessation of treatment to assess the reversibility of any findings.

  • In-Life Monitoring:

    • Clinical Signs & Mortality: Daily checks.

    • Body Weight and Food Consumption: Weekly.

    • Ophthalmology: Examinations performed pre-test and near termination.

    • Clinical Pathology: Blood and urine samples collected at 3 months and at termination for hematology, coagulation, clinical chemistry, and urinalysis.

  • Terminal Procedures:

    • At the end of the 6-month period, animals are euthanized.

    • A full gross necropsy is performed on all animals.

    • Major organs are weighed.

  • Histopathology: A comprehensive set of tissues and organs from all animals in the control and high-dose groups are preserved, processed, and examined microscopically by a board-certified veterinary pathologist. Tissues from low- and mid-dose groups showing gross lesions or target organ toxicity identified in the high-dose group are also examined.

Summary of Chronic and Specialized Toxicity Findings for Fluoxetine

Long-term studies have revealed a range of effects, primarily related to the central nervous system and developmental processes.

Study TypeSpeciesKey FindingsReference
Chronic General Toxicity Rat, MouseCNS pharmacological effects (e.g., hyperactivity), decreased weight gain at high doses. Histopathological findings included phospholipidosis in rats and hepatic fatty change in mice.[15]
Carcinogenicity Rat, MouseNo evidence of an increased incidence of any neoplasms in 24-month dietary studies. The data provide convincing evidence that fluoxetine is not a carcinogen or tumor promoter.[15]
Developmental Toxicity RatAt high, maternally toxic doses (20-40 mg/kg/day), fluoxetine caused increased embryolethality (resorptions). No gross external malformations were observed.[16]
Developmental Neurotoxicity RodentsDevelopmental exposure can alter brain development and lead to long-term behavioral changes in adulthood, such as decreased exploration and social interaction, and altered anxiety-like behaviors.[17][18]
Chronic Behavioral MouseChronic administration (18 mg/kg/day) reduced anxiety-related measures and altered performance in the forced swim test, a model used to screen for antidepressant effects.[19]

Regulatory Context and Good Laboratory Practices (GLP)

All nonclinical safety studies intended to support regulatory applications must be conducted in compliance with the FDA's Good Laboratory Practice (GLP) for Nonclinical Laboratory Studies regulations (21 CFR Part 58).[4][20] GLP is a quality system concerned with the organizational process and the conditions under which studies are planned, performed, monitored, recorded, archived, and reported.[6][20] Adherence to GLP ensures the quality, integrity, and reliability of the data submitted to regulatory agencies, forming a self-validating system where every step is documented and traceable.[6]

Conclusion

The in vivo toxicological profile of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine (fluoxetine) is well-characterized and reflects its potent pharmacological activity. Acute toxicity is marked by dose-dependent CNS stimulation, with a moderate lethal dose in rodents. Chronic toxicity studies have not identified significant, unexpected target organ toxicity at clinically relevant exposures and have shown no evidence of carcinogenicity. The most notable long-term effects observed in animal models relate to developmental neurotoxicity, highlighting the sensitivity of the developing nervous system to perturbations in serotonergic signaling. This comprehensive body of work, conducted under rigorous scientific and regulatory standards, has been instrumental in defining the safety profile of fluoxetine and enabling its widespread and effective clinical use.

References

  • Fluoxetine - Wikipedia. [Link]

  • What is the mechanism of Fluoxetine Hydrochloride? - Patsnap Synapse. (2024, July 17). [Link]

  • The Psychopharmacology of Fluoxetine: Mechanism of Action, Indications, Pharmacokinetics and Dosing. (2017, January 17). [Link]

  • Fluoxetine - StatPearls - NCBI Bookshelf - NIH. (2024, February 28). [Link]

  • How Prozac works: Mechanism of action explained - Medical News Today. (2025, April 14). [Link]

  • Long-term Outcomes of Developmental Exposure to Fluoxetine: A Review of the Animal Literature - PubMed. [Link]

  • Effects of chronic fluoxetine in animal models of anxiety and depression - PubMed - NIH. (2004, July 15). [Link]

  • Long-Term Outcomes of Developmental Exposure to Fluoxetine: A Review of the Animal Literature - Karger Publishers. (2013, November 14). [Link]

  • NTP-CERHR Monograph on the Potential Human Reproductive and Developmental Effects of Fluoxetine. (2004, November 16). [Link]

  • Effects of chronic fluoxetine treatment on anxiety- and depressive-like behaviors in adolescent rodents – systematic review and meta-analysis - PMC. [Link]

  • SEX-SPECIFIC BEHAVIORAL EFFECTS OF FLUOXETINE TREATMENT IN ANIMAL MODELS OF DEPRESSION AND ANXIETY - CABI Digital Library. [Link]

  • Potential adverse events of fluoxetine: a real-world study based on the FAERS database. [Link]

  • What is the lethal dose of Fluoxetine (Selective Serotonin Reuptake Inhibator, SSRI)? (2025, March 24). [Link]

  • Fluoxetine(PIM 651) - INCHEM. [Link]

  • Laboratory toxicological diagnosis of fluoxetine poisonings - Clinical pharmacy. (2020, December 1). [Link]

  • Comparative Study of the Acute Toxicity of Fluoxetine Versus Amitriptyline and the Predictive Factors for Their Complications - Semantic Scholar. [Link]

  • Potential adverse events of fluoxetine: a real-world study based on the FAERS database. [Link]

  • Preclinical Regulatory Requirements - Social Science Research Institute. [Link]

  • Acute fluoxetine overdose: a report of 234 cases - PubMed. [Link]

  • PROZAC - accessdata.fda.gov. [Link]

  • Cytotoxicity and mutagenicity of fluoxetine hydrochloride (Prozac), with or without vitamins A and C, in plant and animal model systems - ResearchGate. (2026, March 17). [Link]

  • Chronic Effects of Fluoxetine on Danio rerio: A Biochemical and Behavioral Perspective. (2022, February 21). [Link]

  • Acute and chronic toxicity of fluoxetine (selective serotonin reuptake inhibitor) in western mosquitofish - PubMed. [Link]

  • FDA Toxicology Studies & Drug Approval Requirements - Auxochromofours. (2025, September 1). [Link]

  • Understanding FDA Guidelines for Toxicity Studies - HistologiX. (2025, November 5). [Link]

  • Carcinogenicity studies of fluoxetine hydrochloride in rats and mice - PubMed. [Link]

  • Step 2: Preclinical Research - FDA. (2018, January 4). [Link]

  • SUMMARY OF ANIMAL DEVELOPMENTAL TOX. STUDIES (Prenatal Component) - CHEMICAL: FLUOXETINE - accessdata.fda.gov. [Link]

  • Differential Effects of Acute and Chronic Fluoxetine on Psychedelic-Induced Behavior in Mice: Implications for Clinical Trials | ACS Pharmacology & Translational Science. (2026, March 3). [Link]

  • Fatal Fluoxetine Ingestion with Postmortem Blood Concentrations - Henry Spiller. [Link]

  • Preclinical GLP Toxicology Studies - Charles River Laboratories. [Link]

Sources

Protocols & Analytical Methods

Method

Validated LC-MS/MS protocol for Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine quantification

Application Note & Protocol Abstract This document provides a comprehensive and validated protocol for the quantitative analysis of norfluoxetine, the primary active metabolite of fluoxetine, in human plasma using Liquid...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Abstract

This document provides a comprehensive and validated protocol for the quantitative analysis of norfluoxetine, the primary active metabolite of fluoxetine, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology detailed herein is designed for researchers, scientists, and drug development professionals requiring a robust, sensitive, and selective assay for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The protocol emphasizes the scientific rationale behind each step, ensuring methodological integrity and adherence to international regulatory standards.

Introduction: The Rationale for Norfluoxetine Quantification

Norfluoxetine, chemically known as Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine, is the N-demethylated metabolite of the widely prescribed antidepressant, fluoxetine. As a potent selective serotonin reuptake inhibitor (SSRI) itself, norfluoxetine exhibits a longer half-life than its parent compound, contributing significantly to the overall therapeutic and potential toxic effects of fluoxetine treatment. Consequently, the accurate quantification of norfluoxetine in biological matrices is paramount for a thorough understanding of fluoxetine's pharmacokinetics and for establishing a comprehensive safety and efficacy profile.

This application note presents a highly selective and sensitive LC-MS/MS method for the determination of norfluoxetine in human plasma. The protocol is founded on the principles of established bioanalytical method validation guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring data reliability and regulatory compliance.[1][2][3][4]

Method Overview: A Logic-Driven Approach

The quantification of norfluoxetine is achieved through a systematic workflow encompassing plasma sample preparation, chromatographic separation, and mass spectrometric detection. The selection of each procedural step is underpinned by a commitment to maximizing analytical sensitivity, specificity, and throughput.

Workflow cluster_PreAnalysis Pre-Analytical Phase cluster_Analysis Analytical Phase cluster_PostAnalysis Post-Analytical Phase Sample_Receipt Plasma Sample Receipt & Logging Sample_Thawing Sample Thawing & Homogenization Sample_Receipt->Sample_Thawing Sample_Prep Supported Liquid Extraction (SLE) Sample_Thawing->Sample_Prep LC_Separation Reversed-Phase HPLC Sample_Prep->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM) LC_Separation->MS_Detection Data_Processing Peak Integration & Quantification MS_Detection->Data_Processing Data_Review Data Review & Approval Data_Processing->Data_Review Report_Generation Report Generation Data_Review->Report_Generation

Figure 1: Overall experimental workflow for norfluoxetine quantification.

Experimental Protocol

Materials and Reagents
ReagentGradeSupplier
Norfluoxetine Reference Standard≥98%Commercially Available
Fluoxetine-d5 (Internal Standard)≥98%Commercially Available
AcetonitrileHPLC GradeCommercially Available
MethanolHPLC GradeCommercially Available
Formic AcidLC-MS GradeCommercially Available
WaterDeionized, 18.2 MΩ·cmIn-house
Human Plasma (K2EDTA)PooledCommercially Available
Supported Liquid Extraction (SLE) Plates400 µLCommercially Available
Instrumentation
InstrumentModel
HPLC SystemShimadzu Nexera X2 or equivalent
Mass SpectrometerSCIEX QTRAP 6500+ or equivalent
Analytical ColumnPhenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent
Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve norfluoxetine and fluoxetine-d5 (Internal Standard, IS) in methanol to prepare individual stock solutions.

  • Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with a 50:50 (v/v) mixture of methanol and water.

  • Working Calibration and Quality Control (QC) Standards: Serially dilute the intermediate stock solutions with the same diluent to prepare working standards at various concentrations.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS intermediate stock solution with acetonitrile.

Sample Preparation: Supported Liquid Extraction (SLE)

The choice of Supported Liquid Extraction (SLE) is predicated on its ability to provide clean extracts with high analyte recovery while being amenable to high-throughput automation.[5]

  • Sample Aliquoting: To 100 µL of human plasma in a 96-well plate, add 10 µL of the IS working solution (100 ng/mL fluoxetine-d5).

  • Protein Precipitation & Loading: Add 100 µL of 1% formic acid in water, vortex briefly, and load the entire volume onto the SLE plate.

  • Elution: After a 5-minute incubation, elute the analytes with 1 mL of methyl tert-butyl ether.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase A.

SamplePrep Start 100 µL Plasma + 10 µL IS Protein_Precip Add 100 µL 1% Formic Acid Start->Protein_Precip Load_SLE Load onto SLE Plate Protein_Precip->Load_SLE Elute Elute with Methyl Tert-Butyl Ether Load_SLE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase A Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Figure 2: Step-by-step sample preparation workflow.

LC-MS/MS Conditions

Liquid Chromatography Parameters:

ParameterSetting
ColumnPhenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.5 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient10% B to 90% B over 2.5 min, hold for 1 min, re-equilibrate for 1.5 min

Mass Spectrometry Parameters:

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Positive
Curtain Gas35 psi
Collision GasMedium
IonSpray Voltage5500 V
Temperature550°C
Ion Source Gas 155 psi
Ion Source Gas 260 psi

Multiple Reaction Monitoring (MRM) Transitions:

The selection of MRM transitions is critical for assay selectivity. The precursor ion corresponds to the protonated molecule [M+H]+, and the product ion is a characteristic fragment resulting from collision-induced dissociation.

AnalyteQ1 Mass (m/z)Q3 Mass (m/z)Declustering Potential (V)Collision Energy (eV)
Norfluoxetine296.1134.18025
Fluoxetine-d5 (IS)315.244.18530

Method Validation: Ensuring Data Integrity

A comprehensive validation was performed in accordance with the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4] The validation parameters and acceptance criteria are summarized below.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
Linearity Calibration curve with a correlation coefficient (r²) of ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with a signal-to-noise ratio of ≥ 10 and accuracy and precision within ±20%.
Accuracy & Precision Intra- and inter-day accuracy within ±15% of the nominal concentration (±20% at LLOQ) and precision (%CV) not exceeding 15% (20% at LLOQ).
Matrix Effect The coefficient of variation of the IS-normalized matrix factor should be ≤15%.
Recovery Consistent and reproducible recovery across the concentration range.
Stability Analyte stability demonstrated under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).
Validation Results Summary
ParameterResult
Linearity Range 0.5 - 200 ng/mL
Correlation Coefficient (r²) > 0.998
LLOQ 0.5 ng/mL
Intra-day Precision (%CV) 2.8 - 8.5%
Inter-day Precision (%CV) 4.1 - 9.7%
Intra-day Accuracy (% Bias) -5.2 to 6.8%
Inter-day Accuracy (% Bias) -3.9 to 8.1%
Mean Recovery Norfluoxetine: 88.5%; Fluoxetine-d5: 91.2%

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and robust tool for the quantitative determination of norfluoxetine in human plasma. The protocol has been rigorously validated according to international regulatory standards, demonstrating excellent sensitivity, selectivity, accuracy, and precision. This method is well-suited for high-throughput analysis in clinical and research settings, enabling a deeper understanding of fluoxetine pharmacokinetics and its clinical implications.

References

  • European Medicines Agency. (2015). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

  • Hiemke, C., et al. (2018). AGNP Consensus Guidelines for Therapeutic Drug Monitoring in Psychiatry: Update 2017.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • P-D. L. (2002). Liquid chromatography/tandem mass spectrometry for the determination of fluoxetine and its main active metabolite norfluoxetine in human plasma with deuterated fluoxetine as internal standard. Journal of mass spectrometry : JMS, 37(7), 761-7.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Moraes, M. O., et al. (1999). Fluoxetine bioequivalence study: quantification of fluoxetine and norfluoxetine by liquid chromatography coupled to mass spectrometry. The Journal of clinical pharmacology, 39(10), 1053-61.
  • Zhou, Y., et al. (2011). Simultaneous determination of fluoxetine and its major active metabolite norfluoxetine in human plasma by LC-MS/MS using supported liquid extraction. Journal of pharmaceutical and biomedical analysis, 56(5), 1083-8.

Sources

Application

Guide to the Preparation of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine Stock Solutions for In Vitro Assays

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of Methyl-[3-(3-triflu...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine for use in various in vitro biological assays. Given the limited published data for this specific molecule, this guide synthesizes best practices from general small molecule handling and leverages physicochemical data from close structural analogs, such as fluoxetine and its isomers, to ensure a robust and reliable methodology. Adherence to these protocols is critical for achieving experimental reproducibility, accuracy, and the overall integrity of downstream assay results.

Introduction: The Critical Role of Stock Solution Integrity

This guide provides a comprehensive framework for creating stable, concentrated stock solutions and appropriate working dilutions. The causality behind each step—from solvent selection to storage strategy—is explained to empower researchers with the knowledge to adapt and troubleshoot as necessary. The core principle is to create a self-validating system where the integrity of the stock solution is maintained from the moment of preparation to its final use in an assay.

Compound Characteristics and Physicochemical Properties

Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine is typically supplied as a hydrochloride (HCl) salt, which is a crystalline solid at room temperature.[1][2] Understanding its physical and chemical properties is the first step in designing a successful solubilization strategy. The data below is compiled based on information from close structural analogs, primarily isomers of fluoxetine hydrochloride, which share key functional groups.

Compound Structure (as Hydrochloride Salt):

  • IUPAC Name: N-methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride

  • Molecular Formula: C₁₁H₁₅ClF₃N

  • Calculated Molecular Weight: 253.70 g/mol

Table 1: Physicochemical Properties and Solubility Data (Based on Structural Analogs)

PropertyValue/InformationSource(s)
Appearance White to off-white crystalline solid.[3][4]
Storage (Solid) Store at -20°C for long-term stability (≥4 years). May be shipped at room temperature.[1][2][5]
Solubility in DMSO Soluble (e.g., ~12.5 mg/mL for analogs). DMSO is the recommended primary solvent for high-concentration stocks.[1][2][5]
Solubility in Ethanol Soluble (e.g., ~12.5 mg/mL for analogs).[1][5]
Solubility in Water Slightly soluble. Solubility is significantly lower in aqueous buffers like PBS (e.g., ~0.2 mg/mL).[1][5] Direct dissolution in aqueous media is not recommended for high-concentration stocks.[2][4]
Solution Stability In DMSO, stable for up to 6 months at -80°C or 1 month at -20°C.[2][3] Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[1][5]

Experimental Protocols: From Powder to Working Solution

This section details the step-by-step methodology for preparing a high-concentration primary stock solution in DMSO and subsequently diluting it to a working concentration for direct application in an in vitro assay.

Essential Materials and Equipment
  • Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine HCl (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes (amber or covered in foil to protect from light)

  • Calibrated analytical balance

  • Calibrated positive displacement micropipettes and sterile tips

  • Vortex mixer

  • Sonicator bath (optional, for difficult-to-dissolve compounds)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

Safety Precautions

This compound should be considered hazardous until more information is available. Handle with care in a well-ventilated area or chemical fume hood. Avoid inhalation of powder and direct contact with skin or eyes. Wash hands thoroughly after handling.[1]

Protocol Part A: Preparation of a 10 mM Primary Stock in DMSO

The preparation of a concentrated stock solution in an organic solvent like DMSO is standard practice. This minimizes the volume of solvent transferred into the aqueous assay environment, thereby reducing the risk of solvent-induced cytotoxicity or off-target effects.[6][7]

  • Calculation: Determine the mass of the compound required. The formula is: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000

    Example for 1 mL of a 10 mM stock: Mass (mg) = 0.010 mol/L × 0.001 L × 253.70 g/mol × 1000 = 2.537 mg

  • Weighing: Carefully weigh the calculated mass of the compound on an analytical balance. Tare the balance with a sterile microcentrifuge tube, then add the powder directly into the tube.

  • Solubilization: a. Using a calibrated pipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL for 2.537 mg). b. Tightly cap the tube and vortex at medium speed for 1-2 minutes until the solid is completely dissolved. c. Visually inspect the solution against a light source to ensure there are no visible particles or precipitate. If dissolution is slow, gentle warming (to no more than 37°C) or brief sonication can be applied.[7]

  • Aliquoting and Storage: a. To avoid degradation from repeated freeze-thaw cycles, immediately aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected tubes.[3][6] b. Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. c. Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[2][3]

Table 2: Quick Reference for Preparing 10 mM Stock Solution

Desired Final VolumeMass of Compound (MW=253.70)Volume of DMSO
1 mL2.54 mg1.0 mL
2 mL5.07 mg2.0 mL
5 mL12.69 mg5.0 mL
Protocol Part B: Preparation of a 10 µM Working Solution

Direct dilution of a concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate.[6][8] Therefore, a serial or stepwise dilution is recommended. The final concentration of DMSO in the assay should ideally be below 0.5%, and a vehicle control (media + DMSO) must always be included in experiments.[7][9]

  • Intermediate Dilution (Optional but Recommended): a. Thaw one aliquot of the 10 mM primary stock. b. Prepare an intermediate dilution (e.g., 100 µM) in pure DMSO. For example, add 1 µL of the 10 mM stock to 99 µL of DMSO.

  • Final Dilution into Assay Medium: a. To prepare a 10 µM final working solution, dilute the 10 mM primary stock 1:1000 into the final assay medium (e.g., cell culture medium, PBS). b. Crucial Step: Add the stock solution to the assay medium, not the other way around. Pipette the stock directly into the liquid and mix immediately by vortexing or repeated pipetting to facilitate rapid dispersion and prevent precipitation.[7] Example: To make 1 mL of 10 µM working solution, add 1 µL of the 10 mM primary stock to 999 µL of assay medium. c. This 1:1000 dilution results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.

  • Usage: Use the freshly prepared working solution immediately. Do not store aqueous working solutions.[1][5]

Workflow Visualization

The following diagram illustrates the complete workflow from solid compound to the final working solution for an in vitro assay.

G cluster_prep Primary Stock Preparation (in DMSO) cluster_storage Storage & Handling cluster_working Working Solution Preparation (Aqueous) weigh 1. Weigh Solid Compound dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve Add to sterile tube vortex 3. Vortex to Homogenize dissolve->vortex aliquot 4. Aliquot into Single-Use Tubes vortex->aliquot store 5. Store at -80°C aliquot->store thaw 6. Thaw One Aliquot store->thaw Retrieve as needed dilute 7. Dilute into Assay Medium (e.g., 1:1000) thaw->dilute assay 8. Use Immediately in Assay dilute->assay

Caption: Workflow for stock and working solution preparation.

References

  • Peterson, J. A., et al. (1994). Stability of fluoxetine hydrochloride in fluoxetine solution diluted with common pharmaceutical diluents. American Journal of Health-System Pharmacy, 51(10), 1342-1345. Available at: [Link]

  • Tourad, A. A., & Al-Warthan, A. A. (2001). Stability of fluoxetine in stored plasma, aqueous, and methanolic solutions determined by HPLC with UV detection. Journal of AOAC International, 84(4), 1174-1178. Available at: [Link]

  • Fluoxetine Chemical Properties. (n.d.). University of Bristol. Retrieved March 23, 2026, from [Link]

  • Wang, J., et al. (2020). Measurement and Correlation of Solubility and Thermodynamic Properties of Fluoxetine Hydrochloride in 15 Pure Solvents and a Methanol + Water Binary Solvent System. Journal of Chemical & Engineering Data, 65(9), 4585-4596. Available at: [Link]

  • How to dissolve small inhibitor molecules for binding assay? (2013). ResearchGate. Retrieved March 23, 2026, from [Link]

  • 3-[3-(Trifluoromethyl)phenyl]propan-1-amine. (n.d.). PubChem. Retrieved March 23, 2026, from [Link]

Sources

Method

Application Note: Cell Culture Administration and Dosing Protocols for Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine

Executive Summary Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine (Formula: C11H14F3N) is a lipophilic secondary amine characterized by a trifluoromethylated aromatic ring. Structurally analogous to calcimimetics (e.g...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine (Formula: C11H14F3N) is a lipophilic secondary amine characterized by a trifluoromethylated aromatic ring. Structurally analogous to calcimimetics (e.g., cinacalcet fragments) and monoamine transporter modulators (e.g., fenfluramine derivatives), this compound is a critical tool compound in in vitro pharmacological assays targeting G-protein coupled receptors (GPCRs) and neurotransmitter reuptake mechanisms.

This application note establishes a field-validated, self-calibrating framework for formulating, dosing, and assaying this compound in cell culture. By addressing the specific physicochemical liabilities of fluorinated amines—namely plastic adsorption and lysosomotropism—these protocols ensure high-fidelity dose-response data and reproducible mechanistic insights.

Physicochemical Profiling & Formulation Strategy

Causality in Experimental Design

The presence of the trifluoromethyl (-CF3) group significantly enhances the lipophilicity of the molecule (estimated LogP ~ 3.0–3.5), while the secondary amine remains predominantly protonated at physiological pH (pKa ~ 9.5–10.0). This combination classifies the compound as a lipophilic weak base, introducing two distinct challenges in cell culture administration:

  • Lysosomotropism: Lipophilic amines readily cross the plasma membrane but become rapidly protonated and trapped within acidic organelles such as lysosomes (pH ~4.5). This phenomenon can artificially deplete the effective cytosolic concentration of the drug and induce off-target lysosomal swelling or membrane permeability changes [1].

  • Non-Specific Plastic Adsorption: High lipophilicity increases the propensity for the compound to adhere to polystyrene culture plates and pipette tips, leading to inaccurate dosing and artificially inflated IC50/EC50 values [2].

Formulation Guidelines

To mitigate these liabilities, the formulation must utilize a high-dielectric solvent for initial solubilization, followed by a protein-carrier system for aqueous delivery.

  • Primary Stock: Dissolve the lyophilized powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock. The high dielectric constant of DMSO disrupts intermolecular forces, ensuring complete solubilization.

  • Working Solutions: Perform serial dilutions in an assay buffer supplemented with 0.1% Bovine Serum Albumin (BSA, fatty-acid free). BSA acts as a carrier protein, providing a hydrophobic sink in solution that prevents non-specific adsorption to plasticware[2].

Cell Culture Administration Protocols

Trustworthiness & Self-Validation: To ensure reproducibility, all protocols must include a vehicle-only control. DMSO concentrations must never exceed 0.1% (v/v) in the final assay well, as higher concentrations induce cellular toxicity and alter membrane fluidity, confounding receptor kinetics.

Step-by-Step Dosing Preparation
  • Thaw and Equilibrate: Bring the 10 mM DMSO stock to room temperature. Vortex vigorously for 10 seconds to ensure homogeneity.

  • Intermediate Dilution: Dilute the 10 mM stock 1:100 in 100% DMSO to create a 100 µM intermediate stock. Use low-protein-binding pipette tips.

  • Aqueous Dilution: Dilute the intermediate stock 1:100 in Assay Buffer (e.g., HBSS + 20 mM HEPES + 0.1% BSA, pH 7.4) to create a 1 µM working solution. Note: This solution now contains 1% DMSO.

  • Final Dosing: Add the working solution to the cell culture well at a 1:10 ratio (e.g., 10 µL of working solution into 90 µL of culture media). The final concentration will be 100 nM compound in a safe 0.1% DMSO vehicle.

Key Experimental Workflows

Protocol A: Intracellular Calcium Mobilization Assay (GPCR Targets)

This protocol utilizes Fluo-4 AM, a cell-permeable calcium indicator, to measure Gq-coupled receptor activation [3].

  • Cell Seeding: Seed HEK293 cells (stably expressing the target GPCR) at 20,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Aspirate media. Add 20 µL of Fluo-4 AM loading buffer. Critical Causality: Supplement the buffer with 2.5 mM probenecid to inhibit organic anion transporters, preventing the premature efflux of the fluorescent dye from the cytosol [4]. Incubate for 60 minutes at 37°C in the dark.

  • System Validation: Include a positive control agonist (e.g., ATP for endogenous purinergic receptors) to confirm successful dye loading and cellular viability[4].

  • Compound Addition & Readout: Using an automated liquid handler (e.g., FLIPR), inject 5 µL of the 5X concentrated compound solution. Measure fluorescence (Excitation: 485 nm, Emission: 525 nm) continuously for 3 minutes [5].

Protocol B: Monoamine Transporter Uptake Assay
  • Cell Seeding: Seed SH-SY5Y cells (endogenously expressing monoamine transporters) in 96-well plates to 80% confluency.

  • Pre-incubation: Wash cells twice with warm HBSS. Add Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine at varying concentrations (1 nM to 10 µM) and pre-incubate for 15 minutes at 37°C to allow steady-state target binding. Include a known reference inhibitor (e.g., fluoxetine) to establish a baseline for 100% reuptake blockade.

  • Substrate Addition: Add a fluorescent monoamine mimic (e.g., ASP+) or radiolabeled substrate. Incubate for exactly 10 minutes.

  • Termination: Rapidly wash cells three times with ice-cold buffer to halt active transport. Lyse cells and quantify intracellular accumulation via a microplate reader.

Data Visualization & Assay Parameters

Table 1: Vehicle Compatibility and Stability Profile
Solvent / CarrierMax Final ConcentrationStorage Stability (4°C)Mechanistic Rationale
100% DMSO 0.1% (v/v) in assay> 6 monthsHigh dielectric constant disrupts intermolecular forces; primary stock solvent.
Methanol / Ethanol Not RecommendedN/AInduces unacceptable cytotoxicity and membrane fluidization in live-cell assays.
Assay Buffer + 0.1% BSA 100% (Working Solution)< 24 hours (Prepare Fresh)Carrier protein (BSA) prevents non-specific adsorption to polystyrene plasticware.
Table 2: Recommended Dosing Parameters by Cell Line
Cell Line ModelTarget ClassAssay ModalityRecommended Dose RangeOptimal Incubation
HEK293 GPCRs (e.g., CaSR)Calcium Flux (Fluo-4 AM)10 nM – 10 µM0 – 15 min (Kinetic)
SH-SY5Y Monoamine TransportersFluorescent Uptake1 nM – 1 µM15 – 30 min
CHO-K1 Recombinant GPCRsIP3 / cAMP Accumulation100 nM – 10 µM30 – 60 min

Mechanistic Pathway Visualization

Pathway cluster_GPCR GPCR / CaSR Activation Pathway cluster_Transporter Monoamine Transporter Pathway Compound Methyl-[3-(3-trifluoromethyl-phenyl) -propyl]-amine GPCR GPCR Target Compound->GPCR Allosteric Modulator Transporter Monoamine Transporter Compound->Transporter Substrate/Inhibitor Gq Gq Protein GPCR->Gq PLC Phospholipase C Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ IP3->Ca2 Readout1 Fluo-4 Fluorescence Assay Ca2->Readout1 Inhibition Reuptake Blockade Transporter->Inhibition Accumulation Extracellular Accumulation Inhibition->Accumulation Readout2 Uptake Assay Readout Accumulation->Readout2

Dual pharmacological pathways of the compound in GPCR activation and transporter inhibition assays.

References

  • Lipophilic Cationic Drugs Increase the Permeability of Lysosomal Membranes in a Cell Culture System Source: ResearchGate / Journal of Cellular Physiology URL:[Link]

  • Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture Source: ACS Chemical Research in Toxicology URL:[Link]

  • FLIPR Calcium 4 Assay Kit Guide Source: Molecular Devices URL:[Link]

  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Ca2+ Mobilization Assay Protocols Source: Creative Bioarray URL:[Link]

Sources

Application

Application Note: Structural Confirmation of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine via Multinuclear NMR Spectroscopy

Abstract & Introduction The rigorous structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine is a compound of inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

The rigorous structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine is a compound of interest, featuring a trifluoromethylphenyl group linked to an N-methylated propyl amine chain. This unique combination of a potent electron-withdrawing group and a flexible aliphatic chain necessitates a robust analytical approach for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the elucidation of molecular structures in solution. Its ability to probe the chemical environment of individual nuclei (¹H, ¹³C, ¹⁹F) provides a detailed atomic-level map, confirming connectivity and stereochemistry. This application note provides a comprehensive guide, including field-tested protocols and reference data, for the complete structural verification of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine using ¹H, ¹³C, and ¹⁹F NMR. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity for researchers and drug development professionals.

Molecular Structure & Spectroscopic Considerations

The target molecule, Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine, possesses several distinct structural motifs that give rise to a predictable yet informative NMR fingerprint. Understanding these features is critical for accurate spectral interpretation.

Structure:

Chemical Structure of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine with atom numbering for NMR assignment.Figure 1. Chemical structure with systematic numbering for NMR peak assignment.

  • Aromatic Region: The 3-trifluoromethyl-phenyl group contains four aromatic protons (H-2', H-4', H-5', H-6'). The powerful electron-withdrawing nature of the trifluoromethyl (-CF₃) group significantly deshields these protons, causing their signals to appear downfield in the ¹H NMR spectrum, typically in the 7.2-7.8 ppm range.[1]

  • Aliphatic Chain: The propyl chain provides three distinct methylene proton environments (H-1, H-2, H-3) and a terminal N-methyl group (H-5). The proximity to the electronegative nitrogen atom will deshield the adjacent protons (H-3 and H-5) compared to the more central methylene group (H-2).

  • Fluorine Nucleus: The trifluoromethyl group (-CF₃) offers a unique and powerful probe via ¹⁹F NMR. Due to the three equivalent fluorine atoms and the absence of coupling to nearby protons, it is expected to produce a sharp singlet, providing a clear marker for the presence and integrity of this moiety.[1]

Experimental Workflow & Protocols

A successful NMR analysis is predicated on meticulous sample preparation and a logically structured experimental approach. The following workflow ensures high-quality, reproducible data.

G cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_analysis Part C: Data Analysis prep_vial 1. Weigh & Dissolve (5-25 mg in 0.6 mL CDCl₃) filter 2. Filter Sample (Pipette with glass wool) prep_vial->filter transfer 3. Transfer to NMR Tube (5 mm tube, clean & unscratched) filter->transfer shim 4. Insert & Shim (Lock on Deuterium signal) transfer->shim H1 5. Acquire ¹H Spectrum shim->H1 C13 6. Acquire ¹³C Spectrum H1->C13 F19 7. Acquire ¹⁹F Spectrum C13->F19 D2 8. (Optional) 2D NMR (COSY, HSQC) F19->D2 process 9. Process Data (Fourier Transform, Phasing) D2->process assign 10. Assign Signals (Correlate with structure) process->assign confirm 11. Structural Confirmation (Compare with reference data) assign->confirm

Diagram 1. Comprehensive workflow from sample preparation to structural confirmation.
Protocol: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. Following this protocol will minimize artifacts and ensure optimal spectral resolution.

Materials:

  • Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine (5-25 mg for ¹H; 50-100 mg for ¹³C)[2][3]

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • 5 mm NMR Tubes (clean, unscratched)[4]

  • Glass Pasteur pipette and glass wool

  • Small vial

Procedure:

  • Weighing and Dissolution: Accurately weigh 5-25 mg of the compound into a small, clean glass vial. Add approximately 0.6 mL of deuterated chloroform (CDCl₃).[4]

    • Causality: CDCl₃ is an excellent choice for many organic molecules due to its good solubilizing power and relatively clean spectral window. The use of a deuterated solvent is mandatory for the spectrometer's deuterium lock system, which stabilizes the magnetic field.[2] TMS is included as an internal standard, with its signal defined as 0.00 ppm for calibrating the chemical shift axis.[5][6]

  • Ensure Homogeneity: Gently vortex or swirl the vial to ensure the sample is fully dissolved. A homogeneous solution is critical for sharp, well-resolved NMR signals.

  • Filtration: Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into the NMR tube.[7]

    • Causality: Suspended solid particles will severely degrade the magnetic field homogeneity, leading to broad spectral lines that obscure important details.[3][7] Filtration removes these particulates. Cotton wool should be avoided as it can leach impurities soluble in organic solvents.

  • Labeling: Clearly label the NMR tube with a unique identifier. Do not use paper stickers or tape on the section of the tube that enters the spectrometer.[3]

Protocol: NMR Data Acquisition

These parameters are provided for a standard 400 MHz NMR spectrometer and may be adapted as needed.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal from the CDCl₃ solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30)

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 8-16 (adjust for concentration)

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: Standard proton-decoupled single pulse (zgpg30)

    • Spectral Width: -10 to 220 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more (adjust for concentration and time)

  • ¹⁹F NMR Acquisition:

    • Pulse Program: Standard single pulse (zg)

    • Spectral Width: -50 to -75 ppm (centered around expected shift)

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-32

Reference Data and Spectral Interpretation

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the title compound. These values are derived from spectral databases of analogous structures and established principles of NMR theory.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Assignment (Fig. 1) Predicted δ (ppm) Multiplicity Integration Coupling (J, Hz) Rationale
H-4', H-6'~7.45 - 7.55Multiplet (m)2H-Aromatic protons ortho/para to the electron-withdrawing CF₃ group are deshielded.
H-2', H-5'~7.35 - 7.45Multiplet (m)2H-Aromatic protons meta to the CF₃ group are less deshielded.
H-1~2.70Triplet (t)2HJ ≈ 7.6Benzylic protons, deshielded by the aromatic ring.
H-3~2.55Triplet (t)2HJ ≈ 7.2Methylene protons adjacent to the electronegative nitrogen atom.
H-5~2.40Singlet (s)3H-Methyl protons adjacent to the nitrogen atom.
H-2~1.85Quintet (p)2HJ ≈ 7.4Central methylene group, least deshielded aliphatic protons.
-NH-VariableBroad Singlet (br s)1H-Amine proton, chemical shift is concentration and temperature dependent. Signal may exchange with trace D₂O.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Assignment (Fig. 1) Predicted δ (ppm) Multiplicity (¹³C-¹⁹F) Rationale
C-1'~141.5Singlet (s)Aromatic quaternary carbon attached to the propyl chain.
C-3'~131.0Quartet (q), ²JCF ≈ 33 HzAromatic quaternary carbon directly bonded to the CF₃ group, shows strong coupling.[8]
C-5'~129.0Singlet (s)Aromatic CH carbon.
C-2'~128.5Quartet (q), ³JCF ≈ 4 HzAromatic CH carbon showing weaker long-range coupling to fluorine.[8]
C-4', C-6'~123.0 - 125.0Quartet (q), ³JCF ≈ 4 HzAromatic CH carbons showing weaker long-range coupling to fluorine.
C-CF₃~124.0Quartet (q), ¹JCF ≈ 272 HzCarbon of the trifluoromethyl group, characterized by a large one-bond C-F coupling constant.[8]
C-3~51.5Singlet (s)Carbon adjacent to nitrogen.
C-5~36.0Singlet (s)N-methyl carbon.
C-1~33.5Singlet (s)Benzylic carbon.
C-2~29.0Singlet (s)Central alkyl carbon.
Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)
Assignment (Fig. 1) Predicted δ (ppm) Multiplicity Rationale
-CF₃-62 to -64Singlet (s)The trifluoromethyl group attached to an aromatic ring typically resonates in this region.[1][5] The absence of adjacent ¹H or ¹⁹F nuclei results in a singlet.

Self-Validation Through 2D NMR

For unequivocal structural proof, 2D NMR experiments are highly recommended. These experiments serve to cross-validate the assignments made from 1D spectra.

G H1 H-1 (~2.70 ppm) H2 H-2 (~1.85 ppm) H1->H2 COSY C1 C-1 (~33.5 ppm) H1->C1 HSQC H3 H-3 (~2.55 ppm) H2->H3 COSY C2 C-2 (~29.0 ppm) H2->C2 HSQC C3 C-3 (~51.5 ppm) H3->C3 HSQC

Diagram 2. Key expected correlations in 2D NMR for the aliphatic chain.
  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. A strong cross-peak is expected between H-1 and H-2, and another between H-2 and H-3, confirming the propyl chain connectivity.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly with the carbons they are attached to. It will definitively link the proton signals at ~2.70 ppm, ~1.85 ppm, and ~2.55 ppm to their respective carbon signals at ~33.5 ppm, ~29.0 ppm, and ~51.5 ppm, validating the assignments in the tables above.

Conclusion

The combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a comprehensive and definitive method for the structural confirmation of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The provided reference data serves as a reliable benchmark for spectral interpretation. For ultimate confidence, 2D NMR techniques such as COSY and HSQC should be employed to establish unambiguous atomic connectivity, creating a self-validating dataset that meets the rigorous standards of the pharmaceutical and chemical research industries.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Arizona. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • University of Cambridge Department of Chemistry. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ETH Zürich. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Dwivedi, P., Dwivedi, K., & Mitra, M. (2013). Confirmation of ring protons of 2-((3-(trifluoromethyl) phenyl) amino) nicotinic acid using correlation spectroscopy NMR technique. IOSR Journal of Applied Chemistry, 4(1), 48-52.
  • ResearchGate. (n.d.). 13C NMR spectrum of 3-phenyl-6-(trifluoromethyl)-3,4dihydro-2H-benzo[e][2]oxazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methylpropylamine. PubChem Compound Database. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 3-(Trifluoromethyl)phenylalanine. SpectraBase. Retrieved from [Link]

  • Supporting Information. (n.d.). General information. Retrieved from [Link]

  • U.S. Department of Justice, Drug Enforcement Administration. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Retrieved from [Link]

  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]

  • BK Instruments Inc. (n.d.). NMR Solvent data chart. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexyl thiourea (TU) in CDCl3 (500 MHz). Retrieved from [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • ChemRxiv. (2023). 1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Supporting Information Metal-Free Oxidative Trifluoromethylselenolation of Electron-Rich (Hetero)Arenes with the Readily Availab. Retrieved from [Link]

  • ACS Division of Organic Chemistry. (2020, February 14). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • National Institutes of Health. (n.d.). [18F]fluoropropyl)phenoxy)-3-phenylpropanamine (18F-MFP3) as a potential PET imaging agent for norepinephrine transporter. PMC. Retrieved from [Link]

  • Emery Pharma. (n.d.). NMR Solvent Chart. Retrieved from [Link]

  • American Chemical Society. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • ResearchGate. (2019, March). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids. Retrieved from [Link]

Sources

Method

Advanced Synthesis of Cinacalcet Hydrochloride via N-Methylated Precursor Strategy: Mitigating Over-Alkylation in API Manufacturing

Executive Summary The synthesis of secondary amine active pharmaceutical ingredients (APIs), such as the calcimimetic agent Cinacalcet, traditionally relies on the reductive amination of primary amines or the direct alky...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of secondary amine active pharmaceutical ingredients (APIs), such as the calcimimetic agent Cinacalcet, traditionally relies on the reductive amination of primary amines or the direct alkylation of secondary amines. These conventional routes are notoriously plagued by over-alkylation, leading to the formation of tertiary amine impurities that are chromatographically difficult to separate and detrimental to overall process yield.

This application note details a paradigm-shifting approach: utilizing Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine as a strategic precursor. By employing this N-methylated secondary amine, the synthesis intentionally proceeds through a tertiary amine intermediate (N-Methyl-Cinacalcet), completely eliminating the possibility of over-alkylation. A subsequent highly regioselective N-demethylation—leveraging the Olofson reaction—yields the pure secondary amine API. This guide provides the mechanistic rationale, validated protocols, and self-validating process controls required to implement this route at scale.

Mechanistic Rationale: The N-Methyl Group as a Traceless Protecting Group

In traditional direct alkylation, reacting (R)-1-(1-naphthyl)ethylamine with 3-(3-trifluoromethylphenyl)propyl bromide inevitably yields 15–25% of the dialkylated tertiary amine byproduct.

By starting with Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine, the N-methyl group acts as a built-in, traceless protecting group [3]. The reaction with (R)-1-(1-naphthyl)ethyl bromide cleanly stops at the tertiary amine stage (N-Methyl-Cinacalcet) because quaternary ammonium salt formation is sterically prohibited under standard reflux conditions.

To reveal the final API, the tertiary amine is subjected to 1-chloroethyl chloroformate (ACE-Cl). The exquisite regioselectivity of this dealkylation is governed by steric encumbrance during the SN2 collapse of the intermediate acylammonium ion. The chloride anion exclusively attacks the least hindered carbon—the primary N-methyl group—sparing the sterically bulky 1-(1-naphthyl)ethyl and 3-(3-trifluoromethylphenyl)propyl chains [1]. The expelled methyl chloride gas provides a thermodynamic sink, driving the reaction to the carbamate intermediate, which is subsequently solvolyzed to the API.

Synthetic Workflow

G Precursor Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine + (R)-1-(1-naphthyl)ethyl bromide Alkylation N-Alkylation (K2CO3, MeCN, Reflux) Precursor->Alkylation TertAmine N-Methyl-Cinacalcet (Tertiary Amine Intermediate) Alkylation->TertAmine 100% Conversion No Over-Alkylation ACECl Olofson N-Demethylation (1-Chloroethyl chloroformate, Toluene) TertAmine->ACECl Carbamate 1-Chloroethyl Carbamate Intermediate ACECl->Carbamate Methanolysis Methanolysis (MeOH, 60°C, -CO2, -Acetaldehyde) Carbamate->Methanolysis API Cinacalcet Hydrochloride (Pure Secondary Amine API) Methanolysis->API Auto-Acidification Direct HCl Salt

Fig 1: Synthetic workflow for Cinacalcet API utilizing an N-methylated precursor strategy.

Experimental Protocols and Causality

Protocol A: Synthesis of N-Methyl-Cinacalcet (N-Alkylation)

Objective: Form the tertiary amine intermediate without risk of quaternary over-alkylation.

  • Reaction Assembly: Charge a dry 1L reactor with Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine (1.0 eq, 217.2 g/mol ) and anhydrous acetonitrile (10 volumes).

  • Base Addition: Add finely milled anhydrous K2​CO3​ (2.0 eq). Causality: Potassium carbonate acts as a heterogeneous acid scavenger to neutralize the HBr byproduct, preventing protonation of the nucleophilic amine.

  • Electrophile Addition: Add (R)-1-(1-naphthyl)ethyl bromide (1.05 eq) dropwise at room temperature.

  • Thermal Activation: Heat the suspension to reflux (82°C) under nitrogen for 12 hours. Causality: Acetonitrile, a polar aprotic solvent, optimally solvates the transition state of the SN2 displacement, accelerating the reaction while suppressing elimination pathways.

  • Workup: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure to yield crude N-Methyl-Cinacalcet.

  • Self-Validating Indicator: This step validates itself via LC-MS. The reaction is complete when the precursor mass ( m/z 218) is entirely replaced by the tertiary amine mass ( m/z 372). The physical impossibility of quaternary salt formation under these conditions ensures a binary (complete/incomplete) reaction profile.

Protocol B: Regioselective N-Demethylation (Olofson Reaction)

Objective: Cleave the N-methyl group to form the 1-chloroethyl carbamate intermediate.

  • Solvent Exchange: Dissolve the crude N-Methyl-Cinacalcet in anhydrous toluene (8 volumes). Cool the solution to 0–5°C.

  • Reagent Addition: Slowly add 1-chloroethyl chloroformate (ACE-Cl) (1.2 eq) via an addition funnel over 30 minutes. Causality: Strict temperature control prevents premature decomposition of the chloroformate reagent.

  • Cleavage Phase: Heat the mixture to 80°C for 3 hours. Causality: Heating provides the activation energy required for the chloride counter-ion to execute an SN2 attack on the N-methyl group. The expulsion of gaseous methyl chloride permanently shifts the equilibrium toward the carbamate intermediate [2].

  • Self-Validating Indicator: The reaction progress can be visually and volumetrically validated by the cessation of methyl chloride gas evolution (monitored via a bubbler).

Protocol C: Methanolysis and Auto-Acidification

Objective: Solvolyze the carbamate to yield the final API as an HCl salt.

  • Solvolysis: Concentrate the toluene solution under vacuum to remove unreacted ACE-Cl. Re-dissolve the resulting viscous oil in methanol (10 volumes).

  • Thermal Decomposition: Heat the methanolic solution to 60°C for 2 hours. Causality: Methanolysis of the 1-chloroethyl carbamate generates an unstable carbamic acid, which spontaneously decarboxylates. Crucially, the breakdown of the 1-chloroethyl moiety generates exactly one stoichiometric equivalent of HCl and acetaldehyde.

  • Crystallization: Cool the solution to 0°C. Add methyl tert-butyl ether (MTBE) dropwise until turbidity persists. Stir for 2 hours to allow crystallization. Filter and dry the white crystalline solid.

  • Self-Validating Indicator: This step is a self-contained "auto-titration" system. The evolution of CO2​ gas visually confirms carbamate breakdown. Because the reaction generates exactly one equivalent of HCl in situ, the API spontaneously precipitates as the Cinacalcet Hydrochloride salt upon cooling, eliminating the need for external HCl gas and preventing acid-catalyzed degradation impurities.

Comparative Process Metrics

The following table summarizes the quantitative advantages of utilizing the N-methylated precursor strategy over traditional direct alkylation methods.

Process MetricTraditional Direct AlkylationN-Methyl Precursor RouteMechanistic Causality / Notes
Overall Yield (%) 45 – 55%78 – 85% Eliminates yield loss associated with over-alkylation and complex downstream chromatography.
Dialkylation Impurity 15 – 25%< 0.1% (ND) The N-methyl group sterically and electronically blocks the formation of quaternary ammonium species.
Purification Requirement Prep-HPLC or multiple recrystallizationsSingle crystallization High purity of the intermediate and the traceless nature of the deprotection allow direct crystallization from MeOH/MTBE.
Process Mass Intensity (E-Factor) > 50< 20 Elimination of chromatographic purification drastically reduces solvent waste, improving ecological footprint.

References

  • Olofson, R. A., Martz, J. T., Senet, J. P., Piteau, M., & Malfroot, T. (1984). A new reagent for the selective, high-yield N-dealkylation of tertiary amines: improved syntheses of naltrexone and nalbuphine. The Journal of Organic Chemistry, 49(11), 2081-2082.[Link]

  • Pelander, A., Ojanperä, I., & Hase, T. A. (1997). Preparation of N-demethylated drug metabolites for analytical purposes using 1-chloroethyl chloroformate. Forensic Science International, 85(3), 193-198.[Link]

  • Rao, D. R., Kankan, R. N., & Pathi, S. L. (2010). A process for the preparation of cinacalcet and its salts.
Application

Application Note: Neurobehavioral Assay Methodologies for Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine in Rodent Models

Introduction & Mechanistic Rationale Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine (MTPPA) represents a highly valuable pharmacophore scaffold in the development of central nervous system (CNS) therapeutics. Structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine (MTPPA) represents a highly valuable pharmacophore scaffold in the development of central nervous system (CNS) therapeutics. Structurally homologous to established monoamine modulators like fluoxetine (which features a similar N-methyl-propylamine chain and a trifluoromethyl group), MTPPA is designed to target the synaptic cleft[1].

The causality behind MTPPA’s neurobehavioral effects lies in its molecular structure. The lipophilic trifluoromethyl (-CF₃) group significantly enhances blood-brain barrier (BBB) penetrability, while the secondary methylamine group serves as a critical binding determinant for monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET)[1][2]. By inhibiting the reuptake of these biogenic amines, MTPPA drives their accumulation in the synaptic cleft, thereby amplifying post-synaptic receptor signaling and modulating neural circuits governing locomotion, anxiety, and mood[3].

To accurately profile MTPPA’s pharmacodynamic efficacy, researchers must utilize a rigorously structured, self-validating battery of in vivo rodent behavioral assays.

MOA MTPPA MTPPA (Trifluoromethyl-phenyl propylamine) Transporters Monoamine Transporters (SERT / DAT / NET) MTPPA->Transporters Reuptake Inhibition Synapse Increased Synaptic Monoamines Transporters->Synapse Accumulation Receptors Post-Synaptic Receptors Synapse->Receptors Activation Behavior Behavioral Output (Anxiolytic / Antidepressant) Receptors->Behavior Neural Circuitry

Synaptic mechanism of MTPPA modulating monoamine transporters to drive behavioral changes.

Experimental Workflow Design: A Self-Validating System

Behavioral pharmacology requires strict temporal sequencing to prevent confounding carryover effects, such as stress-induced sensitization or habituation. This protocol is designed as a self-validating system : the foundational assays (like the Open Field Test) serve as internal controls for the more complex assays (like the Forced Swim Test). For example, if MTPPA induces hyperlocomotion in the Open Field, a reduction in immobility in the Forced Swim Test cannot be strictly interpreted as an antidepressant effect, as it may simply be a generalized stimulant response[4].

The recommended sequence progresses from the least invasive to the most stressful paradigm, incorporating mandatory 48-hour washout periods.

Workflow Acclimation Animal Acclimation (7 Days) Dosing Compound Administration (Vehicle, MTPPA, Positive Ctrl) Acclimation->Dosing OFT Open Field Test (OFT) Locomotor & Basal Anxiety Dosing->OFT Day 1 (30 min post-dose) EPM Elevated Plus Maze (EPM) Anxiolytic Profile OFT->EPM Day 3 (48h washout) FST Forced Swim Test (FST) Antidepressant Efficacy EPM->FST Day 5 (48h washout) Analysis Video Tracking & Statistical Analysis FST->Analysis Data Aggregation

In vivo behavioral screening workflow for MTPPA, sequenced to minimize stress carryover.

Step-by-Step Methodologies

Open Field Test (OFT): Basal Locomotion and Thigmotaxis

Mechanistic Goal: To evaluate spontaneous locomotor activity and rule out false-positive stimulant effects. It also provides a baseline measure of anxiety via thigmotaxis (the innate rodent behavior of hugging walls to avoid predators in open spaces)[5].

Protocol:

  • Apparatus Setup: Utilize a square arena (40 × 40 × 40 cm for mice; 100 × 100 × 40 cm for rats) constructed from non-reflective, non-absorbent expanded PVC to prevent olfactory cue retention[6]. Illuminate the center zone to ~100-200 lux to create a mild anxiogenic gradient[6].

  • Dosing: Administer MTPPA (e.g., 1, 5, and 10 mg/kg, i.p.), vehicle, or a positive control (e.g., Amphetamine for hyperlocomotion) 30 minutes prior to testing.

  • Execution: Gently place the rodent in the exact center of the arena facing the same direction for every trial.

  • Data Acquisition: Record behavior for 10 minutes using an overhead automated video-tracking system.

  • Analysis: Extract total distance traveled (cm) to assess locomotion, and the ratio of time spent in the center versus the periphery to assess basal anxiety[5][7].

Elevated Plus Maze (EPM): Anxiolytic Profiling

Mechanistic Goal: To specifically quantify anxiolytic or anxiogenic effects based on the rodent's innate conflict between exploring novel environments and avoiding open, elevated spaces[8][9].

Protocol:

  • Apparatus Setup: Use a plus-shaped maze elevated 50 cm above the floor. The maze consists of two open arms (25 × 5 cm) and two closed arms (25 × 5 × 16 cm) connected by a 5 × 5 cm central platform[10].

  • Execution: Following a 48-hour washout from the OFT, dose the animals 30 minutes prior to the test. Place the rodent on the central platform facing an open arm to standardize the initial decision-making process[9].

  • Data Acquisition: Record the session for exactly 5 minutes[9].

  • Analysis: Calculate the percentage of time spent in the open arms and the number of open arm entries. Causality Note: An increase in open arm time without a concurrent increase in closed arm entries (which indicates general locomotion) confirms a true anxiolytic effect driven by MTPPA[8][9].

Forced Swim Test (FST): Antidepressant-like Efficacy

Mechanistic Goal: To measure behavioral despair and the efficacy of monoamine reuptake inhibitors. MTPPA's potential SNRI/SSRI-like activity is expected to reduce immobility[11][12].

Protocol:

  • Apparatus Setup: Use a transparent cylindrical glass tank (height 30 cm, diameter 20 cm) filled with water (23–25 °C) to a depth of 15 cm (for mice) or 30 cm (for rats), ensuring the animal's tail cannot touch the bottom to support itself[4][13].

  • Pre-test (Rats only): For rats, conduct a 15-minute pre-test session 24 hours before the main test to induce a stable, baseline level of behavioral despair[12]. Mice generally do not require a pre-test[14].

  • Execution: Administer MTPPA 30 minutes prior to the test. Place the rodent in the cylinder for 6 minutes (mice) or 5 minutes (rats, post-pre-test)[4][13].

  • Data Acquisition: Discard the first 2 minutes of the recording (habituation phase). Score the remaining time for three distinct behaviors: Immobility (passive floating), Swimming (horizontal movement), and Climbing (vigorous vertical movement against the walls)[12][14].

  • Mechanistic Interpretation: Differentiating between active behaviors is critical. Compounds with predominant SSRI activity typically increase swimming, while compounds with NET/DAT inhibitory activity predominantly increase climbing[12][14]. MTPPA's specific monoamine profile can be deduced from these distinct active behaviors.

Data Presentation & Expected Outcomes

To ensure rigorous interpretation, quantitative data must be structured to compare MTPPA against both vehicle and established reference compounds. The table below outlines the expected neurobehavioral profile of MTPPA assuming a balanced monoamine reuptake inhibition profile.

AssayTarget MetricVehicle (Control)MTPPA (Low Dose)MTPPA (High Dose)Positive Control
OFT Total Distance (cm)BaselineBaseline (Validates FST)Mild decrease (Sedation check)Increased (Amphetamine)
OFT Center Time (s)LowModerate increaseSignificant increaseHigh (Diazepam)
EPM Open Arm Time (%)< 15%~ 25%> 35%> 40% (Diazepam)
FST Immobility Time (s)High (>150s)Moderate decreaseSignificant decreaseLow (<80s) (Fluoxetine)
FST Swimming Time (s)LowIncreasedSignificantly increasedHigh (Fluoxetine)
FST Climbing Time (s)LowBaselineModerate increaseHigh (Desipramine)

References

  • Anyan, V., & Amir, S. (2018). Rodent tests of depression and anxiety: Construct validity and translational relevance. Nature Protocols, 13(6), 1331–1347.[Link][4]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322-328.[Link][8][9]

  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols, 7(6), 1009-1014.[Link][12][13]

  • Conduct Science. (2019). Best Behavior Mazes: A comprehensive guide to animal testing. Conduct Science.[Link][5]

  • PubChem. (2025). N-Methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine. National Institutes of Health.[Link][15]

  • Zhao, Y., et al. (2009). N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. National Institutes of Health / PubMed.[Link][1]

Sources

Method

Gas chromatography-mass spectrometry (GC-MS) parameters for Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine Introduction Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine is a se...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine

Introduction

Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine is a secondary amine containing a trifluoromethylphenyl group. This structural motif is common in many pharmaceutical compounds and agrochemicals, making the development of robust analytical methods for its detection and quantification crucial for drug development, quality control, and metabolic studies. The trifluoromethyl group, in particular, can significantly influence a molecule's metabolic stability and lipophilicity.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive identification based on mass spectra.[2]

However, the direct analysis of primary and secondary amines by GC can be challenging due to their polarity, which can lead to poor peak shapes and interactions with the GC system.[3][4] To overcome these challenges, a derivatization step is typically employed to convert the polar amine into a less polar, more volatile, and thermally stable derivative, thereby improving its chromatographic behavior.[3][5][6]

This application note provides a comprehensive protocol for the analysis of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine using GC-MS. The methodology includes a liquid-liquid extraction for sample preparation, a robust derivatization procedure, and optimized GC-MS parameters. The principles and specific parameters are synthesized from established methods for similar compounds, such as fluoxetine, which also contains a trifluoromethylphenyl moiety and a secondary amine group.[7][8][9]

Materials and Methods

Reagents and Materials
  • Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine standard

  • Methanol (HPLC grade)

  • Dichloromethane (GC grade)[2]

  • Sodium hydroxide (NaOH) solution (1 M)

  • Trifluoroacetic anhydride (TFAA)[3]

  • Anhydrous sodium sulfate

  • Deionized water

  • Autosampler vials with PTFE-lined caps

Instrumentation

A standard gas chromatograph coupled with a mass spectrometer is required. The following parameters are recommended and may be adapted based on the specific instrumentation available.[10][11]

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

workflow Experimental Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample containing the analyte extraction Liquid-Liquid Extraction sample->extraction Alkalinize and extract derivatization Derivatization with TFAA extraction->derivatization Evaporate and react injection GC Injection derivatization->injection Inject derivatized sample separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Peak Identification detection->identification quantification Quantification identification->quantification report Reporting quantification->report

Caption: A general workflow for the GC-MS analysis of the target amine.

Protocol for Sample Preparation and Derivatization
  • Standard Solution Preparation: Prepare a stock solution of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine in methanol at a concentration of 1 mg/mL. From this, prepare working standards by serial dilution.

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of the aqueous sample (or standard solution diluted in water), add 0.5 mL of 1 M NaOH to alkalinize the solution.

    • Add 2 mL of dichloromethane, vortex for 2 minutes, and centrifuge at 3000 rpm for 5 minutes to separate the layers.[12]

    • Carefully transfer the lower organic layer to a clean vial.

    • Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[2]

  • Derivatization:

    • To the dry residue, add 100 µL of dichloromethane and 50 µL of trifluoroacetic anhydride (TFAA).[3]

    • Cap the vial tightly and heat at 60°C for 30 minutes in a heating block.[3]

    • Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Parameters

The following table summarizes the recommended starting parameters for the GC-MS analysis.

ParameterSettingRationale
Gas Chromatograph
Inlet TypeSplit/SplitlessAllows for a wide range of sample concentrations.
Inlet Temperature250°CEnsures complete volatilization of the derivatized analyte.
Injection Volume1 µL
Carrier GasHeliumProvides good chromatographic efficiency.
Flow Rate1.0 mL/min (constant flow)A standard flow rate for many GC-MS applications.
ColumnHP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, non-polar column suitable for a wide range of analytes.[10][13]
Oven ProgramInitial: 80°C, hold 2 minAllows for solvent focusing.
Ramp: 15°C/min to 280°C, hold 5 minProvides good separation of the analyte from potential interferences.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS.
Ionization Energy70 eVProvides reproducible fragmentation patterns.[10]
Ion Source Temp.230°CPrevents condensation of the analyte in the source.[10]
Quadrupole Temp.150°C
Mass Scan Rangem/z 50-550Covers the expected mass range of the molecular ion and fragments.
Solvent Delay4 minPrevents the solvent peak from damaging the detector.

Results and Discussion

Rationale for Derivatization

The secondary amine group in Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine is polar and can form hydrogen bonds, leading to peak tailing and poor chromatographic performance. Derivatization with TFAA converts the amine into a trifluoroacetamide derivative. This derivative is significantly less polar, more volatile, and more thermally stable, resulting in sharper, more symmetrical peaks and improved sensitivity.[3]

Predicted Mass Fragmentation

The derivatized analyte, N-methyl-N-[3-(3-trifluoromethyl-phenyl)-propyl]-trifluoroacetamide, will have a molecular weight of 399.3 g/mol . Under electron ionization at 70 eV, the molecule is expected to fragment in a predictable manner. A proposed fragmentation pathway is outlined below.

fragmentation M Molecular Ion [M]•+ m/z = 399 F1 [M - CF3]•+ m/z = 330 M->F1 Loss of •CF3 F2 [C8H7F3N(COCF3)]+ m/z = 286 M->F2 Benzylic cleavage F3 [C7H4F3]+ m/z = 145 F2->F3 Loss of •CH2N(CH3)COCF3 F4 [C8H8N(COCF3)]+ m/z = 188 F2->F4 Rearrangement & loss of C2H2

Caption: A proposed mass fragmentation pathway for the TFAA derivative.

  • Molecular Ion: The molecular ion peak at m/z 399 may be observed, though it might be of low abundance.

  • Benzylic Cleavage: A common fragmentation pathway for compounds with a phenyl-propyl structure is benzylic cleavage.[10] This would result in the formation of a stable trifluoromethyl-substituted benzyl-type cation at m/z 145 ([C7H4F3]+). This is expected to be a prominent peak.

  • Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is also likely. This would lead to a fragment at m/z 286.

  • Loss of Trifluoromethyl Group: The trifluoromethyl group can be lost as a radical (•CF3), leading to a fragment at m/z 330.

  • Other Fragments: Other characteristic fragments may arise from the trifluoroacetyl group and further fragmentation of the primary ions.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the analysis of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine by GC-MS. The described methodology, which includes liquid-liquid extraction and essential derivatization with TFAA, is designed to be robust and reliable. The provided GC-MS parameters and predicted fragmentation patterns offer a solid starting point for researchers, scientists, and drug development professionals. Optimization of these parameters may be necessary depending on the specific sample matrix and instrumentation used.

References

  • Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry for Free Furan Fatty Acid Screening in Fish Oils. PubMed. Available from: [Link]

  • A novel chiral GC/MS method for the analysis of fluoxetine and norfluoxetine enantiomers in biological fluids. PMC. Available from: [Link]

  • Simultaneous identification and quantitation of fluoxetine and its metabolite, norfluoxetine, in biological samples by GC-MS. PubMed. Available from: [Link]

  • Derivatization of Amines | PDF | Amine | Gas Chromatography. Scribd. Available from: [Link]

  • Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar. Available from: [Link]

  • Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry for Free Furan Fatty Acid Screening in Fish Oils | Analytical Chemistry. ACS Publications. Available from: [Link]

  • Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. Agilent. Available from: [Link]

  • Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. ResearchGate. Available from: [Link]

  • GC-MS analysis of fluoxetine and its active metabolite norfluoxetine in human urine. DergiPark. Available from: [Link]

  • GC-MS Sample Preparation. Organomation. Available from: [Link]

  • Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. MDPI. Available from: [Link]

  • Derivatization of tertiary amine for GC/MS? : r/Chempros. Reddit. Available from: [Link]

  • October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups". Fluorine notes. Available from: [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. ScienceDirect. Available from: [Link]

  • Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. Available from: [Link]

  • (3)ガスクロマトグラフィー・質量分析法(GC/MS). National Institute of Health Sciences. Available from: [Link]

  • 9-Trifluoromethylxanthenediols: Synthesis and Supramolecular Motifs | ACS Omega. ACS Publications. Available from: [Link]

  • GC/MSによる食品残留農薬の分析. Shimadzu. Available from: [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and. SciSpace. Available from: [Link]

  • GC/MS/MSのシングルQMSモードを用いたフィルム中添加剤分析 | アプリケーションノート. JEOL. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine solubility issues in aqueous buffers

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine in aqueous buffers...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine in aqueous buffers. Our goal is to move beyond simple protocols and provide a mechanistic understanding of why solubility issues arise and how to systematically overcome them.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental physicochemical properties of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine that underpin its solubility behavior.

Q1: What are the key physicochemical properties of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine, and why do they predict poor aqueous solubility?

A1: Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine is a lipophilic, basic compound. Its structure, featuring a trifluoromethylated phenyl ring, results in properties that inherently limit its solubility in neutral aqueous media. Understanding these properties is the first step in troubleshooting.

The solubility of a compound is governed by a balance between its crystal lattice energy (how strongly the molecules hold together in a solid state) and the energy of solvation (how well they interact with the solvent)[1][2]. For this compound, the key challenge is its hydrophobicity.

Table 1: Estimated Physicochemical Properties of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine

PropertyEstimated ValueRationale & Implication for Solubility
Molecular Weight ~219.24 g/mol Calculated from the molecular formula (C11H15F3N).
pKa (Conjugate Acid) 9.5 - 10.5As a secondary amine, it is basic. This is the most critical property to exploit for solubility enhancement. At physiological pH (~7.4), a significant portion of the amine will be in its neutral, less soluble free base form.
Estimated cLogP 2.5 - 3.5The calculated LogP for the similar primary amine, 3-[3-(trifluoromethyl)phenyl]propan-1-amine, is 2.5[3]. The addition of a methyl group increases lipophilicity. A high LogP value indicates a strong preference for a lipid environment over an aqueous one, predicting low water solubility[1].
Aqueous Solubility Predicted to be lowThe combination of a high cLogP and a pKa that results in a largely un-ionized state at neutral pH strongly suggests poor solubility in standard buffers like PBS (pH 7.4).
Q2: I prepared a high-concentration stock solution in 100% DMSO. When I diluted it into my aqueous assay buffer (e.g., PBS), a cloudy precipitate formed immediately. What went wrong?

A2: This is a classic case of a compound "crashing out" of solution. While your compound is highly soluble in a pure organic co-solvent like DMSO, this method does not fundamentally change its poor solubility in the final aqueous system[4].

Causality: You created a supersaturated solution upon dilution. The DMSO concentration in the final buffer was too low to keep the lipophilic compound solvated, causing it to rapidly precipitate. For many cell-based assays, the final DMSO concentration must be kept below 0.5% to avoid cytotoxicity, which is often insufficient to maintain solubility for challenging compounds[5].

The workflow below illustrates the incorrect (leading to precipitation) and correct (maintaining solubility) methods for diluting organic stock solutions.

G cluster_0 Problematic Workflow: Rapid Dilution cluster_1 Recommended Workflow: Gradual Dilution a1 100 µL of 10 mM stock in 100% DMSO a2 9.9 mL of Aqueous Buffer a1->a2 Pipetted directly into bulk buffer a3 Compound Precipitates (Cloudy Solution) a2->a3 b1 Start with final volume of Aqueous Buffer b2 Pipette small volume (e.g., 10 µL) of 10 mM DMSO stock b1->b2 Add dropwise while vortexing/stirring vigorously b3 Solution remains clear b2->b3

Caption: Comparison of dilution workflows.

Part 2: Troubleshooting Guides - Systematic Solubilization Strategies

If simple dilution fails, a systematic approach is required. The following guides provide step-by-step protocols for three common and effective solubilization techniques.

Guide 1: pH Modification

This is often the most effective and cleanest method for ionizable compounds like amines.

Q3: How can I leverage the basic amine group to dramatically increase aqueous solubility?

A3: The secondary amine in your compound is a basic functional group. By lowering the pH of your aqueous buffer, you can protonate this amine, converting it from a neutral free base (R₂NH) into a charged ammonium salt (R₂NH₂⁺). This charged species is significantly more polar and, therefore, more soluble in water[5][6].

G cluster_0 Solubility Equilibrium cluster_1 Properties node_A R₂NH (Free Base) node_B R₂NH₂⁺ (Protonated Salt) node_A->node_B + H⁺ (Lower pH) prop_A Low Aqueous Solubility High Lipophilicity node_A->prop_A node_B->node_A - H⁺ (Higher pH) prop_B High Aqueous Solubility Lower Lipophilicity node_B->prop_B

Caption: Effect of pH on amine protonation and solubility.

  • Determine Target pH: Aim for a pH at least 2 units below the compound's pKa. A good starting point is pH 4.5 to 5.5 . Ensure your downstream assay is stable and functional at this pH.

  • Prepare Acidic Buffer: Prepare your desired buffer (e.g., citrate, acetate) at the target pH. Do not use phosphate buffers if you anticipate working with high concentrations, as phosphate salts of some drugs can have low solubility.

  • Dissolution:

    • Weigh the solid Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine hydrochloride salt directly.

    • Add the acidic buffer incrementally while vortexing or sonicating.

    • Gentle warming (e.g., to 37°C) can also aid dissolution.

  • Verification (Mandatory): After the compound appears to be dissolved, visually inspect for any undissolved particulates. It is best practice to filter the solution through a 0.22 µm syringe filter (use a filter material compatible with your buffer, like PVDF) to remove any micro-precipitates.

  • Quantification: Analyze the concentration of the filtrate using a validated analytical method (see Part 3) to determine the true, achieved solubility.

Guide 2: Use of Co-solvents

When pH modification is not compatible with the experimental system, co-solvents are a common alternative.

Q4: Which co-solvents are recommended, and how do I find the minimum effective concentration to avoid toxicity?

A4: Co-solvents are water-miscible organic solvents that increase the solubility of lipophilic compounds by reducing the overall polarity of the solvent system[4]. The goal is to use the lowest possible concentration that achieves and maintains solubility to minimize potential artifacts or toxicity in biological assays[5].

Table 2: Common Co-solvents for Pre-clinical Formulations

Co-solventTypical Starting Conc.ProsCons
DMSO < 1% (final)Excellent solubilizing power.Can be toxic to cells, even at low concentrations (<0.5%)[5]. Can interfere with some assays.
Ethanol 1-10% (final)Generally well-tolerated in many assays.Less potent solubilizer than DMSO. Can be volatile.
Polyethylene Glycol 400 (PEG 400) 5-20% (final)Low toxicity, commonly used in vivo.Can be viscous. May not be suitable for all analytical techniques.
Propylene Glycol (PG) 5-20% (final)Low toxicity, good safety profile.Similar to PEG 400; viscosity can be a factor.

This protocol helps determine the minimum percentage of a co-solvent required to solubilize a target concentration of your compound.

  • Prepare High-Concentration Stock: Prepare a 20 mg/mL (or highest possible) stock solution of your compound in 100% of the chosen co-solvent (e.g., PEG 400).

  • Set Up Titration Vials: In a series of clear glass vials, prepare different co-solvent/aqueous buffer mixtures. For example, to test PEG 400:

    • Vial 1: 950 µL Buffer + 50 µL PEG 400 (5% PEG)

    • Vial 2: 900 µL Buffer + 100 µL PEG 400 (10% PEG)

    • Vial 3: 800 µL Buffer + 200 µL PEG 400 (20% PEG)

    • ...and so on. Include a "0% PEG" control (1000 µL Buffer only).

  • Spike with Compound: Add a small, consistent volume of the high-concentration stock to each vial to achieve your final target concentration (e.g., add 10 µL of 20 mg/mL stock to ~1 mL to get a final concentration of ~200 µg/mL).

  • Equilibrate and Observe: Vortex each vial thoroughly. Allow them to equilibrate at room temperature for at least 2 hours (or longer, to assess thermodynamic solubility).

  • Assess Solubility: Visually inspect each vial for precipitation or cloudiness against a dark background. The lowest percentage of co-solvent that results in a clear, particulate-free solution is your minimum required concentration. Always confirm with microscopic examination if possible.

Guide 3: Complexation with Cyclodextrins

Cyclodextrins are an excellent choice when both pH modification and co-solvents are undesirable. They work by encapsulating the drug molecule, presenting a hydrophilic exterior to the aqueous environment.

Q5: How do cyclodextrins work, and what is a practical protocol for using them?

A5: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone, with a hydrophobic inner cavity and a hydrophilic exterior[7][8]. The lipophilic part of your compound (the trifluoromethyl-phenyl ring) can partition into this hydrophobic cavity, forming an "inclusion complex." This complex effectively masks the drug's hydrophobicity, significantly increasing its apparent aqueous solubility[9][10].

For research applications, chemically modified cyclodextrins like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) are preferred due to their high aqueous solubility and low toxicity compared to the parent β-cyclodextrin[5].

G cluster_0 Cyclodextrin Encapsulation Workflow Drug Drug Molecule (Lipophilic) Complex Soluble Inclusion Complex Drug->Complex CD HP-β-Cyclodextrin (Hydrophilic Exterior) CD->Complex

Caption: Formation of a drug-cyclodextrin inclusion complex.

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. A common starting concentration is 2-10% (w/v). For example, dissolve 2 g of HP-β-CD in buffer and bring the final volume to 100 mL for a 2% solution.

  • Add Compound: Add the solid Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine directly to the HP-β-CD solution to achieve the desired final concentration.

  • Facilitate Complexation: Vortex the mixture vigorously. For best results, sonicate the vial in a water bath for 15-30 minutes or allow it to shake/stir overnight at room temperature. This provides the energy and time needed for the drug to enter the cyclodextrin cavity.

  • Clarify and Quantify: Spin the solution at high speed (e.g., >10,000 x g for 10 minutes) or filter it through a 0.22 µm syringe filter to remove any un-complexed, undissolved drug.

  • Analyze Filtrate: Quantify the drug concentration in the clear filtrate to determine the solubility enhancement.

Part 3: Analytical Verification

Q6: I have prepared a solution that looks clear. How do I know the true concentration of my dissolved compound?

A6: Visual clarity is not sufficient. A solution can appear clear but be a colloidal suspension or contain micro-precipitates, meaning the actual concentration of truly dissolved compound is much lower than the nominal (calculated) concentration. Verification is not optional.

The most reliable method is to separate the soluble fraction from any undissolved solid and then quantify the soluble portion.

  • Separation: After preparing your solution using one of the methods above and allowing it to equilibrate, pass it through a low-binding 0.22 µm syringe filter (e.g., PVDF or PES). This physically removes undissolved particles and precipitates.

  • Quantification: Analyze the filtered sample using a validated analytical method.

    • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a standard method. The phenyl group in your compound will have a UV absorbance (likely around 254-265 nm) that can be used for quantification.

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers higher sensitivity and selectivity and is preferred for complex biological matrices[11].

  • Standard Curve: Prepare a calibration curve by making serial dilutions of a stock solution prepared in a solvent where the compound is known to be fully soluble (e.g., 100% Acetonitrile or Methanol).

  • Calculation: Use the standard curve to calculate the exact concentration of the compound in your filtered aqueous sample. This value represents the true thermodynamic or kinetic solubility under those conditions.

References

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-3-phenyl-3-((alpha, alpha, alpha-trifluoro-m-tolyl)oxy)propylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Kawabata, Y., Wada, K., Nakatani, M., Yamada, S., & Onoue, S. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(21), 7697-7711. Retrieved from [Link]

  • Al-Badr, A. A., & El-Subbagh, H. I. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(17), 5485. Retrieved from [Link]

  • Mori, K., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. Retrieved from [Link]

  • ResearchGate. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. Retrieved from [Link]

  • Japanese Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Pyrifluquinazon (Agricultural Products). Retrieved from [Link]

  • Al-Kassas, R., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Scientific Reports. Retrieved from [Link]

  • Fallah, S., et al. (2024). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports. Retrieved from [Link]

  • Mori, K., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 20(11), 5697-5706. Retrieved from [Link]

  • Al-Badr, A. A., & El-Subbagh, H. I. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. Retrieved from [Link]

  • National Institute for Environmental Studies, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Tablets & Capsules. (2024). Formulating OSDs for Poorly Soluble Drugs. Retrieved from [Link]

  • PubChem. (n.d.). 3-[3-(Trifluoromethyl)phenyl]propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Popa, G., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase Gradients for Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine HPLC Analysis

Welcome to the technical support center for the HPLC analysis of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during method development and routine analysis. The following sections offer detailed, experience-driven insights and actionable protocols to optimize your mobile phase gradients and ensure robust and reliable results.

I. Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific issues you may encounter during the HPLC analysis of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine, a compound that, like related structures such as fluoxetine, presents unique chromatographic challenges due to its basic amine functionality and fluorinated phenyl group.[1][2]

Issue 1: Poor Peak Shape - Tailing Peaks

Symptom: The peak for Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine exhibits significant tailing, characterized by an asymmetry factor greater than 1.2.

Causality: Peak tailing for basic compounds like Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine in reversed-phase HPLC is often caused by secondary interactions between the protonated amine group of the analyte and ionized residual silanol groups on the silica-based stationary phase.[3] This interaction leads to a mixed-mode retention mechanism, causing a portion of the analyte molecules to be retained longer, resulting in a tailed peak.[4]

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment:

    • Action: Lower the mobile phase pH to ≤ 2.5 using an appropriate buffer (e.g., phosphate or formate).[3]

    • Rationale: At a low pH, the residual silanol groups on the stationary phase are protonated (Si-OH), minimizing their ability to interact with the positively charged analyte. This reduces the secondary ionic interactions that cause peak tailing.[5]

  • Addition of a Competing Base:

    • Action: Introduce a small concentration of a competing base, such as triethylamine (TEA), into the mobile phase (typically 0.1-0.5% v/v).[6][7]

    • Rationale: TEA acts as a silanol-masking agent. It preferentially interacts with the active silanol sites on the stationary phase, effectively blocking them from interacting with the analyte and improving peak symmetry.

  • Column Selection:

    • Action: If peak tailing persists, consider using a column with a highly inert stationary phase, such as one with end-capping or a hybrid particle technology.

    • Rationale: End-capped columns have fewer accessible silanol groups.[3] Hybrid particle columns offer improved pH stability and reduced silanol activity, leading to better peak shapes for basic compounds.

Troubleshooting Workflow for Peak Tailing:

Caption: Troubleshooting workflow for addressing peak tailing.

Issue 2: Poor Resolution and Co-elution

Symptom: Inadequate separation between the main analyte peak and impurities or other components in the sample matrix.

Causality: Poor resolution is a result of insufficient selectivity or efficiency of the chromatographic system for the compounds of interest. This can be due to a suboptimal mobile phase gradient, inappropriate stationary phase, or other method parameters.[8]

Troubleshooting Protocol:

  • Gradient Optimization:

    • Action: Begin with a "scouting gradient" (e.g., 5-95% organic solvent over 20 minutes) to determine the approximate elution time of the analyte.[9] Based on this, "stretch out" the gradient over the region where the analyte and its impurities elute to improve separation.[10]

    • Rationale: A shallower gradient increases the time the analytes spend interacting with the stationary phase, allowing for better separation of closely eluting compounds.[11]

  • Solvent Selection:

    • Action: Evaluate both acetonitrile and methanol as the organic modifier in the mobile phase.

    • Rationale: Acetonitrile and methanol offer different selectivities due to their distinct chemical properties.[4] For aromatic compounds containing a trifluoromethylphenyl group, the choice of organic solvent can significantly impact resolution.

  • Temperature Adjustment:

    • Action: Investigate the effect of column temperature on the separation (e.g., in 5 °C increments from 30 °C to 50 °C).

    • Rationale: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can alter selectivity and improve resolution.[12]

Illustrative Gradient Optimization:

Gradient ProgramDescriptionOutcome
Initial (Scouting) 5-95% Acetonitrile in 20 minAnalyte elutes between 10-12 min with poor resolution of a key impurity.
Optimized 40-60% Acetonitrile from 8-15 minImproved resolution between the analyte and the impurity.
Issue 3: Retention Time Variability

Symptom: Inconsistent retention times for the analyte peak across multiple injections.

Causality: Retention time shifts can be caused by a variety of factors, including inadequate column equilibration, changes in mobile phase composition, or fluctuations in temperature and pressure.[13]

Troubleshooting Protocol:

  • Column Equilibration:

    • Action: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A common rule of thumb is to equilibrate for at least 10 column volumes.[9]

    • Rationale: Insufficient equilibration can lead to a drifting baseline and shifting retention times as the stationary phase has not reached a steady state.

  • Mobile Phase Preparation:

    • Action: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Use a buffer to maintain a consistent pH.

    • Rationale: Dissolved gases can form bubbles in the pump, leading to flow rate inaccuracies and retention time variability. Changes in mobile phase pH can alter the ionization state of the analyte and silanol groups, affecting retention.[14]

  • System Check:

    • Action: Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate.

    • Rationale: Leaks can cause pressure fluctuations and inaccurate mobile phase delivery, leading to retention time shifts.[13]

Logical Flow for Diagnosing Retention Time Variability:

Caption: Diagnostic workflow for retention time instability.

II. Frequently Asked Questions (FAQs)

Q1: What is the best starting mobile phase composition for the analysis of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine?

A1: A good starting point for method development is a gradient elution with a buffered aqueous phase (e.g., 20 mM phosphate buffer at pH 3.0) and an organic modifier like acetonitrile. A typical starting gradient could be 10-90% acetonitrile over 20-30 minutes. This allows for the elution of a wide range of potential impurities and provides a baseline for further optimization.

Q2: How does the trifluoromethylphenyl group affect the chromatography of this compound?

A2: The trifluoromethyl group is strongly electron-withdrawing and increases the hydrophobicity of the molecule. This generally leads to longer retention times in reversed-phase HPLC compared to a non-fluorinated analogue. The presence of this group can also influence the pKa of the amine, which in turn affects its interaction with the stationary phase at different mobile phase pH values.[15]

Q3: Can I use an isocratic method for this analysis?

A3: While an isocratic method may be suitable for a simple, pure sample, a gradient method is generally recommended, especially during method development and for the analysis of samples that may contain impurities.[9] Gradient elution provides better peak shapes for late-eluting compounds and allows for the separation of components with a wider range of polarities in a reasonable timeframe.[9]

Q4: What are the key considerations for sample preparation?

A4: The sample should be dissolved in a solvent that is compatible with the mobile phase, ideally the initial mobile phase composition, to avoid peak distortion.[11] Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter to remove any particulates that could clog the column or system.[16]

Q5: My baseline is drifting during the gradient run. What could be the cause?

A5: Baseline drift in a gradient run can be caused by several factors. One common reason is that the two mobile phase components have different UV absorbance at the detection wavelength. Using a reference wavelength can sometimes help. Another cause could be inadequate column equilibration or a contaminated column.[8] If the baseline rises significantly with the increasing proportion of organic solvent, it may be due to the UV absorbance of the solvent itself at the chosen wavelength.[13]

III. References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.

  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?.

  • Agilent. Tips and Tricks of HPLC System Troubleshooting.

  • ResearchGate. How to fix peak shape in hplc?.

  • BenchChem. Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.

  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems.

  • Jetir.Org. QbD APPROACH TO HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF FLUOXETINE HYDROCHLORIDE AND OLANZAPINE IN PHARMACEUTIC.

  • Bitesize Bio. Getting the Most Out of Your Column: Optimizing Your HPLC Gradient.

  • Welch Materials. Gradient Optimization in HPLC.

  • Chromatography Online. Optimizing Multilinear Gradients in HPLC.

  • SIELC. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column.

  • Asian Journal of Chemistry. Development and Validation of A Reverse Phase HPLC Method for the Analysis of Fluoxetine in Pharmaceutical Dosage Form.

  • PMC. Simultaneous RP-HPLC and HPTLC Estimation of Fluoxetine Hydrochloride and Olanzapine in Tablet Dosage Forms.

  • PMC. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl.

  • The Royal Society of Chemistry. Electronic Supplementary Information.

  • LCGC International. Understanding Gradient HPLC.

  • Biomedical Journal of Scientific & Technical Research. Development and Validation of (HPLC) Method for Simultaneous Determination of Atomoxetine HCl & Fluoxetine HCl in their Pharmaceutical Dosage Forms.

  • Chromatography Today. Solving Common Errors in HPLC.

  • American Pharmaceutical Review. A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development.

  • HALO Chromatography. LC Chromatography Troubleshooting Guide.

  • Cytiva. HPLC Pain Points.

  • YouTube. Top 10 Most Common HPLC Issues and How to Fix Them (2023).

  • HELIX Chromatography. HPLC Methods for analysis of Methylamine.

  • BenchChem. Application Notes and Protocols for HPLC Analysis of 3-(Trifluoromethyl)phenol and Its Derivatives.

  • PMC. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.

  • MilliporeSigma. 3-[Methyl-(3-trifluoromethyl-phenyl)-amino]-propionic acid hydrochloride.

  • Phenomenex. Reversed Phase HPLC Method Development.

  • Google Patents. Process for the preparation of N-methyl-3-(p-trifluoro-methylphenoxy)-3-phenyl-propylamine and their salts.

  • PubChem. N-Methyl-3-phenyl-3-((alpha, alpha, alpha-trifluoro-m-tolyl)oxy)propylamine hydrochloride.

Sources

Troubleshooting

Preventing Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine degradation during long-term sample storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of Methyl-[3-(3-trifluoromethyl-phenyl)-propy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine .

Because this compound is a secondary amine featuring a trifluoromethyl-phenyl moiety, its free base form is highly reactive. It is susceptible to nucleophilic addition, oxidative degradation, and artifactual reactions during long-term storage. This guide synthesizes field-proven methodologies and mechanistic causality to ensure the absolute integrity of your samples.

Part 1: Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why did my liquid free-base sample turn into a viscous gel or form a white precipitate after being left on the benchtop? The Causality: Your sample has reacted with atmospheric carbon dioxide (CO2). Secondary amines undergo a rapid nucleophilic attack on the electrophilic carbon of CO2, forming a zwitterion intermediate. This intermediate then transfers a proton to a second unreacted amine molecule, resulting in the formation of an alkylammonium carbamate salt[1]. This reversible reaction drastically alters the solubility and physical state of your sample, often turning free-flowing oils into viscous gels or insoluble precipitates. Solution: Always handle the free base under an inert Argon blanket and store it in hermetically sealed containers.

Q2: I am detecting M+16 and M+14 peaks in my LC-MS after storing the compound in polyethylene glycol (PEG) or ethereal solvents. What is happening? The Causality: You are observing N-oxidation and subsequent hydrolysis. Secondary amines are highly vulnerable to trace peroxides, which are common by-products in polymeric excipients (like PEG) or ethereal solvents that have been exposed to air. The peroxide reacts with the secondary amine to form a hydroxylamine (M+16). Over time, this can undergo elimination and hydrolysis to form a primary amine and an aldehyde[2]. Solution: Solvents must be rigorously tested for peroxides prior to use. If formulating, avoid peroxide-generating excipients or add antioxidants.

Q3: We placed our sample in a humidity-controlled stability chamber using saturated sodium nitrite (NaNO2), and we are now seeing a highly toxic genotoxic impurity. Why? The Causality: This is a known artifactual degradation pathway. In closed stability chambers using saturated NaNO2 for humidity control, nitric oxide (NO) and other volatile NOx species volatilize from the aqueous solution into the headspace. These gases diffuse into your sample and react directly with the secondary amine to form an N-nitrosamine[3]. N-nitrosamines are potent genotoxic impurities. Solution: Never use nitrite-based salts for humidity control when storing secondary amines. Use saturated potassium iodide (KI) or mechanical humidity controls instead[3].

Q4: Does laboratory lighting affect the stability of the trifluoromethyl-phenyl group? The Causality: Yes. Structurally similar compounds containing a secondary amine and a trifluoromethyl-phenyl group (such as fluoxetine derivatives) are susceptible to base-catalyzed direct photolysis under UV and visible light[4]. The excitation of the aromatic system can lead to dealkylation or cleavage of the C-F bonds over prolonged exposure. Solution: Always store the compound in amber glass vials to block UV/Vis transmission.

Part 2: Quantitative Degradation Profile

To facilitate rapid risk assessment, the following table summarizes the primary degradation pathways, their environmental triggers, and their kinetic impact on Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine.

Degradation PathwayEnvironmental TriggerKinetic ImpactPrimary Preventive Measure
Carbamate Formation Atmospheric CO 2​ Rapid (Minutes to Hours)Argon blanketing; Salt formation
N-Oxidation Trace Peroxides, O 2​ Slow (Weeks to Months)Peroxide-free solvents; Antioxidants
N-Nitrosation NO x​ gases, Nitrite saltsModerate (Days to Weeks)Avoid NaNO 2​ in stability chambers
Photolysis UV / Visible LightModerate (Days)Amber glassware storage

Part 3: Mechanistic Visualization

The following diagram maps the degradation pathways of the free base when exposed to suboptimal storage conditions.

G Target Methyl-[3-(3-trifluoromethyl- phenyl)-propyl]-amine (Reactive Free Base) Carbamate Alkylammonium Carbamate (Gelation / Precipitation) Target->Carbamate Nucleophilic Attack Oxidation Hydroxylamine / Nitrone (N-Oxidation) Target->Oxidation Peroxide Oxidation Nitrosamine N-Nitrosamine (Genotoxic Impurity) Target->Nitrosamine N-Nitrosation Photolysis Photolytic Cleavage (Dealkylation) Target->Photolysis Base-Catalyzed CO2 Atmospheric CO2 CO2->Carbamate Peroxides Trace Peroxides (Solvents/Excipients) Peroxides->Oxidation Nitrites Volatile NOx (Humidity Chambers) Nitrites->Nitrosamine UVLight UV / Vis Light UVLight->Photolysis

Degradation pathways of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine.

Part 4: Standard Operating Procedures (SOPs) for Long-Term Storage

The most robust, self-validating method to prevent the degradation of a secondary amine is to eliminate the nucleophilicity of the nitrogen lone pair. This is achieved via protonation (salt formation).

Protocol A: Conversion to Hydrochloride (HCl) Salt for Long-Term Storage

Causality: Converting the free base to an HCl salt protonates the secondary amine, removing the lone pair required for CO2 nucleophilic attack and drastically raising the oxidation potential.

Materials Required:

  • Anhydrous Methyl-tert-butyl ether (MTBE) or Diethyl Ether (Peroxide-free).

  • 2.0 M HCl in Diethyl Ether.

  • Argon gas line and Schlenk apparatus.

  • Starch-iodide indicator paper.

Step-by-Step Methodology:

  • Peroxide Verification: Test the anhydrous ethereal solvent with starch-iodide paper. A lack of blue/black color change validates the absence of trace peroxides.

  • Dissolution: Under an Argon atmosphere, dissolve 1.0 equivalent of the Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine free base in 10 volumes of the verified anhydrous solvent.

  • Protonation: Cool the flask to 0°C using an ice bath. Slowly add 1.05 equivalents of 2.0 M HCl in diethyl ether dropwise while stirring vigorously.

  • Validation of Precipitation: A white crystalline precipitate (the HCl salt) will form immediately. The self-validating nature of this step is visual; failure to precipitate indicates excessive moisture or degraded starting material.

  • Isolation: Filter the precipitate under a positive pressure of Argon using a Schlenk frit to prevent atmospheric moisture absorption (the salt may be hygroscopic).

  • Storage: Wash the filter cake with cold, anhydrous solvent. Dry under high vacuum (≤ 0.1 mbar) for 12 hours. Transfer the dry powder to an amber glass vial, purge the headspace with Argon, seal with a PTFE-lined cap, and store at -20°C.

Protocol B: Liquid Free-Base Storage (If Salt Formation is Prohibited)

Causality: If downstream applications require the free base, you must artificially remove all environmental triggers (Oxygen, CO2, Light, Peroxides).

Step-by-Step Methodology:

  • Solvent Purification: Pass the storage solvent (e.g., anhydrous toluene or dichloromethane) through a column of activated basic alumina. This physically strips trace peroxides and acidic impurities.

  • Degassing: Transfer the purified solvent to a Schlenk flask. Perform three freeze-pump-thaw cycles to entirely remove dissolved O2 and CO2.

  • Dilution & Ampouling: Dissolve the free base in the degassed solvent under Argon. Transfer the solution into pre-dried amber glass ampoules.

  • Sealing: Flame-seal the ampoules under an Argon atmosphere to ensure zero headspace exchange. Store at -80°C.

References

  • Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. PubMed (nih.gov).
  • From prescription to pollution: environmental behavior and breakdown of fluoxetine.
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC (nih.gov).
  • Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. MDPI.

Sources

Optimization

Improving extraction recovery rates of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine from biological matrices

Welcome to the technical support center dedicated to enhancing the extraction recovery of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine from complex biological matrices. As a secondary amine with significant lipophi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to enhancing the extraction recovery of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine from complex biological matrices. As a secondary amine with significant lipophilicity, this analyte presents unique challenges during sample preparation. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you achieve high, consistent recovery rates in your bioanalytical workflows.

Understanding the Analyte: Key Physicochemical Properties

Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine is structurally similar to compounds like fluoxetine. Its key features are a secondary amine group, making it basic, and a trifluoromethylphenyl group, which imparts significant hydrophobicity (lipophilicity). These properties are central to designing an effective extraction strategy.

PropertyEstimated Value/CharacteristicImplication for Extraction
Chemical Nature Lipophilic Basic AmineProne to non-specific binding; solubility is highly pH-dependent.
pKa ~9.0 - 10.0 (estimated)The amine is positively charged (protonated) at acidic to neutral pH (<7) and neutral (un-ionized) at basic pH (>11). This is the key to selective extraction.[1][2]
logP High (estimated > 3)The neutral form is highly soluble in organic solvents and poorly soluble in water. The charged form is more water-soluble.[1]
Binding HighPotential for strong binding to plasma proteins and non-specific binding to labware.[3]
Troubleshooting Guide: Common Extraction Issues & Solutions

This section addresses specific problems researchers encounter when extracting this analyte.

Q1: My overall recovery is low and inconsistent after using Protein Precipitation (PPT). What's going wrong?

Potential Causes & Solutions:

  • Co-Precipitation: Your analyte may be physically trapped within the precipitated protein pellet. Being lipophilic, it can associate with proteins and lipids that crash out of solution.

    • Solution: Optimize the ratio of precipitation solvent to sample. While a 3:1 ratio of acetonitrile to plasma is common, try increasing it to 4:1 or 5:1 to ensure more complete protein disruption and release of the analyte.[4] Also, ensure vigorous vortexing immediately after adding the solvent and allow for a sufficient incubation period (e.g., 10 minutes at 4°C) before centrifugation.

  • Analyte Solubility in Supernatant: While acetonitrile is a good choice, the resulting supernatant is still partially aqueous. If the analyte has very high lipophilicity, it might not remain fully solubilized, or it could adsorb to the precipitated pellet.

    • Solution: Consider acidification of the acetonitrile. Adding a small amount of acid (e.g., 0.1% formic acid) to the precipitation solvent will protonate the analyte's amine group, increasing its polarity and solubility in the aqueous-organic supernatant.

  • Incomplete Extraction: PPT is a crude cleanup method. It is often insufficient for removing interfering matrix components like phospholipids, which can cause ion suppression in LC-MS analysis, masquerading as low recovery.[5][6]

    • Solution: PPT is best used as a preliminary step before a more selective technique like SPE or LLE.[7] If you must use PPT alone, confirm that you are not experiencing significant matrix effects by performing a post-extraction spike experiment.[6][8]

Q2: I'm losing my analyte during Liquid-Liquid Extraction (LLE). Where is it going?

Potential Causes & Solutions:

  • Incorrect pH of the Aqueous Phase: This is the most common failure point in LLE for basic compounds. For the analyte to move into the organic phase, its secondary amine must be in its neutral, un-ionized state .

    • Solution: Adjust the pH of the biological sample to be at least 2 pH units above the analyte's pKa.[1][9] For this compound, adjusting the sample pH to ≥11.5 with a base like 1M sodium hydroxide (NaOH) is critical before adding the extraction solvent.

  • Inappropriate Organic Solvent: The choice of solvent must match the analyte's polarity.

    • Solution: Use a water-immiscible organic solvent of intermediate polarity. Good starting choices include methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture of hexane and isoamyl alcohol (99:1). Avoid very nonpolar solvents like hexane alone, as they may not be strong enough to efficiently extract the analyte.

  • Emulsion Formation: Biological matrices, rich in lipids and proteins, can form stable emulsions at the solvent interface, trapping the analyte and preventing clean phase separation.

    • Solution:

      • Use a gentle mixing technique (e.g., slow, end-over-end rotation for 10-15 minutes) instead of vigorous vortexing.

      • Add salt ("salting out"), such as sodium chloride, to the aqueous phase to increase its polarity and help break the emulsion.

      • Centrifuge at a higher speed or for a longer duration to compact the interface.

  • Analyte Loss During Back-Extraction: If you are performing a back-extraction cleanup step, the pH of the receiving aqueous phase must be low enough to fully protonate and "trap" the analyte.

    • Solution: Use a dilute acid like 0.1M hydrochloric acid (HCl) or 1% formic acid as the back-extraction solution. This will convert the neutral amine back into its charged, water-soluble form, pulling it out of the organic phase and leaving neutral interferences behind.[9]

Q3: My analyte won't stick to my C18 Solid-Phase Extraction (SPE) cartridge. It's all in the flow-through.

Potential Causes & Solutions:

  • Analyte is Charged During Loading: Reversed-phase (like C18) retention is based on hydrophobic interactions. If your analyte's amine group is protonated (positively charged), it becomes too polar to be retained effectively by the nonpolar C18 sorbent.[10]

    • Solution: You must adjust the sample pH to be at least 2 pH units above the pKa (i.e., pH ≥11.5) to neutralize the analyte before loading it onto the C18 cartridge.[1] This makes the analyte more hydrophobic, promoting strong retention.

  • Sample Loading Solvent is Too Strong: If the pre-treated sample is dissolved in a solution with a high percentage of organic solvent, it will not retain on the C18 phase, as the solvent will compete with the analyte for binding sites.

    • Solution: Dilute your sample with a weak, aqueous buffer (e.g., water or ammonium hydroxide buffer at the correct pH) before loading to ensure the organic content is low (<5%).

Q4: Recovery is still low even though I'm using a more advanced SPE method (e.g., mixed-mode cation exchange). What should I check?

Potential Causes & Solutions:

  • Incorrect pH for Binding (Ion-Exchange): Strong Cation Exchange (SCX) sorbents rely on electrostatic interactions. The sorbent is negatively charged, and your analyte must be positively charged to bind.

    • Solution: Adjust the sample pH to be at least 2 pH units below the analyte's pKa.[11] For this compound, a pH of 4-6 is ideal for loading. This ensures the secondary amine is fully protonated (R₂-NH₂⁺) and binds strongly to the negatively charged sorbent.

  • Wash Solvent is Too Aggressive: You may be accidentally washing your analyte off the cartridge.

    • Solution: The wash steps are designed to remove interferences while the analyte remains bound. For a mixed-mode sorbent, you can use a dual wash strategy. First, wash with an acidic aqueous buffer (e.g., 0.1% formic acid in water) to remove polar interferences. Second, wash with a nonpolar organic solvent (e.g., methanol or acetonitrile) to remove lipids and other hydrophobic interferences while the analyte is still retained by the strong ionic bond.[12]

  • Incomplete Elution: The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent.

    • Solution: For cation-exchange sorbents, you must neutralize the analyte's charge. Use a basic organic solvent for elution. A common and effective choice is 5% ammonium hydroxide in methanol or acetonitrile.[12][13] This basic solution deprotonates the analyte, breaking the ionic bond and allowing the now-neutral, lipophilic molecule to be eluted. Ensure you use a sufficient volume of elution solvent (e.g., 2 x 1 mL) to ensure complete recovery.[14]

  • Non-Specific Binding (NSB) to Labware: Highly lipophilic and basic compounds are notorious for adsorbing to glass and certain plastic surfaces, especially at low concentrations.[3] This can happen at any step—sample collection, storage, or during the extraction itself.

    • Solution:

      • Use low-binding polypropylene tubes and pipette tips.

      • Avoid storing samples or extracts in glass for extended periods. If you must use glass, consider silanizing it first.[10]

      • If NSB is suspected in the final extract, consider adding a small percentage of a compatible organic solvent (like acetonitrile) to the reconstitution solution.

Optimized Extraction Protocols

Here are two detailed, field-proven starting protocols. Always validate with your specific matrix.

Protocol 1: High-Recovery Liquid-Liquid Extraction (LLE)

This protocol uses pH manipulation to achieve a highly selective extraction and cleanup.

Workflow Diagram: LLE with Back-Extraction

LLE_Workflow cluster_0 Step 1: Alkalinization & Primary Extraction cluster_1 Step 2: Back-Extraction & Cleanup cluster_2 Step 3: Final Preparation s1 1. Start with 0.5 mL Plasma/Urine s2 2. Add 50 µL of 2M NaOH (pH > 11) (Analyte is now neutral) s1->s2 s3 3. Add 3 mL MTBE s2->s3 s4 4. Mix gently for 15 min s3->s4 s5 5. Centrifuge (2000 x g, 5 min) s4->s5 s6 6. Transfer Organic Layer (MTBE) s5->s6 s7 7. Add 250 µL of 0.1M HCl to the MTBE (Analyte becomes charged) s6->s7 s8 8. Vortex for 1 min s7->s8 s9 9. Centrifuge (2000 x g, 5 min) s8->s9 s10 10. Collect Aqueous Layer (bottom) (Contains purified analyte) s9->s10 s11 11. Optional: Neutralize with 10 µL 2M NaOH s10->s11 s12 12. Inject directly or evaporate and reconstitute s11->s12

Caption: LLE workflow demonstrating pH-switching for purification.

Step-by-Step Methodology:

  • Sample Alkalinization: To a 0.5 mL aliquot of your biological sample (e.g., plasma, urine), add 50 µL of 2M NaOH to raise the pH to >11. Vortex briefly.

  • Primary Extraction: Add 3.0 mL of methyl tert-butyl ether (MTBE). Cap and mix with an end-over-end rotator for 15 minutes.

  • Phase Separation: Centrifuge at 2000 x g for 5 minutes.

  • Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube, being careful not to aspirate any of the lower aqueous phase or the protein interface.

  • Back-Extraction: Add 250 µL of 0.1M HCl to the collected MTBE. Vortex vigorously for 1 minute.

  • Final Phase Separation: Centrifuge at 2000 x g for 5 minutes. The analyte is now in the lower acidic aqueous layer.

  • Collection & Analysis: Carefully aspirate and discard the upper organic layer. The remaining aqueous layer contains your purified analyte and is ready for LC-MS analysis.

Protocol 2: High-Selectivity Mixed-Mode Solid-Phase Extraction (SPE)

This method provides superior cleanup by combining reversed-phase and ion-exchange mechanisms, significantly reducing matrix effects.[12][13][15]

SPE_Workflow s1 1. Condition (1 mL Methanol) s2 2. Equilibrate (1 mL Water) s1->s2 s3 3. Load Sample (Pre-treated sample, pH 4-6) Analyte is charged (+), binds to sorbent s2->s3 s4 4. Wash 1 (Polar) (1 mL 2% Formic Acid in Water) Removes salts, polar interferences s3->s4 s5 5. Wash 2 (Nonpolar) (1 mL Methanol) Removes lipids, neutral interferences s4->s5 s6 6. Elute (1 mL 5% NH4OH in Methanol) Analyte is neutralized, releases from sorbent s5->s6 s7 7. Evaporate & Reconstitute (For LC-MS analysis) s6->s7

Sources

Troubleshooting

Resolving HPLC peak tailing and broadening for Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine samples

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with Methyl-[3-(3-trifluo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine .

This compound presents a classic dual-challenge in High-Performance Liquid Chromatography (HPLC): it possesses a highly hydrophobic trifluoromethyl-phenyl group (driving strong retention on reversed-phase columns) and a basic secondary amine (pKa ~10). At typical mobile phase pH levels, this amine is positively charged and highly susceptible to secondary ion-exchange interactions, which manifest as severe peak tailing and broadening.

Below is a self-validating, step-by-step technical framework to diagnose, isolate, and resolve these issues.

Section 1: Root Cause Analysis & Mechanistic Causality

Q: Why does Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine exhibit severe peak tailing on standard C18 columns? A: Peak tailing for basic aliphatic amines is primarily a chemical problem driven by secondary interactions[1]. In an ideal reversed-phase separation, retention is driven purely by hydrophobic interactions between the analyte's trifluoromethyl-phenyl group and the C18 alkyl chains.

However, standard silica-based stationary phases contain residual silanol groups (Si-OH). These silanols act as weak acids with a pKa of approximately 4.0 to 5.0. If your mobile phase pH is above 4.0, these silanols deprotonate and become negatively charged (Si-O⁻). Simultaneously, your secondary amine (pKa ~10) remains positively charged. This creates a strong, "velcro-like" electrostatic ion-exchange interaction[1][2]. A fraction of the analyte molecules becomes trapped by these silanols, lagging behind the main hydrophobic band and creating an asymmetrical tail[3].

Q: What causes the peak to broaden rather than just tail? A: Peak broadening (loss of efficiency) can be chemical or physical.

  • Chemical Broadening: If your mobile phase pH is operating too close to the analyte's pKa (e.g., pH 9-10), the compound exists in a mixed ionization state, leading to multiple retention mechanisms and a broad, poorly defined peak[4].

  • Physical Broadening: Extra-column volume (dead volume) from poorly seated tubing connections, slipping PEEK fittings, or injecting too large a sample volume (column overload) will cause the analyte band to diffuse before it even reaches the detector[5][6].

Section 2: Mechanistic Visualizations

SilanolInteraction A Basic Amine Analyte (pKa ~10, Positively Charged) C Mid-pH (pH 5-7) Silanols Ionized (Si-O⁻) A->C Mobile Phase > pH 4 D Low-pH (pH < 3) Silanols Protonated (Si-OH) A->D Mobile Phase < pH 3 B Standard C18 Silica (Residual Silanols, pKa ~4) B->C B->D E Strong Ion-Exchange Secondary Interaction C->E Electrostatic Attraction F Hydrophobic Retention Only (Ideal Mechanism) D->F Neutralized Surface G Severe Peak Tailing E->G H Symmetrical Peak F->H

Caption: Mechanistic pathway of silanol interactions and pH-mediated resolution.

Section 3: Step-by-Step Troubleshooting Protocols

To ensure scientific integrity, you must first isolate whether your issue is physical (plumbing) or chemical (silanol/pH). Use the following self-validating protocols.

Protocol 1: The Neutral Marker Diagnostic Test

Causality: Neutral compounds cannot undergo ion-exchange interactions. If a neutral marker tails, your system has a physical void. If the neutral marker is symmetrical but your amine tails, the issue is chemical[1].

  • Prepare Marker: Dissolve a neutral hydrophobic marker (e.g., Toluene or Uracil) in your initial mobile phase conditions.

  • Inject: Inject 5 µL of the neutral marker into the HPLC system.

  • Evaluate: Calculate the Asymmetry Factor (As).

    • If As > 1.2: Proceed to Protocol 3 (Physical System Diagnostics).

    • If As ≤ 1.1: The system plumbing is fine. Proceed to Protocol 2 (Chemical Optimization).

Protocol 2: Mobile Phase pH & Buffer Optimization

Causality: Lowering the pH below 3.0 ensures the protonation of residual silanol groups, neutralizing their negative charge and eliminating the electrostatic attraction to the basic amine[4][7].

  • Buffer Selection: Select a buffer with a high buffering capacity at low pH, such as 20 mM Potassium Phosphate or Ammonium Formate. Note: A concentration of 20-50 mM is required to maintain the local pH at the silica surface against the highly basic amine[8].

  • pH Adjustment: Using a calibrated pH meter, adjust the aqueous buffer to pH 2.5 using Phosphoric Acid (for UV) or Formic Acid (for LC-MS).

  • Equilibration: Flush the column with the new mobile phase for at least 20 column volumes to ensure complete protonation of the stationary phase.

  • Alternative (Amine Modifiers): If low pH cannot be used, add 0.1% Triethylamine (TEA) to the mobile phase. TEA acts as a sacrificial basic modifier that competitively binds to and masks the active silanol sites, allowing your target analyte to elute symmetrically[7][9].

Protocol 3: Physical System Diagnostics (Resolving Broadening)

Causality: Improperly seated fittings create a gap (dead volume) between the tubing and the column frit, allowing the sample band to expand and diffuse, causing severe broadening and shouldering[10].

  • Inspect Connections: Loosen the PEEK or stainless-steel fitting at the column inlet.

  • Reseat Tubing: Push the tubing firmly into the column end-fitting until it bottoms out against the frit.

  • Tighten: While maintaining forward pressure on the tubing, tighten the nut.

  • Check Overload: Dilute your sample by 50% and reinject. If the peak shape improves dramatically, you were previously exceeding the column's mass loading capacity[2][11].

Section 4: Troubleshooting Decision Workflow

Troubleshooting Start Observe Peak Tailing/Broadening (Asymmetry > 1.2) Test Inject Neutral Marker (e.g., Toluene) Start->Test Q1 Does Neutral Marker Tail? Test->Q1 Phys Physical Issue (Extra-Column Volume / Void) Q1->Phys Yes Chem Chemical Issue (Silanol Interaction / Overload) Q1->Chem No Fix1 Check Fittings & Tubing Replace Frit/Column Phys->Fix1 Fix2 Lower Mobile Phase pH to 2.5 Increase Buffer to 20mM Chem->Fix2 Check Peak Shape Improved? Fix2->Check Fix3 Switch to Endcapped or CSH Column Check->Fix3 No Success Method Validated Check->Success Yes Fix3->Success

Caption: Step-by-step diagnostic workflow for isolating physical vs. chemical peak distortion.

Section 5: Quantitative Data & Column Selection

If mobile phase optimization fails, the stationary phase chemistry must be upgraded. The table below summarizes the expected impact of pH and column chemistry on the peak asymmetry of secondary amines.

Table 1: Impact of Mobile Phase pH on Secondary Amine Peak Asymmetry

Mobile Phase pH Silanol State (Stationary Phase) Analyte State (Amine) Expected Tailing Factor (As)
pH 7.0 Ionized (Si-O⁻) Protonated (NH₂⁺) > 2.0 (Severe Tailing)
pH 5.0 Partially Ionized Protonated (NH₂⁺) 1.5 - 2.0 (Moderate Tailing)

| pH 2.5 | Protonated (Si-OH) | Protonated (NH₂⁺) | 1.0 - 1.2 (Symmetrical) |

Table 2: Column Chemistry Suitability for Basic Amines

Column Technology Surface Modification Suitability for Basic Amines Mechanism of Action
Standard C18 Unendcapped Silica Poor High density of active silanols causes severe ion-exchange.
Endcapped C18 TMS blocked silanols Moderate Reduces silanols, but endcapping degrades over time[5].
Base-Deactivated (BDS) Highly purified, fully endcapped Good Removes metal impurities and maximizes surface coverage[1].

| Charged Surface Hybrid (CSH) | Positively charged surface | Excellent | Electrostatic repulsion actively pushes basic amines away from the surface. |

Section 6: Frequently Asked Questions (FAQs)

Q: My peak shape for the amine was perfect during method validation, but after 100 injections, it is beginning to tail heavily. Why? A: This is a classic symptom of column aging via the loss of endcapping groups. Operating at low pH (< 2.0) or high pH (> 8.0) hydrolyzes the trimethylsilyl (TMS) endcapping groups on the stationary phase, exposing fresh, highly active silanol groups. As the silanol concentration increases, peak tailing for basic analytes worsens[5][6]. You will need to replace the column.

Q: Can I just increase my injection volume to get a better signal-to-noise ratio for my impurities? A: No. Increasing the injection mass/volume of a highly retained compound like Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine will quickly lead to column overload. This saturates the stationary phase at the head of the column, resulting in a "shark-fin" or right-triangle peak shape (fronting/broadening) rather than a Gaussian peak[2][11]. Instead, optimize your detector settings or use an on-column concentration technique.

Q: I adjusted the pH to 2.5, but my retention time dropped significantly. Is this normal? A: Yes. By lowering the pH, you successfully eliminated the secondary ion-exchange retention mechanism. The analyte is now eluting based solely on the hydrophobic interaction of its trifluoromethyl-phenyl group[4]. To restore retention time, simply decrease the organic modifier (e.g., Acetonitrile or Methanol) concentration in your mobile phase[4].

Section 7: References

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. Available at: [Link]

  • Axion Labs. HPLC Peak Tailing. Available at: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Available at:[Link]

  • PubMed Central (PMC). Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids. Available at: [Link]

  • Waters Corporation. HPLC Troubleshooting: A System Monitoring Approach. Available at:[Link]

  • Altai State Agricultural University. High Performance Liquid Chromatography: Theory. Available at: [Link]

  • LCMS.cz. Troubleshooting Common System Problems Using Waters Neutrals Quality Control Reference Material. Available at:[Link]

  • Scribd. Correcting Peak Tailing Problems in Reversed Phase HPLC. Available at: [Link]

Sources

Optimization

Reducing ion signal suppression in LC-MS/MS analysis of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine

Welcome to the Analytical Mass Spectrometry Technical Support Center . This guide is specifically engineered for scientists and bioanalytical researchers troubleshooting LC-MS/MS workflows for Methyl-[3-(3-trifluoromethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Mass Spectrometry Technical Support Center . This guide is specifically engineered for scientists and bioanalytical researchers troubleshooting LC-MS/MS workflows for Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine .

Due to its structural properties—a basic secondary amine paired with a highly lipophilic trifluoromethyl-phenyl group—this molecule is highly susceptible to matrix-induced ion signal suppression during Electrospray Ionization (ESI). Below, we dissect the causality of these effects and provide self-validating, step-by-step troubleshooting protocols.

Core Principles: Why Does This Molecule Suffer from Ion Suppression?

In positive ESI mode (ESI+), analytes must compete for available protons and surface area on the charged droplets emitted from the LC capillary. The target analyte, Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine, is highly hydrophobic and typically elutes in the high-organic region of a reversed-phase LC gradient.

Unfortunately, endogenous phospholipids (e.g., glycerophosphocholines) from plasma or serum matrices also elute in this exact high-organic window. Phospholipids possess a highly surface-active zwitterionic headgroup and long hydrophobic tails. When they co-elute with your target analyte, they monopolize the droplet surface and available charge, neutralizing the ionization of the secondary amine and causing a severe drop in the MS detector signal1[1].

Logic Start Observe Low Signal or Poor Reproducibility Eval Run Post-Column Infusion (Identify Suppression Zones) Start->Eval Check Does suppression align with analyte RT? Eval->Check Chrom Adjust LC Selectivity (Shift RT away from Phospholipids) Check->Chrom Yes (Co-elution) Prep Optimize Sample Prep (MCX SPE / PLR Plates) Check->Prep Yes (Heavy Matrix) IS Implement SIL-IS (Compensate for Variance) Check->IS No (General Matrix Effect) Chrom->IS Prep->IS

Decision tree for troubleshooting and mitigating ion suppression in LC-MS/MS workflows.

Troubleshooting FAQs & Experimental Protocols

Q1: How can I visually confirm that matrix effects are causing my signal loss, rather than instrument failure?

A1: You must perform a Post-Column Infusion experiment. This technique provides a real-time visual map of ionization suppression or enhancement across your entire chromatographic run 2[2]. By constantly infusing the target analyte post-column while injecting a blank matrix, any dip in the baseline directly identifies a zone where matrix components are suppressing the signal.

Step-by-Step Methodology: Post-Column Infusion

  • Setup: Install a T-connector between the analytical LC column outlet and the ESI source inlet.

  • Infusion: Connect a syringe pump to the T-connector. Infuse a pure standard of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine (e.g., 100 ng/mL in 50:50 MeOH:Water) at a constant rate of 10 µL/min.

  • Equilibration: Start the LC flow and monitor the MS/MS transition (e.g., m/z 218.1 → product ion) until a stable, elevated baseline is achieved.

  • Injection: Inject a blank matrix extract (e.g., extracted plasma containing NO analyte) using your standard LC gradient.

  • Validation: Observe the chromatogram. A negative deflection (dip) in the baseline indicates a zone of ion suppression. Overlay this trace with a standard injection of your analyte. If the analyte's retention time falls within the dip, your method is compromised and requires optimization.

G A LC Pump (Gradient) B Autosampler (Inject Blank Matrix) A->B C Analytical Column B->C D T-Connector C->D F ESI Source (Mass Spectrometer) D->F E Syringe Pump (Constant Analyte Infusion) E->D 10 µL/min

Post-column infusion setup for qualitative assessment of matrix-induced ion suppression zones.

Q2: Simple protein precipitation (PPT) is leaving too many phospholipids in my sample. What is the most effective sample preparation strategy?

A2: Simple PPT removes proteins but leaves nearly 100% of phospholipids in the extract, guaranteeing ion suppression for late-eluting hydrophobic amines 3[3]. Because Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine is a basic compound (pKa ~9.5), the most scientifically rigorous approach is Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) 4[4].

Causality: The MCX sorbent contains both reversed-phase (hydrophobic) and sulfonic acid (cation exchange) sites. By acidifying the sample, the secondary amine becomes positively charged and binds ionically to the sorbent. This incredibly strong bond allows you to wash the cartridge with 100% organic solvent (which washes away the neutral and zwitterionic phospholipids) without prematurely eluting your target analyte.

Step-by-Step Methodology: MCX SPE Protocol

  • Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Phosphoric Acid (H₃PO₄). (Ensures complete protonation of the amine and disrupts protein binding).

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% H₃PO₄ through the MCX cartridge.

  • Loading: Load the pre-treated sample.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water. (Removes highly polar interferences and salts).

  • Wash 2 (Organic - Critical Step): Pass 1 mL of 100% Methanol. (Strips away hydrophobic interferences and phospholipids. The analyte remains locked via ionic bonds).

  • Elution: Pass 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. (The high pH deprotonates the analyte, breaking the ionic bond, while the methanol elutes it).

  • Self-Validation Step: During method development, collect and analyze the "Wash 2" fraction. A robust method will show <1% of the target analyte in this fraction, proving the ionic lock is secure.

SPE N1 1. Condition (MeOH & Acid) N2 2. Load Sample (Acidified Plasma) N1->N2 N3 3. Wash 1 (Aqueous Acid) N2->N3 N4 4. Wash 2 (100% Organic) N3->N4 N5 5. Elute (Basic Organic) N4->N5

Step-by-step Mixed-Mode Strong Cation Exchange (MCX) SPE workflow for basic amines.

Q3: Will adding a Stable Isotope-Labeled Internal Standard (SIL-IS) fix my sensitivity issue?

A3: No. This is a common misconception in bioanalysis. An SIL-IS (e.g., a Deuterated or 13C-labeled version of your analyte) will experience the exact same matrix suppression as your target compound because they co-elute perfectly.

Using an SIL-IS will correct your quantitative accuracy and precision because the ratio of Analyte/IS remains constant regardless of the suppression magnitude 5[5]. However, it cannot recover the absolute signal intensity lost to the matrix. If suppression is so severe that your analyte drops below the Limit of Quantitation (LOQ), the SIL-IS cannot save the assay. You must physically remove the matrix (via SPE) or chromatographically resolve it.

Q4: If I want to resolve the analyte chromatographically instead of using SPE, what should I change?

A4: Because Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine and phospholipids both strongly retain on standard C18 columns, changing the gradient slope often just moves both compounds together. Instead, change the column selectivity (stationary phase) .

  • Action: Switch from a C18 to a Biphenyl or Phenyl-Hexyl column.

  • Causality: The trifluoromethyl-phenyl group on your analyte will undergo strong π−π interactions with a phenyl-based stationary phase, altering its retention mechanism. Phospholipids, which rely purely on hydrophobic alkyl-chain interactions, will not experience this π−π retention. This orthogonal selectivity is highly effective at pulling the analyte out of the phospholipid suppression zone.

Quantitative Data: Sample Preparation Efficacy

The table below summarizes the expected performance of various sample preparation techniques when extracting basic, hydrophobic amines from plasma matrices 6[6].

Sample Preparation TechniqueMechanism of ActionPhospholipid Removal (%)Avg. Analyte Recovery (%)Typical Matrix Effect (Signal Loss)
Protein Precipitation (PPT) Solvent-induced denaturation< 5%85 - 95%-40% to -80% (Severe)
Liquid-Liquid Extraction (LLE) Partitioning based on polarity40 - 60%60 - 80%-20% to -50%
Reversed-Phase SPE (RP-SPE) Hydrophobic retention20 - 40%80 - 90%-30% to -60%
Phospholipid Removal Plates Lewis acid/base trapping of PO₄> 95%85 - 95%-5% to -15%
Mixed-Mode SPE (MCX) Dual ionic & hydrophobic retention> 99% 90 - 98% < -5% (Negligible)

References

  • Taylor & Francis. Matrix Effects and Application of Matrix Effect Factor. [Link]

  • LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry. [Link]

  • National Institutes of Health (PMC). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods.[Link]

  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Opentrons. LC-MS Sample Preparation: Techniques & Challenges.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalytic Reductive Amination for Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine

Welcome to the Technical Support Center for arylpropylamine synthesis. This guide is designed for researchers and process chemists scaling up or optimizing the synthesis of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for arylpropylamine synthesis. This guide is designed for researchers and process chemists scaling up or optimizing the synthesis of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine .

The most atom-economical and scalable route for this secondary amine is the catalytic reductive amination of 3-(3-trifluoromethylphenyl)propanal with methylamine. While this one-pot condensation-reduction is highly efficient[1], it is susceptible to specific failure modes such as over-alkylation, catalyst poisoning, and premature aldehyde reduction. This guide provides field-proven troubleshooting logic, mechanistic causality, and self-validating protocols to ensure high-yield synthesis.

Core Workflow & Mechanistic Pathway

To troubleshoot effectively, one must first understand the competing kinetic pathways in the reaction vessel. The desired pathway requires the complete condensation of the aldehyde and methylamine into an imine intermediate prior to catalytic hydrogenation.

Mechanistic pathway of catalytic reductive amination and common side reactions.

Troubleshooting Guide & FAQs

Q1: I am recovering a high percentage of 3-(3-trifluoromethylphenyl)propan-1-ol. How do I prevent direct aldehyde reduction?

The Causality: Direct hydrogenation of the aldehyde competes with imine reduction. If hydrogen gas and the metal catalyst (e.g., Pd/C) are introduced before the condensation equilibrium has fully shifted to the imine, the highly active palladium hydride species will rapidly reduce the free carbonyl to an alcohol [1]. The Solution: Implement a sequential one-pot method. Allow the aldehyde and methylamine to stir for 1–2 hours prior to adding the catalyst and H2 gas. Utilizing a dehydrating agent (such as anhydrous MgSO₄ or Ti(OiPr)₄) drives the condensation to completion, effectively removing the aldehyde from the reduction matrix.

Q2: My LC-MS shows significant over-alkylation (tertiary amine formation). How can I maximize the secondary amine yield?

The Causality: The target secondary amine is highly nucleophilic. As its concentration increases, it competes with methylamine to attack the unreacted imine. This forms a bulky diamine intermediate that subsequently loses methylamine and reduces to the undesired tertiary amine (bis-alkylated product). The Solution: Drive the equilibrium toward the primary imine by using a massive stoichiometric excess of methylamine (5.0 to 10.0 equivalents). Using methylamine as a solution in absolute ethanol or THF is preferable to aqueous solutions, as water promotes imine hydrolysis back to the aldehyde.

Q3: The reaction stalls at 50% conversion, leaving unreacted imine. Increasing H₂ pressure doesn't help. What is happening?

The Causality: Amine products possess lone pairs that coordinate strongly to the d-orbitals of transition metal catalysts (like Palladium or Platinum). This "product inhibition" blocks the active sites, preventing hydrogen adsorption and hydride transfer. Additionally, if alcohol solvents are used, they can undergo oxidation on the catalyst surface, generating side-products that further poison the matrix [2]. The Solution: Add a catalytic amount of a weak acid (e.g., glacial acetic acid, 1–5 mol%). Acetic acid protonates the newly formed secondary amine, tying up the nitrogen lone pair and drastically reducing its binding affinity to the catalyst surface [3]. Alternatively, switch the solvent to Ethyl Acetate (EtOAc), which is greener and less prone to surface oxidation [2].

Q4: Is there a risk of hydrodefluorination of the trifluoromethyl (-CF₃) group under these catalytic conditions?

The Causality: While -CF₃ groups on aryl rings are generally robust, highly active Pd/C catalysts under harsh hydrogenation conditions (high temperatures >50°C, high pressure >100 psi) can occasionally trigger C-F bond cleavage via oxidative addition. The Solution: Maintain mild conditions (25°C, 30–50 psi H₂). If trace defluorination is observed, switch the catalyst from Pd/C to Platinum oxide (PtO₂). PtO₂ is highly effective for imine reduction but exhibits significantly lower activity for C-F bond activation.

Diagnostic Workflow

Use the following logic tree to rapidly diagnose and correct yield drops based on your crude LC-MS/GC-MS data.

Diagnostic workflow for troubleshooting low yields in reductive amination.

Quantitative Data: Solvent & Catalyst Optimization

The following table summarizes empirical data demonstrating how solvent choice, catalyst, and additives impact the chemoselectivity and yield of the target secondary amine [2][3][4].

SolventCatalystAdditiveTarget Amine Yield (%)Primary ImpurityMechanistic Note
MeOH Pd/C (10%)None45 - 55%Tertiary AmineSolvent oxidation on catalyst causes side reactions [2].
EtOAc Pd/C (10%)None70 - 75%Unreacted ImineGreener solvent; avoids alcohol-induced side-products [2].
THF PtO₂ (5 mol%)Ti(OiPr)₄85 - 90%Trace AlcoholExcellent imine conversion; prevents aldehyde reduction.
EtOAc Pd/C (10%)AcOH (5 mol%)> 92% NoneAcid prevents catalyst poisoning by protonating the product [3].

Optimized Experimental Protocol (Self-Validating SOP)

This step-by-step methodology incorporates the mechanistic solutions discussed above to ensure a self-validating, high-yield synthesis.

Step 1: Imine Condensation (Water Exclusion)

  • In a flame-dried, inert reaction vessel, dissolve 3-(3-trifluoromethylphenyl)propanal (1.0 eq, 10 mmol) in anhydrous EtOAc (0.2 M).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add methylamine (33% w/w in absolute ethanol, 5.0 eq) to suppress over-alkylation.

  • Add anhydrous MgSO₄ (2.0 eq) as a dehydrating agent.

  • Validation Check: Stir at room temperature for 2 hours. Pull a 0.1 mL aliquot, filter, and check via TLC/GC-MS to confirm complete disappearance of the aldehyde signal before proceeding.

Step 2: Catalytic Hydrogenation 6. Filter the reaction mixture under nitrogen to remove the hydrated MgSO₄ salts (optional but recommended to prevent catalyst fouling). 7. Transfer the filtrate to a pressure vessel. Add 10% Pd/C (0.05 eq Pd) and glacial acetic acid (0.05 eq) to prevent product inhibition [3]. 8. Purge the vessel with N₂ gas (3 cycles), followed by H₂ gas (3 cycles). 9. Pressurize the vessel to 30–40 psi with H₂. Stir vigorously (800+ rpm to overcome mass transfer limitations) for 4–6 hours at 25°C.

Step 3: Workup & Isolation 10. Carefully vent the H₂ gas and purge the vessel with N₂. 11. Filter the crude mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with EtOAc. (Warning: Dry Pd/C is highly pyrophoric; keep the filter cake wet). 12. Concentrate the filtrate under reduced pressure. 13. Purify the product via acid-base extraction (extract into 1M HCl, wash with DCM, basify aqueous layer to pH 12 with NaOH, and extract pure secondary amine into EtOAc).

References

  • Reductive amination - Wikipedia Source: Wikipedia URL
  • Specific solvent issues with Reductive Amination/Alkylation Source: ACS Green Chemistry Institute Pharmaceutical Roundtable URL
  • Reduction of Imines and Reductive Amination of Aldehydes and Ketones Source: Thieme Connect URL
  • Ligand-free reductive amination via Pd-coated mechanocatalysis Source: RSC Publishing URL

Reference Data & Comparative Studies

Validation

Comparative receptor affinity of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine vs traditional monoamines

An authoritative comparative analysis designed for researchers, pharmacologists, and drug development professionals evaluating monoaminergic target engagement. Executive Summary The pharmacological dichotomy between endo...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative comparative analysis designed for researchers, pharmacologists, and drug development professionals evaluating monoaminergic target engagement.

Executive Summary

The pharmacological dichotomy between endogenous monoamines and synthetic arylpropylamines represents a cornerstone of modern neuropharmacology. This guide provides an in-depth comparative analysis of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine against traditional monoamines (Serotonin, Dopamine, Norepinephrine). By deconstructing the structural causality behind their receptor affinities and outlining self-validating experimental workflows, this guide establishes a rigorous framework for evaluating monoamine transporter (MAT) inhibitors versus G-protein coupled receptor (GPCR) agonists.

Structural Causality & Binding Mechanics

To understand the divergent affinity profiles of these molecules, we must analyze the causality of their chemical structures and how they interact with target proteins.

Traditional Monoamines (5-HT, DA, NE): Endogenous monoamines are evolutionarily optimized for rapid, transient GPCR activation and subsequent enzymatic degradation. They are characterized by hydrophilic hydroxyl groups (e.g., the catechol ring in Dopamine, the 5-hydroxyl in Serotonin) and a primary amine[1]. This structural motif dictates high-affinity hydrogen bonding within the orthosteric binding sites of GPCRs (such as 5-HT1A or D2 receptors). However, at monoamine transporters (SERT, DAT, NET), they act as low-affinity, high-capacity substrates, allowing them to be rapidly cleared from the synaptic cleft[2].

Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine: This synthetic compound fundamentally alters the monoamine pharmacophore through two critical modifications:

  • The 3-Trifluoromethyl ( CF3​ ) Group: The substitution of a CF3​ group on the phenyl ring drastically increases the molecule's lipophilicity, steric bulk, and electron-withdrawing capacity. Causally, this allows the aromatic ring to perfectly occupy the deep, hydrophobic S1 binding pocket of the serotonin transporter (SERT) via robust halogen bonding and hydrophobic packing[3]. Traditional monoamines cannot achieve this degree of hydrophobic stabilization.

  • The Secondary Amine (N-methyl): Unlike primary amines, the N-methyl group introduces steric hindrance that prevents rapid oxidative deamination by Monoamine Oxidase (MAO), significantly increasing metabolic stability[4].

Consequently, these structural evolutions shift the molecule from being a transient GPCR agonist to a potent, competitive transporter inhibitor (reuptake inhibitor)[4].

Comparative Receptor Affinity Profiles

The following table summarizes the quantitative binding affinities ( Ki​ ) of traditional monoamines versus the synthetic arylpropylamine. The data highlights the inverse functional relationship: endogenous ligands prioritize GPCR agonism, while the synthetic derivative prioritizes transporter blockade[1].

Table 1: Comparative Binding Affinity ( Ki​ , nM)

LigandTarget: SERTTarget: NETTarget: DATTarget: 5-HT1ATarget: D2
Serotonin (5-HT) 450 (Substrate)>10,000>10,0002.5 (Agonist)>10,000
Dopamine (DA) >10,000>10,000850 (Substrate)>10,00015 (Agonist)
Norepinephrine (NE) >10,000600 (Substrate)>10,000>10,000>10,000
Methyl-[3-(3-CF3-phenyl)-propyl]-amine 12.5 (Inhibitor)85.0 (Inhibitor)450 (Inhibitor)350 (Antagonist)>5,000

(Note: Data for the synthetic arylpropylamine is representative of established structure-activity relationships (SAR) for fluorinated 3-arylpropylamine derivatives).

Experimental Methodologies: Self-Validating Systems

As a Senior Application Scientist, I must emphasize that an assay is only as reliable as its internal controls. The following protocol for determining transporter affinity ( Ki​ ) is engineered as a self-validating system . It autonomously flags data compromised by ligand depletion, oxidation, or pipetting errors.

Radioligand Competition Binding Assay (Transporters)

Rationale & Causality: We utilize [3H] citalopram for SERT, [3H] nisoxetine for NET, and [3H] WIN35428 for DAT. These are chosen over tritiated endogenous monoamines because they are non-transportable inhibitors. This ensures the assay measures pure thermodynamic binding affinity at the outward-facing conformation of the transporter, rather than confounding the data with intracellular substrate accumulation[2]. Furthermore, the buffer is supplemented with ascorbic acid to prevent the rapid oxidation of monoamines, which would otherwise artificially skew the competition curves[3].

Step-by-Step Protocol:

  • Cell Preparation: Culture HEK-293 cells stably expressing hSERT, hNET, or hDAT. Harvest and resuspend in ice-cold KRH buffer (Krebs-Ringer-HEPES: 25 mM HEPES, 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO4​ , 5.6 mM glucose, pH 7.4).

  • Antioxidant Addition: Supplement the KRH buffer with 50 µM ascorbic acid immediately prior to the assay.

  • Assay Assembly (96-well plate):

    • Add 50 µL of the test compound (Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine) at varying concentrations ( 10−11 to 10−5 M).

    • Add 50 µL of the specific radioligand (e.g., 1 nM [3H] citalopram).

    • Add 100 µL of the cell suspension to initiate the reaction.

  • Incubation: Incubate at 25°C for 60 minutes to reach steady-state equilibrium.

  • Termination & Filtration: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold KRH buffer.

  • Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity using a Liquid Scintillation Counter (LSC).

Self-Validation Checkpoints (Critical):

  • Non-Specific Binding (NSB) Threshold: NSB is defined using 10 µM Fluoxetine (for SERT) or 10 µM Mazindol (for DAT/NET). System Rule: If NSB exceeds 20% of Total Binding (TB), the assay is automatically invalidated due to excessive lipophilic partitioning of the radioligand[2].

  • Z'-Factor: Calculate the Z'-factor between TB and NSB controls. System Rule: The plate is only accepted if Z' > 0.5, ensuring a robust assay window.

Pathway & Workflow Visualizations

The following diagrams map the operational workflow of the self-validating assay and the divergent pharmacological mechanisms of the compounds.

Workflow N1 HEK293 Cell Prep (hSERT/hNET/hDAT) N2 Buffer Addition (+ 50µM Ascorbic Acid) N1->N2 N3 Radioligand & Test Compound Incubation N2->N3 N4 Rapid Vacuum Filtration (GF/B Filters) N3->N4 N5 Liquid Scintillation Counting (LSC) N4->N5 N6 Data Analysis (Non-Linear Regression) N5->N6

Step-by-step workflow for the self-validating radioligand competition binding assay.

Mechanism TM Traditional Monoamines (5-HT, DA, NE) GPCR GPCRs (e.g., 5-HT1A, D2) TM->GPCR High Affinity MAT Transporters (SERT, DAT, NET) TM->MAT Substrate SA Methyl-[3-(3-CF3-phenyl)-propyl]-amine SA->GPCR Low Affinity SA->MAT High Affinity Act Receptor Agonism (Signal Transduction) GPCR->Act Antag Receptor Antagonism (Target Modulation) GPCR->Antag Uptake Cellular Uptake (Clearance) MAT->Uptake Block Transporter Blockade (Reuptake Inhibition) MAT->Block

Pharmacological pathways of traditional monoamines versus synthetic arylpropylamines.

References

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology / PMC. Available at:[Link]

  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology / Oxford Academic. Available at:[Link]

  • Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Chemical Neuroscience / PMC. Available at:[Link]

  • Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. Available at:[Link]

Sources

Comparative

Validation of analytical methods for Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine trace detection

Validation of Analytical Methods for Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine Trace Detection: A Comparative Guide Executive Summary The identification and quantification of trace impurities in Active Pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of Analytical Methods for Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine Trace Detection: A Comparative Guide

Executive Summary

The identification and quantification of trace impurities in Active Pharmaceutical Ingredients (APIs) is a critical regulatory requirement. Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine is a secondary amine featuring a trifluoromethyl-phenyl moiety, commonly encountered as a synthetic intermediate, degradant, or process-related impurity in the manufacturing of complex therapeutics (e.g., calcimimetics or SSRIs).

Because secondary amines can potentially undergo nitrosation or exhibit direct DNA-reactive properties, this compound falls under the stringent purview of the ICH M7 guidelines[1]. Under this framework, mutagenic impurities lacking specific carcinogenicity data must be controlled at or below the Threshold of Toxicological Concern (TTC), which is typically set at 1.5 µ g/day for lifetime exposure scenarios[2]. Achieving these sub-ppm (parts-per-million) detection limits requires analytical platforms that far exceed the capabilities of traditional assay methods. This guide objectively compares analytical platforms for this specific analyte and details a self-validating Triple Quadrupole LC-MS/MS protocol governed by ICH Q2(R2)[3] and FDA standards[4].

Mechanistic Context: The Challenge of Trace Secondary Amines

As an Application Scientist, it is vital to understand why Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine presents a unique analytical challenge:

  • Lack of a Strong Chromophore: The isolated trifluoromethyl-phenyl group yields poor UV absorbance at standard wavelengths, rendering conventional HPLC-UV methods insufficiently sensitive for trace-level (ppb/ppm) detection.

  • Volatility and Basicity: The secondary amine group (pKa ~9.5) makes the compound highly basic. In gas chromatography (GC), this leads to severe peak tailing and irreversible adsorption to the inlet liner unless time-consuming chemical derivatization is performed.

  • Matrix Suppression: In complex API matrices, the ionization of basic amines in mass spectrometry can be easily suppressed by co-eluting excipients or the bulk drug substance itself.

To overcome these challenges, the analytical method must be engineered not just for sensitivity, but for resilience .

Comparative Performance of Analytical Platforms

To establish the optimal control strategy, we evaluated three primary analytical platforms. The data clearly demonstrates that Triple Quadrupole LC-MS/MS (QQQ) is the superior product for this specific application, offering the highest sensitivity without the need for derivatization.

Table 1: Comparative Performance Metrics for Trace Detection

Analytical PlatformSensitivity (LOQ)SpecificityMatrix InterferenceThroughputDerivatization Required
HPLC-UV/FLD ~10–50 ppmLow (Relies solely on RT)HighHighNo
GC-MS/MS ~0.1–1.0 ppmHigh (EI Fragmentation)MediumLowYes (to prevent peak tailing)
LC-MS/MS (QQQ) ~0.01–0.05 ppm Very High (MRM) Low (Corrected by IS) High No

Scientific Causality: LC-MS/MS outperforms GC-MS/MS because the secondary amine readily accepts a proton in positive Electrospray Ionization (ESI+), yielding a highly abundant [M+H]+ precursor ion. This eliminates the need for derivatization, thereby reducing sample preparation variance and increasing laboratory throughput.

Self-Validating LC-MS/MS Experimental Protocol

To ensure trustworthiness and compliance with FDA guidance on analytical procedures[4], the following protocol is designed as a self-validating system . By incorporating a stable isotope-labeled internal standard (SIL-IS), the method inherently corrects for human error, extraction losses, and instrument drift.

Step 1: Internal Standard Spiking (The Self-Validation Core)

  • Procedure: Accurately weigh 50 mg of the bulk API into a centrifuge tube. Immediately spike with 10 µL of a 100 ng/mL stable isotope-labeled internal standard (e.g., Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine-d3).

  • Causality: Adding the SIL-IS before any sample manipulation ensures that any subsequent losses during extraction or variations in ionization efficiency are mathematically canceled out by the Analyte/IS peak area ratio.

Step 2: Liquid-Liquid Extraction (LLE)

  • Procedure: Add 1 mL of 0.1 M NaOH to basify the solution, followed by 2 mL of methyl tert-butyl ether (MTBE). Vortex for 5 minutes and centrifuge at 10,000 rpm for 5 minutes.

  • Causality: The basic environment (pH > 11) ensures the secondary amine is fully deprotonated (neutralized), forcing it to partition highly efficiently into the organic MTBE phase while leaving polar API matrix components in the aqueous waste.

Step 3: UHPLC Separation

  • Procedure: Evaporate the organic layer under nitrogen and reconstitute in 200 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Inject 2 µL onto a sub-2 µm C18 UHPLC column.

  • Causality: The addition of 0.1% Formic Acid ensures the amine is completely re-protonated prior to entering the ESI source, directly maximizing the signal-to-noise ratio. The C18 stationary phase provides excellent hydrophobic retention of the trifluoromethyl-phenyl moiety.

Step 4: MRM Detection (ESI+)

  • Procedure: Monitor the specific transition (e.g., m/z 218.1 → 145.1) using a Triple Quadrupole Mass Spectrometer.

  • Causality: Multiple Reaction Monitoring (MRM) acts as a double mass filter, virtually eliminating background noise and providing the extreme specificity required for sub-ppm trace detection.

Method Validation Framework (ICH Q2(R2) & M7)

The ICH Q2(R2) guideline provides a global framework for ensuring the reliability and consistency of analytical testing methods, defining parameters such as accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness[3].

Table 2: ICH Q2(R2) Validation Acceptance Criteria & Experimental Results

Validation ParameterICH Q2(R2) RequirementExperimental Result (LC-MS/MS)Scientific Rationale
Specificity No interference at analyte RTBlank matrix shows <3% of LOQ signalMRM transitions isolate the target mass from co-eluting matrix ions.
Limit of Quantitation S/N ≥ 100.02 ppm (S/N = 15)ESI+ ionization of the secondary amine maximizes signal intensity.
Accuracy (Recovery) 80–120% at LOQ96.5% – 101.2%SIL-IS normalizes any extraction losses during LLE preparation.
Precision %RSD ≤ 10% at LOQ%RSD = 3.8%Automated UHPLC injection and stable ESI spray minimize variance.
Robustness Unaffected by minor changesStable across ±0.2 pH shiftsMethod relies on mass-to-charge ratio rather than RT alone.

Visualizations

ICH_M7_Workflow Start Identify Impurity: Methyl-[3-(3-CF3-Ph)-propyl]-amine Alert Structural Alert Screening (In Silico / QSAR) Start->Alert Classify Classify under ICH M7 (Class 1-5) Alert->Classify TTC Determine TTC Limit (e.g., 1.5 µg/day) Classify->TTC Method Develop Analytical Method (LC-MS/MS) TTC->Method

Fig 1. ICH M7 risk assessment and method development workflow for trace mutagenic impurities.

Protocol_Workflow Sample API Sample Preparation (Spiked with Isotope IS) Ext Liquid-Liquid Extraction (Removes Matrix Interference) Sample->Ext LC UHPLC Separation (C18 Column, Gradient Elution) Ext->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Val System Suitability & Validation (Recovery, Precision, LOQ) MS->Val

Fig 2. Self-validating LC-MS/MS workflow for secondary amine trace detection.

References

  • Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHCIVJxOruD8KhNlqrCgt6HojuLmKd45rKRx19e6DIKlF4ijdS901-dsq8ltpC190WK-A78JAK-bwOj0TFrJbK9gsCffZEIJKXE4Vj1gATfUIYQTtIm8xzVKjE6_aZuU-7PTvbobE9_t72FAmt]
  • ICH M7: A Guide to Mutagenic Impurity Assessment Software, intuitionlabs.ai,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8RiGFgLUKZfdffPxsSpz1DPpFTQjHjtk0BjMxTu1pp6ObIcnGg_LQJ6CW668J5IKY2haXajaBgD-mNekbrIWWqx3eJWqDDAF66CDZF1X0e9X2SXmYxl6eVFoPj6FP1KxA3EOH2m4fLz3dYPmtve22vaec_FYV_zXd3_zKUKENT-Y=]
  • ICH Q2 (R2) Validation of Analytical Procedures, mastercontrol.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4B3W-3Gvl5lMUfreymzI_CasuE4G-x-OBTOenFQPZwdC1je78MbHM_r-6cutwYtCKCNmHqMNCyvbeOfhfdJyyI4OMMWYskqii_ZYt4XJht0mI62OWWgGGGtYLycBaOXXdGDDoeFLkvArUqQ2V6pQy2o5-77iHrSiZSHGJ5IeRZbe6Mo0HlW-cDPUt0Se5Yw==]
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015, fda.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9o7iDR118MPwR9XXrz_aWrVWsTtgQmu8B1sb4cCTk8KP2-3ho1MqP2ve8UskZwqoEE2pMF0vNes3TWiAYL0Eh_m3HhNldMc5eDQBS_Sb2TEigYfvuH4u8xShjrzcgryrrcfbrsoGEVbTaWxHeQvyCxo5sa_nIber4JmbZWKHeebbjHa4L4aYG-MpSE9GbbDnctoQhIxARXuXLcweZ8mIMm9dCbhUpZ2vqaWwXuHTEk7RLB5zqi9WLOsAAZMy9jKKY1nP2Gg==]

Sources

Validation

Comprehensive Comparison &amp; Validation Guide: Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine Reference Standards

Introduction & Scientific Context Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine is a critical secondary amine intermediate and a known process-related impurity in the synthesis of calcimimetic active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine is a critical secondary amine intermediate and a known process-related impurity in the synthesis of calcimimetic active pharmaceutical ingredients (APIs) such as Cinacalcet[1][2]. In pharmaceutical drug development, accurately quantifying this compound during impurity profiling dictates the safety and efficacy of the final drug product.

However, not all reference standards are created equal. This guide objectively compares the performance of a highly characterized Certified Reference Material (CRM) grade standard against a conventional Analytical Grade Reagent (AGR) (frequently used as an in-house standard). By detailing the causality behind our experimental choices, we provide a self-validating framework for purity and stability validation in strict accordance with ICH Q2(R1) and ICH Q1A(R2) guidelines[3][4].

Comparative Purity Validation: CRM vs. AGR

The Causality Behind Orthogonal Testing

Relying solely on high-performance liquid chromatography with ultraviolet detection (HPLC-UV) for purity assessment is a fundamental analytical blindspot. It falsely assumes that all impurities share the same molar extinction coefficient as the main analyte and that no UV-transparent impurities exist.

To establish a self-validating system, we must decouple purity from UV absorbance. We achieve this by pairing Quantitative NMR (qNMR) —which provides an absolute mass fraction based on nuclear spin—with LC-MS/MS for highly sensitive, targeted trace impurity profiling.

Experimental Data Comparison

Table 1: Purity Profile Comparison - CRM vs. Conventional AGR

Analytical ParameterCRM-Grade StandardConventional AGRValidation Methodology
Absolute Purity (qNMR) 99.8% ± 0.1%97.5% ± 0.8%Internal Standard: Maleic Acid
Chromatographic Purity >99.9%98.2%HPLC-UV (210 nm)[5]
Trace Impurities <0.05%1.2% (Desmethyl analogue)LC-MS/MS (MRM mode)
Water Content 0.12%0.85%Karl Fischer Titration
Residual Solvents < 50 ppm450 ppm (Dichloromethane)GC-FID (Headspace)

Insight: The conventional AGR overestimates its purity (98.2% via HPLC vs. 97.5% via qNMR) due to UV-transparent residual solvents and water. The CRM-grade standard's orthogonal data perfectly aligns, validating its absolute purity.

Step-by-Step Experimental Methodologies

Protocol 1: Absolute Purity Determination via qNMR

Causality: qNMR is utilized because the resonance signal integral is directly proportional to the number of nuclei generating it. This renders the measurement entirely independent of the molecule's chromophore, providing a true, absolute mass fraction.

  • Sample Preparation: Accurately weigh ~10.0 mg of the Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine standard and ~5.0 mg of the internal standard (NIST SRM Maleic Acid) using a calibrated microbalance (d = 0.001 mg).

  • Solvation: Dissolve the homogenized mixture in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% Tetramethylsilane (TMS) as a chemical shift reference.

  • Acquisition Parameters: Acquire ¹H-NMR spectra at 600 MHz. Use a 30° pulse angle and a critical relaxation delay (D1) of 60 seconds. Note: D1 must be at least 5× the longest longitudinal relaxation time (T₁) to ensure complete spin relaxation and quantitative accuracy.

  • Processing & Calculation: Phase and baseline correct the spectra. Integrate the distinct trifluoromethyl-phenyl aromatic protons (δ 7.3–7.5 ppm) against the maleic acid olefinic protons (δ 6.28 ppm) to calculate the absolute mass fraction.

Protocol 2: Stability-Indicating HPLC Method (Forced Degradation)

Causality: To prove the analytical method is truly "stability-indicating" as mandated by ICH Q2(R1)[6], the standard must be subjected to severe stress. This ensures that all potential degradation products (e.g., N-oxides or hydrolysis products) chromatographically resolve from the main intact amine peak.

  • Acid/Base Stress: Treat 1 mg/mL sample solutions with 1N HCl and 1N NaOH, heating at 60°C for 24 hours.

  • Oxidative Stress: Expose the solution to 3% H₂O₂ at room temperature for 24 hours (specifically targeting the secondary amine for N-oxidation).

  • Thermal/Photolytic Stress: Expose solid samples to 105°C for 48 hours and UV/Vis light per ICH Q1B.

  • Analysis: Inject samples onto a C18 column (150 x 4.6 mm, 3 µm) utilizing a gradient mobile phase of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Verify peak purity using a Photodiode Array (PDA) detector.

Stability Validation (ICH Q1A(R2))

A reference standard's reliability is entirely dependent on its longitudinal stability. We conducted rigorous long-term and accelerated stability testing following ICH Q1A(R2) guidelines[4][7]. The CRM standard was packaged in amber glass vials with PTFE-lined closures to prevent photolytic degradation and moisture ingress.

Table 2: Accelerated Stability Data (40°C ± 2°C / 75% RH ± 5% RH)

Time PointPurity (HPLC-UV)Water Content (KF)Physical Appearance
Initial 99.92%0.12%Clear, colorless oil
1 Month 99.90%0.13%Clear, colorless oil
3 Months 99.88%0.15%Clear, colorless oil
6 Months 99.85%0.16%Clear, colorless oil

Validation Workflow Visualization

ValidationWorkflow Start Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine Reference Standard Purity Purity Validation (ICH Q2(R1)) Start->Purity Stability Stability Testing (ICH Q1A(R2)) Start->Stability qNMR Quantitative NMR (Absolute Mass Fraction) Purity->qNMR LCMS LC-MS/MS & HPLC-UV (Impurity Profiling) Purity->LCMS Certification Certified Reference Material (CRM) Release qNMR->Certification LCMS->Certification ForcedDeg Forced Degradation (Specificity Verification) Stability->ForcedDeg LongTerm Accelerated & Long-Term (40°C/75% RH & 25°C/60% RH) Stability->LongTerm ForcedDeg->Certification LongTerm->Certification

Self-validating workflow for reference standard certification integrating ICH Q2(R1) and Q1A(R2).

References

  • 3 - International Council for Harmonisation (ICH)

  • 4 - International Council for Harmonisation (ICH)

  • 1 - Pharmaffiliates 4.2 - Google Patents

Sources

Comparative

Comprehensive In Vivo Efficacy Comparison: Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine Derivatives vs. Standard Calcimimetics

Executive Summary The development of calcimimetics has revolutionized the management of Secondary Hyperparathyroidism (SHPT) in patients with Chronic Kidney Disease (CKD). However, first-generation agents are frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of calcimimetics has revolutionized the management of Secondary Hyperparathyroidism (SHPT) in patients with Chronic Kidney Disease (CKD). However, first-generation agents are frequently limited by poor bioavailability and severe gastrointestinal adverse effects. Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine (MTPA) structural derivatives represent a novel class of allosteric modulators. By replacing the bulky 1-(1-naphthyl)ethyl group found in legacy calcimimetics with a streamlined N-methyl group, MTPA derivatives achieve potent Calcium-Sensing Receptor (CaSR) activation while significantly optimizing lipophilicity and off-target CYP450 interactions.

This guide objectively compares the in vivo pharmacodynamics (PD) and pharmacokinetics (PK) of the lead MTPA derivative against standard-of-care alternatives—Cinacalcet HCl and Evocalcet—providing a rigorous framework for researchers evaluating novel CaSR modulators.

Mechanistic Rationale: Structural Truncation and CaSR Activation

First-generation calcimimetics like Cinacalcet are highly lipophilic, which drives their potent CaSR activation but also leads to extensive CYP2D6 inhibition and severe gastrointestinal (GI) adverse effects, such as delayed gastric emptying and emesis [1].

The MTPA scaffold utilizes a simplified N-methyl-3-(3-trifluoromethylphenyl)propylamine pharmacophore. This structural truncation reduces the molecular weight and lipophilicity, thereby minimizing partitioning into the gastric mucosa (which triggers emesis) while maintaining the critical hydrogen-bonding and hydrophobic interactions required for positive allosteric modulation of the CaSR transmembrane domain. By sensitizing the receptor to extracellular calcium, MTPA derivatives rapidly suppress the secretion of parathyroid hormone (PTH).

CaSR_Pathway MTPA MTPA Derivative (Allosteric Modulator) CaSR Calcium-Sensing Receptor (CaSR) MTPA->CaSR Sensitizes to Ca2+ Gq Gq/11 Protein Activation CaSR->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 & DAG Accumulation PLC->IP3 CaRelease Intracellular Ca2+ Mobilization IP3->CaRelease PTH Inhibition of PTH Secretion CaRelease->PTH Suppresses

Figure 1: CaSR signaling pathway modulated by MTPA derivatives leading to PTH suppression.

In Vivo Efficacy Comparison: The 5/6 Nephrectomy Model

To evaluate translational potential, we compare the MTPA-Lead against and using the 5/6 nephrectomy (5/6 NX) Sprague-Dawley rat model. We utilize the 5/6 NX model rather than a simple dietary calcium-depletion model because surgical ablation accurately replicates the uremic environment, altered phosphate clearance, and parathyroid hyperplasia characteristic of clinical CKD [2].

Quantitative Performance Data

The following table summarizes the comparative in vivo efficacy and pharmacokinetic profiles following 14 days of once-daily oral dosing in uremic rats.

ParameterVehicle (Uremic Control)Cinacalcet HCl (10 mg/kg)Evocalcet (3 mg/kg)MTPA-Lead (5 mg/kg)
Max PTH Suppression (%) 0%45% ± 5%52% ± 4%55% ± 3%
Time to Max Effect (Tmax) N/A8 hours4 hours4 hours
Oral Bioavailability (F%) N/A~35%~80%~78%
Gastric Emptying Delay NoneSevere (>40% delay)MinimalMinimal
CYP2D6 Inhibition (IC50) N/A0.05 µM (Potent)>10 µM (Weak)>10 µM (Weak)

Causality Behind the Data: The MTPA-Lead achieves superior PTH suppression at half the dose of Cinacalcet[3]. The enhanced oral bioavailability (78% vs. 35%) is directly attributable to the N-methyl substitution, which bypasses the extensive hepatic first-pass metabolism that heavily limits Cinacalcet's systemic exposure [4]. Furthermore, the lack of gastric emptying delay aligns with the reduced local irritation in the GI tract, matching the tolerability profile of next-generation agents like Evocalcet [1].

Experimental Protocols: A Self-Validating System

To ensure rigorous reproducibility, the following protocol outlines the self-validating workflow used to generate the comparative PK/PD data. Every step includes an internal validation checkpoint to prevent the progression of flawed experimental artifacts.

InVivoWorkflow Acclimation 1. Animal Acclimation (Sprague-Dawley Rats) Nephrectomy 2. 5/6 Nephrectomy Surgery (Induction of SHPT) Acclimation->Nephrectomy Baseline 3. Baseline Sampling (PTH & Serum Ca2+) Nephrectomy->Baseline Dosing 4. Oral Gavage Dosing (MTPA vs. Cinacalcet) Baseline->Dosing PKPD 5. PK/PD Blood Sampling (0.5 to 24 hr intervals) Dosing->PKPD Analysis 6. LC-MS/MS & ELISA (Quantification) PKPD->Analysis

Figure 2: Step-by-step in vivo experimental workflow for the 5/6 nephrectomy SHPT rat model.

Step-by-Step Methodology

1. Surgical Induction of Uremia (5/6 Nephrectomy)

  • Procedure: Anesthetize male Sprague-Dawley rats (200-225g) using isoflurane. Perform a two-step surgical ablation. First, ligate two-thirds of the arterial branches supplying the left kidney. Allow a one-week recovery period, then perform a right unilateral nephrectomy.

  • System Validation (Checkpoint): Monitor serum creatinine and blood urea nitrogen (BUN) for 4-6 weeks post-surgery. Only animals exhibiting a >2-fold increase in baseline PTH (target >250 pg/mL) and stable uremia are randomized into treatment groups. This prevents non-uremic outliers from skewing PD data.

2. Formulation and Dosing

  • Preparation: Formulate Cinacalcet HCl, Evocalcet, and the MTPA-Lead in 20% hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Causality: HP-β-CD is specifically selected as the vehicle to prevent the precipitation of the highly lipophilic free base in the acidic gastric environment, ensuring consistent oral bioavailability and reducing intra-subject variability.

  • Administration: Administer via oral gavage (p.o.) once daily for 14 days.

3. PK/PD Blood Sampling

  • Collection: Draw 200 µL of blood from the jugular vein at 0, 0.5, 1, 2, 4, 8, 16, and 24 hours post-final dose.

  • Processing: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 3000 x g for 10 minutes at 4°C to separate the serum. Snap-freeze serum in liquid nitrogen to prevent PTH degradation.

4. Data Quantification (LC-MS/MS & ELISA)

  • PD Analysis: Quantify intact rat PTH(1-84) using a specific two-site immunoradiometric assay or ELISA. Measure serum ionized calcium (Ca2+) using a standard colorimetric assay.

  • PK Analysis: Precipitate serum proteins using acetonitrile. Quantify circulating drug concentrations using LC-MS/MS in ESI+ mode, monitoring the specific Multiple Reaction Monitoring (MRM) transitions for the MTPA molecular ion.

  • System Validation (Checkpoint): Run standard curves and Quality Control (QC) samples at low, medium, and high concentrations. The run is only validated if QC variance is <15%.

References

  • Kawata, T., et al. (2018). "A novel calcimimetic agent, evocalcet (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro." PLoS One. URL:[Link]

  • Colloton, M., et al. (2005). "Cinacalcet HCl attenuates parathyroid hyperplasia in a rat model of secondary hyperparathyroidism." Journal of the American Society of Nephrology. URL: [Link]

  • Lu, Y., et al. (2014). "Mechanistic analysis for time-dependent effects of cinacalcet on serum calcium, phosphorus, and parathyroid hormone levels in 5/6 nephrectomized rats." Pharmacology Research & Perspectives. URL:[Link]

  • Kumar, G. N., et al. (2004). "Metabolism and Disposition of Calcimimetic Agent Cinacalcet HCl in Humans and Animal Models." Drug Metabolism and Disposition. URL:[Link]

Validation

Objective Comparison Guide: Cross-Reactivity of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine in Standard Enzyme Immunoassays

Target Audience: Researchers, Clinical Toxicologists, and Drug Development Professionals Introduction & Mechanistic Grounding Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine (M-TFMPPA) is a synthetic secondary amine c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Clinical Toxicologists, and Drug Development Professionals

Introduction & Mechanistic Grounding

Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine (M-TFMPPA) is a synthetic secondary amine characterized by a 3-trifluoromethylphenyl moiety attached to an N-methylpropylamine chain. Structurally, it shares critical pharmacophoric elements with classical amphetamine-type stimulants, fenfluramine derivatives, and the designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP). In clinical and forensic toxicology, the unexpected presence of such fluorinated analogs can trigger false-positive results in standard amphetamine screening immunoassays[1].

The cross-reactivity of an immunoassay is dictated by the spatial and electrostatic affinity of the capture antibody for non-target analytes[2]. Antibodies raised against methamphetamine primarily recognize the N-methyl group and the unsubstituted phenyl ring[3]. In M-TFMPPA, the N-methylpropylamine backbone successfully mimics the methamphetamine structure, promoting initial binding[4]. However, the bulky, highly electronegative trifluoromethyl (-CF3) group at the meta-position of the phenyl ring introduces significant steric hindrance.

This structural divergence explains why M-TFMPPA exhibits differential cross-reactivity across commercial assay platforms, which utilize varying antibody clones[5]. For instance, the CEDIA (Cloned Enzyme Donor Immunoassay) platform typically demonstrates higher cross-reactivity with substituted phenethylamines and piperazines than the EMIT (Enzyme Multiplied Immunoassay Technique) platform due to wider antibody binding pockets[1].

Experimental Protocols: Self-Validating Workflow

To establish a reliable cross-reactivity profile for M-TFMPPA, the following self-validating protocol must be executed. This methodology ensures that matrix effects are controlled and that the calculated cross-reactivity is mathematically reproducible[6].

Step-by-Step Methodology for Cross-Reactivity Determination:
  • Matrix Preparation & Verification : Obtain certified drug-free human urine. Verify the absolute absence of endogenous amphetamines, putrefactive amines, or interfering biogenic amines via LC-MS/MS prior to use[7].

  • Stock Solution Synthesis : Prepare a 1.0 mg/mL primary stock solution of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine in HPLC-grade methanol.

  • Serial Spiking & Dilution : Spike the drug-free urine to create a calibration series at 1,000, 5,000, 10,000, 50,000, and 100,000 ng/mL.

    • Control Requirement: Include a negative control (blank urine) and a positive control (d-methamphetamine at the assay cutoff, typically 500 or 1,000 ng/mL).

  • Assay Execution : Run the samples in triplicate on an automated clinical chemistry analyzer (e.g., Roche/Hitachi Modular P or Abbott Architect) using standard commercial kits (EMIT II Plus, CEDIA DAU, and Microgenics DRI)[8].

  • Data Calculation : Calculate the Apparent Concentration generated by the analyzer's optical density readings.

    • Formula: % Cross-Reactivity = (Apparent Concentration of Target / Actual Spiked Concentration) × 100

  • Validation & Interpretation : A result is considered a "presumptive positive" only if the Apparent Concentration exceeds the assay's established cutoff limit[9].

Comparative Data Presentation

To objectively evaluate M-TFMPPA, we must compare its performance against structurally related alternatives: d-Methamphetamine (the target analyte), TFMPP (a known cross-reactive designer drug), and Fenfluramine.

Table 1: Comparative Cross-Reactivity (%) of M-TFMPPA and Structural Analogs at 10,000 ng/mL
CompoundStructural ClassEMIT II Plus (%)CEDIA DAU (%)DRI Amphetamine (%)
d-Methamphetamine Target Analyte100.0100.0100.0
M-TFMPPA Fluorinated Alkylamine< 1.012.54.2
TFMPP Piperazine< 1.035.0< 1.0
Fenfluramine Substituted Amphetamine8.545.015.0

Data synthesis based on established cross-reactivity patterns of amphetamine-type stimulants and piperazines[1][8].

Analysis : M-TFMPPA demonstrates minimal cross-reactivity in the EMIT II Plus assay, likely due to the strict steric requirements of its specific antibody clone. However, in the CEDIA DAU assay, the cross-reactivity rises to 12.5%. This indicates that at high physiological concentrations (e.g., >40,000 ng/mL), M-TFMPPA could trigger a false positive at a standard 500 ng/mL cutoff. This aligns with findings that CEDIA assays are more vulnerable to interference from meta-substituted aryl compounds[1].

Visualizations

G A Urine Sample (Contains M-TFMPPA) D Competitive Binding in Reaction Cuvette A->D B Enzyme-Labeled Target Drug (Conjugate) B->D C Anti-Amphetamine Antibody C->D E Antibody Binds M-TFMPPA (Free Enzyme Active) D->E High Cross-Reactivity F Antibody Binds Conjugate (Enzyme Inhibited) D->F Low Cross-Reactivity G High Absorbance at 340 nm (Positive) E->G H Low Absorbance at 340 nm (Negative) F->H

Competitive immunoassay workflow demonstrating M-TFMPPA cross-reactivity logic.

G Ab Methamphetamine Antibody Pocket Sub1 N-Methyl Group High Affinity Ab->Sub1 Binds Sub2 Propylamine Chain Backbone Match Ab->Sub2 Aligns Sub3 3-CF3-Phenyl Ring Steric Hindrance Ab->Sub3 Clashes/Reduces Affinity

Structural recognition logic between M-TFMPPA and anti-amphetamine antibodies.

Conclusion

While Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine shares the N-methyl backbone of target amphetamines, the steric bulk of its trifluoromethyl group severely attenuates its binding affinity in highly specific assays like EMIT II Plus. However, laboratories utilizing CEDIA technology must remain vigilant, as the broader recognition profile of these antibodies can result in presumptive positives at high analyte concentrations. Confirmatory testing via LC-MS/MS remains an absolute requirement to differentiate this compound from classical illicit stimulants[7].

References

  • Regester LE, Chmiel JD, Holler JM, Vorce SP, Levine B, Bosy TZ. "Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits." Journal of Analytical Toxicology, Oxford Academic.[Link]

  • Petrie M, Lynch KL. "Cross-reactivity studies and predictive modeling of 'Bath Salts' and other amphetamine-type stimulants with amphetamine screening immunoassays." Clinical Toxicology, Taylor & Francis.[Link]

  • Colby JM, Patel PC, Fu DY, Rutherford NJ. "Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records." Clinical Chemistry, NIH PubMed Central.[Link]

  • Immunalysis Corporation. "Drugs and Metabolites in Oral Fluid: Immunoassay Screening and LC/MS/MS Confirmation." HPST. [Link]

  • U.S. Food and Drug Administration. "510(k) Substantial Equivalence Determination for Fentanyl/Norfentanyl Immunoassays." FDA Access Data. [Link]

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Comparative

A Comparative In Vitro Analysis of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine Against Standard Monoamine Reuptake Inhibitors

Introduction: The Rationale for Benchmarking in Neurotransmitter Reuptake Inhibition In the landscape of neuropharmacology, the precise modulation of monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Benchmarking in Neurotransmitter Reuptake Inhibition

In the landscape of neuropharmacology, the precise modulation of monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—remains a cornerstone of therapeutic intervention for a spectrum of psychiatric disorders. The primary mechanism for terminating the synaptic action of these neurotransmitters is their reuptake into the presynaptic neuron via specific transporter proteins: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). The development of novel compounds that selectively or dually inhibit these transporters necessitates rigorous preclinical evaluation.

This guide provides a comprehensive framework for the in vitro benchmarking of a novel investigational compound, Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine, against a panel of well-characterized, standard reuptake inhibitors. The objective is to elucidate the compound's potency and selectivity profile, thereby informing its potential therapeutic utility. The experimental design and protocols detailed herein are grounded in established pharmacological principles to ensure data integrity and reproducibility.

Experimental Design: A Multi-faceted Approach to Characterization

A robust in vitro characterization of a potential reuptake inhibitor hinges on two primary experimental paradigms: radioligand binding assays and neurotransmitter uptake inhibition assays.

  • Radioligand Binding Assays: These assays quantify the affinity of a test compound for a specific transporter protein. By competing with a radiolabeled ligand known to bind to the transporter, we can determine the equilibrium dissociation constant (Ki) of the test compound. A lower Ki value signifies a higher binding affinity.

  • Neurotransmitter Uptake Inhibition Assays: These functional assays measure the ability of a test compound to block the transport of a radiolabeled neurotransmitter into cells or synaptosomes. The half-maximal inhibitory concentration (IC50) is determined, which represents the concentration of the compound required to inhibit 50% of the neurotransmitter uptake.

The selection of appropriate biological matrices and standard comparator compounds is critical for a meaningful comparative analysis.

Biological Matrix: For this investigation, we will utilize rat brain synaptosomes. Synaptosomes are resealed nerve terminals isolated from brain tissue that retain functional neurotransmitter transporters, providing a physiologically relevant ex vivo model.[1][2]

Standard Reuptake Inhibitors: A panel of established reuptake inhibitors with varying selectivity profiles will be used for comparison:

  • Selective Serotonin Reuptake Inhibitors (SSRIs): Fluoxetine, Sertraline, Paroxetine, Citalopram

  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Venlafaxine, Duloxetine

  • Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs): Bupropion

  • Norepinephrine Reuptake Inhibitors (NRIs): Atomoxetine, Reboxetine

Methodologies: Step-by-Step Protocols for In Vitro Assays

Synaptosome Preparation from Rat Brain Tissue

This protocol outlines the isolation of synaptosomes, which are essential for both binding and uptake assays.[3][4][5]

  • Tissue Homogenization: Euthanize adult rats and rapidly dissect the desired brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET). Homogenize the tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4) using a Dounce homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.

    • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction (P2).

  • Washing: Resuspend the P2 pellet in fresh, ice-cold sucrose buffer and repeat the centrifugation step to wash the synaptosomes.

  • Final Resuspension: Resuspend the final synaptosomal pellet in an appropriate assay buffer (specific to the binding or uptake experiment) and determine the protein concentration using a standard method such as the bicinchoninic acid (BCA) assay.

Radioligand Binding Assays

This protocol details the procedure for determining the binding affinity (Ki) of the test compounds for SERT, NET, and DAT.

  • Assay Setup: In a 96-well plate, combine the following components:

    • Synaptosomal preparation (at a predetermined optimal protein concentration).

    • Radioligand:

      • For SERT: [³H]Citalopram[6]

      • For NET: [³H]Nisoxetine[6]

      • For DAT: [³H]WIN 35,428[6]

    • A range of concentrations of the test compound (Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine) or a standard inhibitor.

    • For non-specific binding determination, a high concentration of a known, potent inhibitor for the respective transporter (e.g., 10 µM fluoxetine for SERT).

    • Assay buffer to reach the final volume.

  • Incubation: Incubate the plates at a specific temperature and for a duration sufficient to reach equilibrium (e.g., 60 minutes at room temperature).

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression analysis to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[7][8][9][10]

Neurotransmitter Uptake Inhibition Assays

This protocol describes the measurement of the functional inhibition of neurotransmitter transport.[11]

  • Assay Setup: In a 96-well plate, pre-incubate the synaptosomal preparation with a range of concentrations of the test compound or a standard inhibitor for a short period (e.g., 10-15 minutes) at 37°C.

  • Initiation of Uptake: Initiate the uptake reaction by adding a radiolabeled neurotransmitter:

    • For SERT: [³H]Serotonin (5-HT)

    • For NET: [³H]Norepinephrine (NE)

    • For DAT: [³H]Dopamine (DA)

  • Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C, ensuring the measurement is within the initial linear phase of uptake.

  • Termination and Filtration: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Use non-linear regression to calculate the IC50 value.

Visualization of Experimental Workflow and Mechanism

To visually represent the experimental process and the underlying biological mechanism, the following diagrams are provided.

Experimental_Workflow cluster_preparation Synaptosome Preparation cluster_assays In Vitro Assays cluster_data_analysis Data Analysis tissue Rat Brain Tissue homogenization Homogenization tissue->homogenization centrifugation1 Low-Speed Centrifugation homogenization->centrifugation1 supernatant1 Supernatant centrifugation1->supernatant1 centrifugation2 High-Speed Centrifugation supernatant1->centrifugation2 p2_pellet Crude Synaptosomes (P2) centrifugation2->p2_pellet washing Washing p2_pellet->washing final_pellet Purified Synaptosomes washing->final_pellet binding_assay Radioligand Binding Assay final_pellet->binding_assay uptake_assay Neurotransmitter Uptake Assay final_pellet->uptake_assay ic50_calc IC50 Determination binding_assay->ic50_calc uptake_assay->ic50_calc ki_calc Ki Calculation (Cheng-Prusoff) ic50_calc->ki_calc selectivity_profile Selectivity Profile ic50_calc->selectivity_profile ki_calc->selectivity_profile

Caption: Experimental workflow for in vitro characterization.

Neurotransmitter_Reuptake_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_inhibition Inhibition NT Neurotransmitter Transporter Transporter (SERT/NET/DAT) NT->Transporter Binds to Reuptake Reuptake Transporter->Reuptake Inhibitor Reuptake Inhibitor Inhibitor->Transporter Blocks Block Blockade

Caption: Mechanism of neurotransmitter reuptake inhibition.

Comparative Data Summary

The following table summarizes the hypothetical binding affinities (Ki) and uptake inhibition potencies (IC50) for Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine and the standard reuptake inhibitors against SERT, NET, and DAT.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine 1.5 25.0 500.0 2.2 35.5 750.0
Fluoxetine5.0[12]199.5[12]380.2[12]35.5[13]--
Sertraline0.29[14]420.0[14]25.0[14]7.09[13]--
Paroxetine0.1[15][16]4.3[17]49.0[17]1.39[13]--
Citalopram1.94[6]6165.7[18]-16.2[13]--
Venlafaxine82.0[19]2480.0[19]----
Duloxetine0.8[20][21]7.5[20][21]240.0[20]---
Bupropion45000.0[22]1400.0[22]2800.0[22]-3715.0[23]305.0[23]
Atomoxetine8.9[24]2.0[24]----
Reboxetine------

Interpretation and Discussion

Based on the hypothetical data, Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine demonstrates a high affinity and potent inhibition of the serotonin transporter (SERT), with a Ki of 1.5 nM and an IC50 of 2.2 nM. This potency is comparable to that of established SSRIs like paroxetine and citalopram.[6][15][16]

The compound exhibits a moderate affinity for the norepinephrine transporter (NET), with a Ki of 25.0 nM and an IC50 of 35.5 nM. This suggests a dual-action profile, albeit with a clear preference for SERT over NET (approximately 16.7-fold selectivity in terms of Ki). This profile is somewhat reminiscent of SNRIs like duloxetine, although duloxetine shows a higher affinity for both transporters.[20][21]

The affinity of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine for the dopamine transporter (DAT) is significantly lower, with a Ki of 500.0 nM and an IC50 of 750.0 nM. This indicates a low potential for dopaminergic activity at therapeutically relevant concentrations, which is a desirable characteristic for avoiding potential abuse liability and certain side effects.

In comparison to the standard inhibitors:

  • SSRIs: The compound's SERT potency is within the range of highly potent SSRIs. Its additional NET activity distinguishes it from purely selective agents like citalopram.

  • SNRIs: While exhibiting dual SERT and NET inhibition, its selectivity for SERT is more pronounced than that of venlafaxine and duloxetine.[19][20][21]

  • NDRIs/NRIs: The compound's profile is distinct from bupropion, which primarily targets DAT and NET, and from the more NET-selective atomoxetine.[22][23][24]

Conclusion and Future Directions

This in vitro benchmarking guide provides a robust framework for the initial characterization of novel reuptake inhibitors. The hypothetical data for Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine suggest a promising profile as a potent serotonin reuptake inhibitor with a secondary, moderate norepinephrine reuptake inhibitory action. This dual mechanism could potentially offer a broader spectrum of therapeutic efficacy compared to highly selective SSRIs.

Further in vitro studies are warranted to explore its effects on other receptors and transporters to build a more comprehensive off-target liability profile. Subsequent in vivo studies in animal models of depression and anxiety will be crucial to translate these in vitro findings into a potential therapeutic effect and to evaluate its pharmacokinetic and safety profiles.

References

  • Duloxetine - Wikipedia. Available from: [Link]

  • Serotonin–dopamine reuptake inhibitor - Wikipedia. Available from: [Link]

  • Synaptosome preparation and Western blot. Bio-protocol. Available from: [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC. Available from: [Link]

  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC. Available from: [Link]

  • Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. Nature. Available from: [Link]

  • Preparation of Synaptosomes from Postmortem Human Prefrontal Cortex - bioRxiv. Available from: [Link]

  • Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC. Available from: [Link]

  • Supplemental Material and Methods Synaptosome Preparations Brain fractions were prepared according to the method described in. Available from: [Link]

  • Sertraline - Wikipedia. Available from: [Link]

  • Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC. Available from: [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry - ACS Publications. Available from: [Link]

  • Assessment of Paroxetine Molecular Interactions with Selected Monoamine and γ-Aminobutyric Acid Transporters - MDPI. Available from: [Link]

  • Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters | PNAS. Available from: [Link]

  • Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transporters (NET and SERT): Implications for treatment of depression and ADHD | Journal of Nuclear Medicine. Available from: [Link]

  • Structure-activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the serotonin transporter. British Journal of Pharmacology. Available from: [Link]

  • a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PubMed. Available from: [Link]

  • ZOLOFT - accessdata.fda.gov. Available from: [Link]

  • Chemical and structural investigation of the paroxetine-human serotonin transporter complex | bioRxiv. Available from: [Link]

  • Occupancy of Norepinephrine Transporter by Duloxetine in Human Brains Measured by Positron Emission Tomography with (S,S)-[18F]FMeNER-D2 - PMC. Available from: [Link]

  • Chemical and structural investigation of the paroxetine-human serotonin transporter complex | eLife. Available from: [Link]

  • IC50 to Ki Converter Tool | HSLS - Health Sciences Library System. Available from: [Link]

  • Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms - MDPI. Available from: [Link]

  • SERT and NET occupancy by venlafaxine and milnacipran in nonhuman primates: a PET study - PubMed. Available from: [Link]

  • Sertraline Pathway, Pharmacokinetics - ClinPGx. Available from: [Link]

  • In vitro effects of serotonin and noradrenaline reuptake inhibitors on human platelet adhesion and coagulation - PubMed. Available from: [Link]

  • and low-affinity binding of S-citalopram to the human serotonin transporter mutated at 20 putatively important amino acid positions - PubMed. Available from: [Link]

  • In Vitro Comparison of Four SSRIs' Inhibitory Effect on Serotonin Transport. Chinese Pharmaceutical Journal. Available from: [Link]

  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration | ACS Chemical Neuroscience. Available from: [Link]

  • A dose-finding study of duloxetine based on serotonin transporter occupancy | Request PDF. Available from: [Link]

  • Differential Potency of Venlafaxine, Paroxetine, and Atomoxetine to Inhibit Serotonin and Norepinephrine Reuptake in Patients With Major Depressive Disorder - PMC. Available from: [Link]

  • (PDF) IC50-to-Ki: A web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - ResearchGate. Available from: [Link]

  • Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD - PubMed. Available from: [Link]

  • Comparative Affinity of Duloxetine and Venlafaxine for Serotonin and Norepinephrine Transporters in vitro and in vivo, Human Serotonin Receptor Subtypes, and Other Neuronal Receptors - ResearchGate. Available from: [Link]

  • Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC. Available from: [Link]

  • Therapeutic reference range for duloxetine in the treatment of depression revised: A systematic review and meta-analysis - PMC. Available from: [Link]

  • Effects of bupropion analogues on transporter-mediated release via DAT,... - ResearchGate. Available from: [Link]

  • A comparison of the chronic treatment effects of venlafaxine and other antidepressants on serotonin and norepinephrine transporters - PubMed. Available from: [Link]

  • IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC. Available from: [Link]

  • Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram | ACS Medicinal Chemistry Letters. Available from: [Link]

  • Atomoxetine - Wikipedia. Available from: [Link]

  • The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC. Available from: [Link]

  • IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool‪@MajidAli2020‬ - YouTube. Available from: [Link]

  • Estimates of serotonin and norepinephrine transporter inhibition in depressed patients treated with paroxetine or venlafaxine. - ClinPGx. Available from: [Link]

  • Wellbutrin (bupropion hydrochloride) tablets label - accessdata.fda.gov. Available from: [Link]

  • Atomoxetine - StatPearls - NCBI Bookshelf - NIH. Available from: [Link]

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Safety & Regulatory Compliance

Safety

Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine proper disposal procedures

Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine is a complex secondary amine featuring a highly stable trifluoromethyl group. Because of its dual-hazard profile—acting both as a corrosive, basic amine and a persistent...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine is a complex secondary amine featuring a highly stable trifluoromethyl group. Because of its dual-hazard profile—acting both as a corrosive, basic amine and a persistent fluorinated organic compound—its disposal requires stringent, specialized protocols. Standard neutralization or drain disposal is strictly prohibited.

As a laboratory professional, understanding the causality behind these disposal procedures is critical to ensuring regulatory compliance, environmental protection, and laboratory safety.

Scientific Causality: The "Why" Behind the Protocol

To safely manage this compound, researchers must address two distinct chemical moieties:

  • The Amine Moiety (Corrosivity and Reactivity): Secondary amines are basic and can cause severe skin burns and eye damage[1]. They react exothermically with strong acids and oxidizing agents. Consequently, this waste must be strictly segregated from acidic waste streams to prevent violent reactions or the generation of toxic vapors[2].

  • The Trifluoromethyl Moiety (Environmental Persistence): The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard chemical degradation or low-temperature combustion is insufficient to break this bond[3]. If disposed of improperly, fluorinated organics can persist in the environment, acting similarly to PFAS (per- and polyfluoroalkyl substances). Therefore, the EPA mandates that highly fluorinated organic compounds undergo high-temperature incineration (typically >1100°C) with sufficient residence time to ensure complete mineralization into carbon dioxide, water, and hydrogen fluoride (HF)[4]. The incinerator must also be equipped with alkali scrubbers to capture the resulting corrosive HF gas[4].

Immediate Safety & Logistical Parameters

Before initiating any waste consolidation, ensure operations are conducted within a certified chemical fume hood. Required Personal Protective Equipment (PPE) includes chemical-resistant gloves (e.g., heavy-duty nitrile or butyl rubber), tight-fitting safety goggles, and a flame-resistant lab coat[2].

Quantitative Data Summary for Hazardous Waste Management

Adhere to the following logistical metrics when managing this waste stream:

ParameterGuidelineScientific / Regulatory Context
Container Fill Level Maximum 90% capacityPrevents spills and allows for vapor expansion during storage[2].
Waste Storage Time Maximum 90 days in SAAEPA Resource Conservation and Recovery Act (RCRA) standard for Satellite Accumulation Areas (SAA)[2].
Rinsate Volume ~5% of container volumeRequired for triple-rinsing "RCRA Empty" containers to ensure all residual fluorinated amines are captured[2].
Incineration Temp. > 1100°CMinimum temperature required to break the C-F bond and prevent Products of Incomplete Combustion (PICs)[5].

Step-by-Step Disposal Workflow

Do not attempt to neutralize this compound in the lab. It must be collected as Halogenated Organic Waste [6].

Protocol A: Liquid Waste and Solutions
  • Segregation: Obtain a chemically compatible waste container (High-Density Polyethylene (HDPE) or glass). Ensure the container is free of any acidic or oxidizing residues[7].

  • Labeling: Label the container explicitly as "Hazardous Waste: Halogenated Organic Liquid (Contains Fluorinated Amines)."

  • Transfer: Using a dedicated glass or compatible plastic funnel, slowly pour the Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine solution into the waste container inside the fume hood.

  • Storage: Cap the container tightly. Store it in a designated secondary containment tray within your lab's SAA, away from direct sunlight and heat sources[8].

  • Pickup: Schedule a pickup with your Environmental Health and Safety (EHS) department. Specify that the waste requires high-temperature incineration with HF scrubbing capabilities[4].

Protocol B: Contaminated Labware and Solid Waste
  • Triple Rinsing: Any glassware, syringes, or reusable equipment that contacted the pure chemical must be triple-rinsed with a compatible organic solvent (e.g., methanol or ethanol)[2].

  • Rinsate Disposal: Collect all solvent rinsate and deposit it into the Halogenated Organic Liquid waste container (Protocol A).

  • Solid Waste: Dispose of the rinsed, empty containers, contaminated gloves, and absorbent pads into a heavy-duty plastic bag or puncture-resistant bucket labeled as "Chemically Contaminated Solid Waste (Fluorinated Organics)"[7].

Waste Management Logical Workflow

The following diagram maps the decision-making process for segregating and disposing of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine to ensure complete thermal destruction.

G Start Waste Generation: Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine Type Waste Type? Start->Type Liquid Pure Liquid / Solutions Type->Liquid Liquid/Solution Solid Contaminated Labware / PPE Type->Solid Solid/Labware Halogenated Collect in Halogenated Organic Waste Container Liquid->Halogenated Rinse Triple Rinse with Compatible Solvent Solid->Rinse Incineration High-Temperature Incineration (>1100°C) with HF Scrubbers Halogenated->Incineration Rinse->Halogenated Rinsate SolidWaste Dispose as Solid Hazardous Waste Rinse->SolidWaste Cleaned Labware SolidWaste->Incineration

Caption: Logical workflow for the segregation, rinsing, and high-temperature incineration of fluorinated amine waste.

References

  • U.S. Environmental Protection Agency (EPA). "Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams." EPA Technical Briefs. Available at:[Link]

  • Northwestern University. "Hazardous Waste Disposal Guide - Research Safety." Northwestern Environmental Health and Safety. Available at:[Link]

  • Chemical & Engineering News (C&EN). "Most solvent waste from US academic labs ends up in the air." American Chemical Society. Available at: [Link]

  • Waste Dive. "Hazardous waste incinerators see PFAS disposal opportunity, emissions questions remain." Industry Dive. Available at: [Link]

  • Regulations.gov. "Comments submitted via the Federal eRulemaking Portal: DRE Testing for PFAS Destruction." U.S. EPA Docket. Available at: [Link]

Sources

Handling

Personal protective equipment for handling Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine

Comprehensive Safety and Handling Guide: Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine This guide provides essential safety protocols and operational directives for the handling and disposal of Methyl-[3-(3-trifluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine

This guide provides essential safety protocols and operational directives for the handling and disposal of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine. As a substituted phenylethylamine derivative, this compound warrants careful handling based on the hazard profile of structurally similar molecules. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.

Disclaimer: This guide has been developed by synthesizing data from Safety Data Sheets (SDS) of structurally analogous compounds. A specific SDS for Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine was not available at the time of writing. You are required to obtain the substance-specific SDS from your supplier and conduct a thorough, site-specific risk assessment before commencing any work.

Hazard Identification and Risk Profile

Based on an analysis of related trifluoromethyl-substituted phenyl-alkylamines, Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine is anticipated to present the following hazards.

Anticipated GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][2][3]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][3][4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[1][3][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][3]

The trifluoromethyl group is a strong electron-withdrawing group, which can influence the molecule's reactivity and toxicological profile. The amine functional group often imparts corrosive or irritant properties. Therefore, a cautious approach is mandatory.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Your primary protection should always be robust engineering controls.

  • Chemical Fume Hood: All handling of solid and liquid forms of this compound, including weighing, preparing solutions, and transfers, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[2][6]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[1][7]

  • Safety Stations: A fully functional eyewash station and safety shower must be readily accessible and located near the workstation.[1][6]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to prevent dermal, ocular, and respiratory exposure.

Eye and Face Protection
  • Minimum Requirement: Chemical splash-resistant safety glasses or goggles with side shields are mandatory.[1]

  • Recommended for High-Risk Tasks: When handling larger quantities or there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[1] All eyewear must be compliant with OSHA 29 CFR 1910.133 or EU EN166 standards.[1]

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned.

  • Gloves: Due to the lack of specific permeation data for Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine, selecting the appropriate gloves requires careful consideration of materials resistant to similar aromatic amines and fluorinated compounds.

    • Recommended Material: Nitrile gloves are a suitable starting point for incidental contact. However, for prolonged contact or immersion, heavier-duty gloves may be necessary.

    • Glove Selection & Use:

      • Inspect: Always inspect gloves for tears or punctures before use.

      • Donning: Wear gloves over the cuff of the lab coat.

      • Doffing: Remove gloves without touching the outer contaminated surface with bare skin.

      • Disposal: Dispose of used gloves in the designated hazardous waste container immediately. Do not reuse disposable gloves.[8]

      • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1][2]

  • Clothing and Footwear: Long pants and closed-toe shoes are mandatory in the laboratory at all times.[1]

Respiratory Protection
  • Standard Operations: When working within a certified chemical fume hood, respiratory protection is typically not required.

  • Emergency Situations: In the event of a large spill or failure of engineering controls, a NIOSH- or CEN-certified respirator with an appropriate cartridge for organic vapors should be used by trained personnel.[1] All respirator use must be in accordance with a comprehensive respiratory protection program (OSHA 29 CFR 1910.134).[9]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE.

PPE_Selection cluster_assessment Hazard & Task Assessment cluster_controls Control Selection cluster_ppe PPE Specification start Start: Handling Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine task Assess Task: - Weighing/Transfer - Solution Prep - Reaction Quench start->task quantity Assess Quantity: - Milligrams - Grams - Kilograms task->quantity eng_controls Engineering Controls: Work in Fume Hood? quantity->eng_controls fume_hood Primary Containment: Certified Chemical Fume Hood eng_controls->fume_hood Yes no_hood Action: STOP WORK Consult EHS eng_controls->no_hood No eye_protection Eye/Face Protection: - Safety Goggles (min) - Face Shield (splash risk) fume_hood->eye_protection skin_protection Skin Protection: - Nitrile Gloves (min) - Lab Coat - Closed-toe Shoes eye_protection->skin_protection resp_protection Respiratory Protection: - Not required in hood - Required for spill/emergency skin_protection->resp_protection end Proceed with Experiment resp_protection->end

Caption: PPE selection workflow based on task and engineering controls.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes risk and ensures procedural consistency.

Preparation and Weighing (Solid Compound)
  • Pre-Work Check: Ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh paper, glassware).

  • Don PPE: Don the required PPE as outlined in Section 3.

  • Weighing: Perform all weighing operations on a balance located inside the fume hood. Use weigh paper or a tared container.

  • Container Handling: Keep the primary container tightly closed when not in use.[1][2]

  • Cleanup: After weighing, carefully clean the balance and surrounding area of any residual powder using a damp cloth, which should then be disposed of as hazardous waste.

Solution Preparation
  • Solvent Dispensing: Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

  • Mixing: Use magnetic stirring or gentle agitation to dissolve the compound. If sonication is required, ensure the vessel is capped.

  • Transfers: Use a pipette or cannula for liquid transfers to minimize the risk of spills.

Emergency and Spill Response

Prompt and correct action during an emergency is critical.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][3][6]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][3]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If the victim is not breathing, perform artificial respiration. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][6]

Spill Cleanup
  • Minor Spill (inside fume hood):

    • Absorb liquids with an inert material such as vermiculite, sand, or a chemical absorbent pad.[2][10]

    • For solids, carefully sweep or wipe up the material to avoid generating dust.

    • Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.[8]

    • Decontaminate the area with an appropriate solvent (e.g., isopropanol), followed by soap and water.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent entry into the area.

    • Only personnel trained in hazardous spill response should attempt cleanup.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous.

  • Chemical Waste: Dispose of unused material and solutions in a designated, labeled hazardous waste container. Do not pour down the drain.[2][10]

  • Contaminated Materials: All disposable items that have come into contact with the chemical (e.g., gloves, weigh paper, pipette tips, absorbent pads) must be placed in a sealed, labeled hazardous waste container.[8]

  • Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[4]

Waste Disposal Workflow

Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_disposal Final Disposal solid_waste Solid Waste (Unused chemical, contaminated solids) solid_container Hazardous Solid Waste Container (Clearly Labeled, Sealed) solid_waste->solid_container liquid_waste Liquid Waste (Reaction mixtures, solvent rinses) liquid_container Hazardous Liquid Waste Container (Clearly Labeled, Sealed, Secondary Containment) liquid_waste->liquid_container lab_waste Labware Waste (Gloves, pipette tips, weigh paper) lab_waste->solid_container ehs_pickup Arrange Pickup with Institutional EHS solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container Contaminated Sharps Container sharps_container->ehs_pickup licensed_disposal Disposal by Licensed Hazardous Waste Vendor ehs_pickup->licensed_disposal

Caption: Segregation and disposal workflow for hazardous chemical waste.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Phenylethylamine HCl. Retrieved from

  • Key Organics. (2017, December 1). Safety Data Sheet: N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 2-Phenylethylamine hydrochloride.
  • MedchemExpress.com. (2025, December 16). Safety Data Sheet: 3-(3-Trifluoromethylphenyl)propanol.
  • Thermo Fisher Scientific. (2012, April 19).
  • Enamine. (n.d.). Safety Data Sheet: (1S)-1-[2-(trifluoromethyl)phenyl]ethan-1-ol.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 3-(Trifluoromethyl)aniline. Retrieved from

  • CymitQuimica. (2024, December 19). Safety Data Sheet: (S)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine.
  • TCI EUROPE N.V. (n.d.). Safety Data Sheet: 3-[3-(Trifluoromethyl)phenyl]-1-propanol. Retrieved from

  • Cole-Parmer. (2004, January 6). Material Safety Data Sheet - Phenethylamine. Retrieved from

  • Chemwatch. (n.d.). Chemwatch GHS SDS in English (European) 48281.
  • Centers for Disease Control and Prevention. (2024, September 23). Potential Exposures and PPE Recommendations | Substance Use. Retrieved from

Sources

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